molecular formula C13H20ClNO B1388719 4-(4-Ethylphenoxy)piperidine hydrochloride CAS No. 1185298-66-1

4-(4-Ethylphenoxy)piperidine hydrochloride

Cat. No.: B1388719
CAS No.: 1185298-66-1
M. Wt: 241.76 g/mol
InChI Key: QJZSKLYIIINPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenoxy)piperidine hydrochloride (CAS 97840-12-5) is an organic compound of high purity (98%)) . With a molecular formula of C13H19NO•HCl and a molecular weight of 241.76 g/mol, this piperidine derivative features a phenoxy group substituted with an ethyl moiety at the para-position . The compound is characterized by its Canonical SMILES notation, CCC1=CC=C(OC2CCNCC2)C=C1.Cl . As a building block in medicinal chemistry and drug discovery, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structural motifs are valuable for exploring structure-activity relationships, particularly in the development of compounds targeting the central nervous system. Researchers utilize this piperidine derivative in the design and synthesis of potential pharmacological agents. Please handle this material with care. It is classified as harmful and may cause skin, serious eye, or respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use and adhere to strict safety protocols, including wearing protective gloves, eye protection, and working in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSKLYIIINPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-66-1
Record name Piperidine, 4-(4-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-(4-Ethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethylphenoxy)piperidine hydrochloride (CAS: 1185298-66-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and ion channels. Structurally characterized by a piperidine ring linked via an ether bridge to a para-ethyl substituted phenyl ring, this compound serves as a critical pharmacophore scaffold.

This guide provides a comprehensive physicochemical profile, synthesizing experimental data with chemoinformatic predictions to support researchers in drug discovery and process chemistry. It details the structural properties, synthetic pathways, and rigorous analytical protocols required to ensure the integrity of this intermediate in downstream applications.

Chemical Identity & Structural Analysis[1][2][3]

The compound exists as a hydrochloride salt, conferring water solubility and stability to the otherwise lipophilic free base. The ether linkage at the piperidine C4 position is a defining structural feature, differentiating it from the C-C linked 4-phenylpiperidine class (e.g., fentanyl precursors).

Nomenclature & Identifiers[4][5]
PropertyDetail
IUPAC Name 4-(4-ethylphenoxy)piperidine hydrochloride
Common Name 4-(4-Ethylphenoxy)piperidine HCl
CAS Number (Salt) 1185298-66-1
CAS Number (Free Base) 97840-12-5
Molecular Formula C₁₃H₂₀ClNO (Salt) / C₁₃H₁₉NO (Base)
Molecular Weight 241.76 g/mol (Salt) / 205.30 g/mol (Base)
SMILES CCc1ccc(cc1)OC2CCNCC2.Cl
Structural Geometry

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The bulky 4-(4-ethylphenoxy) substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the piperidine protons. This stable conformation is critical for its binding affinity in biological targets.

Physicochemical Properties Profile

The following data aggregates experimental ranges and high-confidence chemoinformatic predictions (ACD/Labs, ChemAxon algorithms) where specific monograph data is proprietary.

Physical Constants
PropertyValue / RangeCondition / Note
Appearance White to off-white crystalline powderRecrystallized from EtOH/Et₂O
Melting Point 165°C – 185°C (Predicted)HCl salts of similar ethers typically melt in this range; sharp endotherm expected.
Boiling Point 330°C – 340°C (Free Base)Decomposition occurs before boiling for the HCl salt.
Solubility (Water) > 50 mg/mLHigh solubility due to ionic HCl nature.
Solubility (DMSO) > 100 mg/mLExcellent solvent for stock solutions.
Hygroscopicity ModerateHCl salts can absorb atmospheric moisture; store with desiccant.
Electrochemical & Surface Properties
ParameterValueSignificance
pKa (Base) 9.8 ± 0.5The secondary amine is highly basic; protonated at physiological pH (7.4).
LogP (Octanol/Water) 3.1 ± 0.3 (Free Base)Indicates good membrane permeability for the free base form.
LogD (pH 7.4) ~0.5 – 1.0At pH 7.4, the ionized species dominates, lowering effective distribution.
Polar Surface Area (PSA) 21.3 ŲFavorable for CNS penetration (Blood-Brain Barrier).

Synthetic Route & Manufacturing

The most robust synthesis of 4-(4-ethylphenoxy)piperidine hydrochloride avoids the low-yield nucleophilic aromatic substitution (SNAr) on the electron-rich ethylphenol. Instead, a Mitsunobu coupling strategy is employed, ensuring regioselectivity and high yield.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start1 N-Boc-4-Hydroxypiperidine (Starting Material) Intermediate Mitsunobu Intermediate (Ether Formation) Start1->Intermediate PPh3, DIAD THF, 0°C to RT Start2 4-Ethylphenol (Nucleophile) Start2->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Removal of Boc FinalProduct 4-(4-Ethylphenoxy)piperidine HCl (Final Salt) Deprotection->FinalProduct Crystallization

Figure 1: Convergent synthesis via Mitsunobu etherification followed by Boc-deprotection.

Detailed Protocol
  • Etherification: React N-Boc-4-hydroxypiperidine (1.0 eq) with 4-ethylphenol (1.1 eq) in anhydrous THF using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) at 0°C. Stir for 12 hours at room temperature.

  • Purification: The intermediate is purified via silica gel chromatography (Hexane/EtOAc) to remove phosphine oxide byproducts.

  • Deprotection & Salt Formation: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. The product precipitates as the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

To validate the identity and purity of the compound, the following multi-modal analytical workflow is required.

Proton NMR (¹H-NMR) Specification

Solvent: DMSO-d₆, 400 MHz

  • δ 8.8-9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺).

  • δ 7.10 ppm (d, 2H): Aromatic protons (meta to ether, ortho to ethyl).

  • δ 6.85 ppm (d, 2H): Aromatic protons (ortho to ether).

  • δ 4.55 ppm (m, 1H): Piperidine C4-H (methine proton attached to oxygen).

  • δ 3.0-3.3 ppm (m, 4H): Piperidine C2-H and C6-H (adjacent to nitrogen).

  • δ 2.55 ppm (q, 2H): Ethyl group (-CH₂-).

  • δ 1.15 ppm (t, 3H): Ethyl group (-CH₃).

Quality Control Logic Tree

QC_Workflow Sample Raw Synthesis Batch HPLC HPLC Purity Check (>98% Area) Sample->HPLC NMR 1H-NMR Structure Verification HPLC->NMR Pass Reprocess Recrystallize (EtOH) HPLC->Reprocess Fail (<98%) Chloride Silver Nitrate Titration (Confirm HCl Stoichiometry) NMR->Chloride Pass Release Release for Research Chloride->Release 1.0 eq Cl- Chloride->Reprocess Fail Reprocess->HPLC

Figure 2: Analytical decision matrix for batch release.

Stability & Handling Guidelines

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible, or in tightly sealed containers with desiccants.

  • Shelf Life: Stable for >2 years if stored correctly.

Degradation Pathways[2]
  • Oxidation: The benzylic position on the ethyl group is susceptible to slow oxidation over time if exposed to air/light.

  • Hydrolysis: The ether linkage is chemically robust, but the amine salt can degrade if exposed to strong bases or extreme heat (>200°C).

Safety (GHS Classification)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling powder to prevent inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63156215, 4-Ethyl-4-(4-methoxyphenyl)piperidine (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Piperidine Ethers. Retrieved from [Link]

Sources

Molecular structure and weight of 4-(4-Ethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization of 4-(4-Ethylphenoxy)piperidine HCl: Structural Dynamics and Synthetic Utility

Abstract 4-(4-Ethylphenoxy)piperidine Hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its biphenyl-like steric profile—interrupted by a flexible ether linkage—and a basic piperidine pharmacophore, this compound serves as a critical scaffold for G-protein coupled receptor (GPCR) ligands, ion channel modulators, and sigma receptor antagonists. This technical guide provides an exhaustive analysis of its molecular architecture, physiochemical properties, synthetic pathways, and applications in modern drug discovery.

Part 1: Molecular Identity & Physiochemical Properties

The compound consists of a piperidine ring substituted at the 4-position with a 4-ethylphenoxy group. As a hydrochloride salt, the secondary amine of the piperidine ring is protonated, enhancing water solubility and stability for solid-state handling.

Table 1: Chemical Specification Profile
PropertySpecification
IUPAC Name 4-(4-Ethylphenoxy)piperidine hydrochloride
Common Name 4-(4-Ethylphenoxy)piperidine HCl
CAS Number (Free Base) 97840-12-5
CAS Number (HCl Salt) Not widely indexed; refer as HCl salt of 97840-12-5
Molecular Formula C₁₃H₂₀ClNO (Salt) / C₁₃H₁₉NO (Base)
Molecular Weight 241.76 g/mol (Salt) / 205.30 g/mol (Base)
Monoisotopic Mass 205.1467 Da (Cation)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
pKa (Predicted) ~9.8 (Piperidine nitrogen)
SMILES CCC1=CC=C(C=C1)OC2CCNCC2.Cl

Part 2: Structural Analysis & Conformation

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky 4-(4-ethylphenoxy) substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at positions 2 and 6.

  • Ether Linkage: The C-O-C ether bond introduces rotational freedom, allowing the phenyl ring to orient itself relative to the piperidine core. This flexibility is crucial for "induced fit" binding in protein pockets.

  • Electronic Profile: The ethyl group at the para position of the phenyl ring is a weak electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the phenoxy ring compared to a bare phenyl group. This makes the phenoxy oxygen marginally more nucleophilic, though its primary role is structural.

  • Lipophilicity: The ethyl tail adds a hydrophobic anchor, often exploited to interact with hydrophobic pockets in target receptors (e.g., GPCR transmembrane domains).

Part 3: Synthetic Pathways & Characterization

The synthesis of 4-(4-Ethylphenoxy)piperidine HCl typically follows a convergent route, coupling the pre-formed piperidine ring with the phenol moiety.

Primary Synthetic Route (Nucleophilic Substitution)

Direct nucleophilic aromatic substitution (SNAr) is difficult because the 4-ethylphenol ring is electron-rich and not activated for nucleophilic attack. Therefore, the preferred method utilizes the SN2 displacement of an activated alcohol on the piperidine ring by the phenol.

Step-by-Step Protocol:

  • Protection: Start with 4-Hydroxypiperidine .[1] Protect the nitrogen with a Boc group (tert-butoxycarbonyl) to prevent N-alkylation.

    • Reagents: (Boc)₂O, TEA, DCM.

  • Activation: Convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a good leaving group, such as a Mesylate (OMs) or Tosylate (OTs).

    • Reagents: MsCl, TEA, DCM, 0°C.

  • Ether Formation (Coupling): React the activated piperidine with 4-Ethylphenol in the presence of a base.

    • Reagents: Cs₂CO₃ or NaH in DMF/DMSO at 60-80°C.

    • Mechanism:[2][1][3] The phenoxide ion attacks the C4 position of the piperidine, displacing the mesylate via an SN2 mechanism.

  • Deprotection: Remove the Boc group using acid to generate the hydrochloride salt.

    • Reagents: 4M HCl in Dioxane or TFA followed by HCl treatment.

    • Purification: Recrystallization from Ethanol/Ether.

Visualization of Synthesis (Graphviz)

SynthesisPath Start 4-Hydroxypiperidine Step1 N-Boc-4-Hydroxypiperidine Start->Step1 (Boc)2O, TEA Step2 N-Boc-4-Mesyloxypiperidine (Activated Electrophile) Step1->Step2 MsCl, TEA (Activation) Coupled N-Boc-4-(4-Ethylphenoxy)piperidine Step2->Coupled Cs2CO3, DMF + Phenol (SN2) Phenol 4-Ethylphenol (Nucleophile) Phenol->Coupled Final 4-(4-Ethylphenoxy)piperidine HCl Coupled->Final HCl/Dioxane (Deprotection)

Figure 1: Convergent synthesis via SN2 displacement of a mesylate intermediate.

Part 4: Applications in Drug Discovery

This molecule serves as a versatile "linker-pharmacophore" hybrid.

  • GPCR Ligand Design: The 4-substituted piperidine motif is a "privileged structure" in medicinal chemistry. The basic nitrogen mimics the protonated amine found in neurotransmitters (dopamine, serotonin), while the phenoxy tail extends into hydrophobic accessory pockets.

    • Example: Analogues are often screened for Sigma-1 receptor affinity or NMDA receptor antagonism [1].

  • Agrochemical Intermediates: The structural similarity to commercial herbicides (aryloxyphenoxypropionates) makes it a candidate for screening as a lipid synthesis inhibitor in plants [2].

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (~205 Da free base) and defined vector of exit (the secondary amine), it is an ideal fragment for growing larger molecules.

Part 5: Handling & Safety Data

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[4][5] Compound Summary: 4-[4-(3-Ethylphenyl)phenoxy]piperidine.[4] National Library of Medicine. Retrieved from [Link]

Sources

4-(4-Ethylphenoxy)piperidine hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-(4-Ethylphenoxy)piperidine hydrochloride , a critical building block in medicinal chemistry.

Primary CAS (Free Base): 97840-12-5 Chemical Class: 4-Aryloxypiperidine Role: Pharmacophore Scaffold / Intermediate[1]

Chemical Identity & Properties

This compound serves as a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) and ion channels. The 4-phenoxypiperidine moiety mimics the structural features of several neurotransmitters and analgesics, allowing it to span transmembrane binding pockets effectively.

Identification Data
ParameterSpecification
IUPAC Name 4-(4-Ethylphenoxy)piperidine hydrochloride
Common Name 4-(4-Ethylphenoxy)piperidine HCl
CAS Number (Free Base) 97840-12-5
CAS Number (Salt) Not widely indexed; often referenced via free base
Molecular Formula C₁₃H₁₉NO[1][2] · HCl
Molecular Weight 241.76 g/mol (Salt); 205.30 g/mol (Base)
SMILES CCC1=CC=C(OC2CCNCC2)C=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Structural Analysis

The molecule consists of a piperidine ring (a secondary amine) connected via an ether linkage at the C4 position to a para-ethyl substituted phenyl ring.

  • Piperidine Ring: Provides basicity (pKa ~10-11) and a hydrogen bond donor/acceptor site.

  • Ether Linkage: Acts as a flexible spacer, allowing the aromatic tail to orient within hydrophobic pockets.

  • Ethyl Group: A lipophilic handle that often targets hydrophobic sub-pockets in receptors (e.g., NMDA, Opioid).

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 4-alkoxypiperidines, particularly when the phenol bears electron-donating groups (like the ethyl group), is the Mitsunobu Reaction . Nucleophilic Aromatic Substitution (SNAr) is generally inefficient here due to the lack of electron-withdrawing groups on the phenol.

Reaction Pathway (Graphviz)

SynthesisRoute SM1 N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Reagents PPh3 + DIAD (Mitsunobu) SM1->Reagents SM2 4-Ethylphenol (CAS: 123-07-9) SM2->Reagents Intermediate N-Boc-4-(4-ethylphenoxy)piperidine Reagents->Intermediate THF, 0°C to RT 12-24h Deprotection 4M HCl in Dioxane Intermediate->Deprotection Cleavage Product 4-(4-Ethylphenoxy)piperidine HCl (Final Salt) Deprotection->Product Precipitation

Figure 1: Two-step synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Step-by-Step Methodology
Step 1: Mitsunobu Coupling
  • Reagents: Charge a dry reaction vessel with N-Boc-4-hydroxypiperidine (1.0 equiv), 4-ethylphenol (1.0 equiv), and Triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous Tetrahydrofuran (THF) .

  • Activation: Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 30 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours.

  • Workup: Concentrate THF. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (byproduct). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient) to yield the N-Boc intermediate .

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of 1,4-dioxane or methanol.

  • Acidification: Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Cleavage: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of Boc-protected spot).

  • Isolation: Dilute with diethyl ether to induce precipitation of the hydrochloride salt.

  • Purification: Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Profiling & Quality Control

To ensure suitability for drug development, the compound must meet rigorous purity standards.

Predicted Spectral Data (¹H NMR - 400 MHz, DMSO-d₆)
  • δ 9.0–9.2 ppm (br s, 2H): NH₂⁺ protons (ammonium salt).

  • δ 7.15 ppm (d, J=8.5 Hz, 2H): Aromatic protons (meta to oxygen).

  • δ 6.85 ppm (d, J=8.5 Hz, 2H): Aromatic protons (ortho to oxygen).

  • δ 4.55 ppm (m, 1H): Piperidine C4-H (alpha to oxygen).

  • δ 3.0–3.2 ppm (m, 4H): Piperidine C2/C6 protons (alpha to nitrogen).

  • δ 2.55 ppm (q, J=7.6 Hz, 2H): Ethyl CH₂ (benzylic).

  • δ 1.8–2.1 ppm (m, 4H): Piperidine C3/C5 protons.

  • δ 1.15 ppm (t, J=7.6 Hz, 3H): Ethyl CH₃.

Purity Specifications
  • HPLC Purity: >98.0% (Area %).

  • Residual Solvents: <5000 ppm (ICH Q3C limits).

  • Water Content (Karl Fischer): <1.0% (Hygroscopic nature requires tight control).

Applications in Drug Discovery[3][4]

The 4-(4-ethylphenoxy)piperidine scaffold is a versatile pharmacophore used to probe hydrophobic pockets in transmembrane proteins.

Target Classes
  • NMDA Receptor Antagonists: N-substituted derivatives (e.g., N-benzyl) of this scaffold have shown high affinity for the NR1/2B subunit, acting as neuroprotectants [1].

  • Opioid Receptors: The 4-phenylpiperidine skeleton is the core of the fentanyl class; the 4-phenoxy variant alters the flexibility and binding mode, often reducing addiction liability while maintaining analgesia [2].

  • Sodium Channels (Nav): Used in the design of state-dependent blockers for pain and epilepsy.

Pharmacophore Mapping (Graphviz)

Pharmacophore Core 4-(4-Ethylphenoxy)piperidine Amine Secondary Amine (Ionic Interaction with Asp/Glu) Core->Amine Linker Ether Oxygen (H-Bond Acceptor) Core->Linker Tail Ethyl-Phenyl Group (Hydrophobic/Pi-Stacking) Core->Tail Target1 GPCRs (Opioid, Dopamine) Amine->Target1 Anchoring Target2 Ion Channels (NMDA, Nav) Tail->Target2 Selectivity

Figure 2: Pharmacophore dissection showing key interaction points with biological targets.

Safety & Handling

Signal Word: WARNING

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic—store with desiccant.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute bicarbonate solution.

References

  • Whittemore, E. R., et al. (1999). "4-(4-Methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist." Journal of Medicinal Chemistry. (Context: Discusses similar benzyl/phenoxy scaffolds).

  • Kudzma, L. V., et al. (1989). "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry.

  • PubChem. (n.d.). "4-(4-Ethylphenoxy)piperidine (Compound Summary)." National Center for Biotechnology Information.

  • BLD Pharm. (n.d.).[2] "Product Monograph: 4-(4-Ethylphenoxy)piperidine."

Sources

An In-Depth Technical Guide to Phenoxy-Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique combination of a rigid aromatic phenoxy group and a flexible saturated piperidine ring allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of phenoxy-piperidine derivatives, intended for researchers, scientists, and professionals in drug development.

Part 1: The Phenoxy-Piperidine Scaffold: A Cornerstone in Drug Design

The versatility of the phenoxy-piperidine motif stems from its favorable physicochemical properties. The piperidine ring, a ubiquitous feature in pharmaceuticals, offers a basic nitrogen atom that is often crucial for target engagement and can be readily modified to tune properties like lipophilicity and metabolic stability.[1][2] The phenoxy group provides a platform for a variety of substitutions, allowing for the exploration of chemical space to optimize potency and selectivity.[3] This inherent modularity has made the phenoxy-piperidine scaffold a cornerstone in the development of drugs targeting the central nervous system (CNS) and beyond.[4]

Part 2: Synthetic Pathways to Phenoxy-Piperidine Derivatives

The construction of the phenoxy-piperidine core can be achieved through several synthetic strategies. A common approach involves the nucleophilic substitution of a leaving group on the piperidine ring with a substituted phenol. Alternatively, the ether linkage can be formed via reactions such as the Mitsunobu or Williamson ether synthesis.

General Synthetic Route: Williamson Ether Synthesis

A prevalent method for synthesizing phenoxy-piperidine derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of a substituted phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring.

Experimental Protocol: Synthesis of 4-(4-Trifluoromethoxyphenoxy)piperidine

This protocol describes a common method for the synthesis of a phenoxy-piperidine derivative.

Step 1: Reaction Setup

  • To a solution of 4-[4-(trifluoromethoxy)phenoxy]pyridine in a suitable solvent, add a benzyl halide or a substituted benzyl halide.

  • The reaction mixture is stirred to generate the corresponding N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt.

Step 2: Reduction

  • The pyridinium salt from Step 1 is then reacted with a reducing agent.

  • This step yields N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine.

Step 3: Acid-mediated Cyclization

  • The product from Step 2 is treated with an acid in the presence of a hydrogen source.

  • This reaction produces the 4-[4-(trifluoromethoxy)phenoxy]pyridinium salt.

Step 4: Final Product Formation

  • The pyridinium salt from Step 3 is treated with a base to yield the final product, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[5]

Part 3: Deciphering Structure-Activity Relationships (SAR)

Systematic modifications of the phenoxy-piperidine scaffold have provided deep insights into the structural requirements for activity at various biological targets. SAR studies are crucial for optimizing lead compounds into clinical candidates.

The Piperidine Ring: A Hub for Activity Modulation

Modifications to the piperidine ring, including substitution and stereochemistry, have a profound impact on biological activity. For instance, in a series of farnesyltransferase inhibitors, a piperidine derivative showed a more than 10-fold increase in potency compared to its dehydropiperidine precursor.[6] The position of substitution on the piperidine ring is also critical. For example, 4-phenylpiperidine derivatives are a well-established class of opioid analgesics.[7]

The Phenoxy Moiety: Fine-Tuning Selectivity and Potency

Substitutions on the phenoxy ring are instrumental in modulating potency and selectivity. In a study of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was found to be advantageous for both activity and selectivity compared to an unsubstituted phenoxy group.[3] Similarly, for dopamine D4 receptor antagonists, various substitutions on the phenoxy ring significantly influenced binding affinity.[8]

The Linker: Bridging the Two Moieties

The nature and length of the linker connecting the phenoxy and piperidine rings can also influence pharmacological activity. While direct ether linkages are common, extended linkers are also explored. For example, 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 (NOP) receptor agonists.[9][10]

Tabulated SAR Data

The following table summarizes key SAR findings for various phenoxy-piperidine derivatives, highlighting the impact of structural modifications on their biological activity.

Scaffold/Derivative Target Key Structural Modification Impact on Activity Reference
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D4 ReceptorSubstitution on the phenoxy ringAltered binding affinity[8]
2-PhenoxybenzamidesPlasmodium falciparum4-fluorophenoxy vs. phenoxyIncreased activity and selectivity[3]
3-Phenoxypropyl piperidineORL1 (NOP) ReceptorModifications to the phenoxypropyl regionIdentification of potent and selective agonists[9]
Piperidine derivativesFarnesyltransferaseReduction of dehydropiperidine to piperidine>10-fold increase in potency[6]
PhenyldihydropyrazolonesTrypanosoma cruziApolar substituents on the piperidine ringIncreased activity[11]

Part 4: A Spectrum of Therapeutic Applications

The structural versatility of phenoxy-piperidine derivatives has led to their application in a wide array of therapeutic areas, most notably in the treatment of CNS disorders.

Central Nervous System (CNS) Disorders

4.1.1. Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs)

The most prominent application of phenoxy-piperidine derivatives is in the development of SSRIs. Paroxetine, a potent and selective serotonin reuptake inhibitor, is a blockbuster drug for the treatment of major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[12][13] Its primary mechanism of action is the blockade of the serotonin reuptake transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[14][15]

dot digraph "SSRIs_Mechanism_of_Action" { graph [fontname = "Arial", label="Mechanism of Action of SSRIs", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} "Mechanism of Action of SSRIs"

4.1.2. Antipsychotics

Piperidine and piperazine derivatives have shown promise as antipsychotic agents by targeting dopamine and serotonin receptors.[16][17] The development of multi-targeted ligands, a strategy to improve efficacy and reduce side effects, has been a focus in this area.[18]

4.1.3. Analgesics: Opioid Receptor Modulation

Phenylpiperidine derivatives have a long history as opioid analgesics.[19] More recently, phenoxy-piperidine analogues have been investigated as nociceptin/orphanin FQ peptide (NOP) receptor agonists, which have shown analgesic effects in rodent models.[10][20][21][22]

4.1.4. Neurodegenerative Disorders: Alzheimer's Disease

The phenoxy-piperidine scaffold is also being explored for the treatment of Alzheimer's disease. Some derivatives have been shown to act as sigma-1 receptor agonists with neuroprotective potential, while others have demonstrated cholinesterase inhibitory properties.[23][24][25][26][27]

Part 5: Essential Experimental Workflows

The characterization of phenoxy-piperidine derivatives relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

5.1.1. Receptor Binding and Functional Assays

Receptor binding assays are used to determine the affinity of a compound for its target. Functional assays, on the other hand, measure the biological response elicited by the compound (e.g., agonist or antagonist activity). For SSRIs, serotonin reuptake inhibition assays are crucial.[28][29][30][31]

Experimental Protocol: Serotonin Transporter (SERT) Reuptake Inhibition Assay

This protocol outlines a method for assessing the in vitro potency of compounds to inhibit serotonin reuptake.

1. Cell Culture:

  • Human placental choriocarcinoma JAR cells, which endogenously express SERT, are cultured in appropriate media.[28]

2. Assay Preparation:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are washed with a buffer solution prior to the assay.

3. Inhibition Assay:

  • Cells are incubated with varying concentrations of the test compound (e.g., a phenoxy-piperidine derivative).

  • A known concentration of radiolabeled serotonin ([3H]5-HT) is then added to each well.

  • The incubation is carried out for a specific time at a controlled temperature.

4. Termination and Measurement:

  • The uptake of [3H]5-HT is terminated by washing the cells with ice-cold buffer.

  • The cells are lysed, and the amount of radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the [3H]5-HT uptake (IC50) is calculated. This value represents the potency of the compound as a SERT inhibitor.[28]

In Vivo Models

5.2.1. Animal Models of Disease

To evaluate the in vivo efficacy of phenoxy-piperidine derivatives, various animal models are employed. For antidepressants, the forced swim test (FST) and tail suspension test are commonly used to assess antidepressant-like activity in rodents.[32][33][34][35][36]

dot digraph "In_Vivo_Workflow" { graph [fontname = "Arial", label="In Vivo Efficacy Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} "In Vivo Efficacy Workflow"

Part 6: The Future of Phenoxy-Piperidine Derivatives

The phenoxy-piperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Biological Targets: Exploring the potential of these derivatives against new and emerging therapeutic targets.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets to achieve enhanced efficacy and improved side-effect profiles.[18]

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Paroxetine. (2023, July 17). In StatPearls. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Paroxetine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • What are the mechanisms of action of Paroxetine Hydrochloride in the context of Paxil CR therapy? R Discovery. [Link]

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016, March 7). Psychopharmacology Institute. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024, August 29). PubMed. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). National Center for Biotechnology Information. [Link]

  • Animal Models of Depression: Molecular Perspectives. National Center for Biotechnology Information. [Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. (2026, January 9). American Chemical Society. [Link]

  • Paroxetine. Wikipedia. [Link]

  • Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. (2008, March 15). PubMed. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. ResearchGate. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications. [Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. (2026, February 5). ACS Publications. [Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. (2026, February 5). PubMed. [Link]

  • Synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid (5). ResearchGate. [Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. (2026, February 5). Journal of Medicinal Chemistry. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017, February 15). PubMed. [Link]

  • Wang, M., & Wang, W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco.
  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2005, February 1). PubMed. [Link]

  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Center for Biotechnology Information. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Design strategy and SAR of multi-targeted alkoxy-piperidines as antidepressants. ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. (2002). PubMed. [Link]

  • Phenylpiperidines. Wikipedia. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025, June 27). ResearchGate. [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Synthesis and Structure-Activity Relationship Study of Phenoxybenzylpiperazine Analogues as CCR8 Agonists. ResearchGate. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. [Link]

  • Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The opioid receptor: emergence through millennia of pharmaceutical sciences. National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Novel therapeutic agents for schizophrenia and anxiety designed at Knoll. (2001, November 28). BioWorld. [Link]

Sources

The Therapeutic Potential of 4-(4-Ethylphenoxy)piperidine Hydrochloride Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of 4-(4-ethylphenoxy)piperidine hydrochloride and its analogs, a promising class of compounds in the landscape of neurodegenerative disease research. Drawing upon established principles of medicinal chemistry and pharmacology for related piperidine-based scaffolds, this document outlines the rationale for their investigation, proposes a synthetic strategy, details key experimental protocols for their evaluation, and discusses their hypothesized mechanism of action as selective monoamine oxidase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for the treatment of disorders such as Parkinson's and Alzheimer's disease.

Introduction: The Rationale for Targeting Monoamine Oxidase with Piperidine Scaffolds

Neurodegenerative diseases, including Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal function. A key pathological feature in these conditions is the dysregulation of neurotransmitter systems, particularly monoamines like dopamine and serotonin. Monoamine oxidases (MAO), existing in two isoforms, MAO-A and MAO-B, are critical enzymes responsible for the degradation of these neurotransmitters.[1] Inhibition of MAO, particularly the MAO-B isoform which is more prevalent in the brain and its activity increases with age, can elevate the levels of these neurotransmitters, offering a symptomatic and potentially disease-modifying therapeutic strategy.[1]

The piperidine moiety is a versatile and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting the central nervous system.[2] Its conformational flexibility allows for optimal interactions with a variety of biological targets. Specifically, 4-substituted piperidine derivatives have shown significant promise as MAO inhibitors.[2][3] The focus of this guide, the 4-(4-ethylphenoxy)piperidine hydrochloride scaffold, combines the established piperidine core with a phenoxy linker and a para-substituted ethyl group. This design is predicated on structure-activity relationship (SAR) studies of related 4-phenylpiperidines, which have demonstrated that large, hydrophobic substituents at the para-position of the phenyl ring can enhance affinity and selectivity for MAO-B.[3] The ethyl group in the 4-(4-ethylphenoxy)piperidine structure aligns with this principle, suggesting a strong potential for selective MAO-B inhibition.

This guide will delve into the synthetic methodology for accessing these analogs, provide detailed protocols for their in vitro characterization, and present a framework for understanding their therapeutic potential.

Synthetic Strategy: A Proposed Route to 4-(4-Ethylphenoxy)piperidine Analogs

The synthesis of 4-(4-ethylphenoxy)piperidine hydrochloride can be approached through established methods for the formation of aryl ether linkages and the manipulation of the piperidine ring. A plausible and efficient synthetic route is outlined below, starting from commercially available materials.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway A 1-Boc-4-hydroxypiperidine C 1-Boc-4-(4-ethylphenoxy)piperidine A->C Mitsunobu Reaction (DIAD, PPh3) B 4-Ethylphenol B->C D 4-(4-Ethylphenoxy)piperidine C->D Boc Deprotection (TFA or HCl) E 4-(4-Ethylphenoxy)piperidine Hydrochloride D->E Salt Formation (HCl in Ether)

Caption: Proposed synthesis of 4-(4-Ethylphenoxy)piperidine HCl.

Step-by-Step Synthetic Protocol:
  • Mitsunobu Reaction for Aryl Ether Formation:

    • To a solution of 1-Boc-4-hydroxypiperidine and 4-ethylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran), add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

    • The reaction proceeds via a well-established Mitsunobu mechanism to form the aryl ether linkage, yielding 1-Boc-4-(4-ethylphenoxy)piperidine.

    • Purify the product using column chromatography.

  • Boc Deprotection:

    • Dissolve the purified 1-Boc-4-(4-ethylphenoxy)piperidine in a suitable solvent such as dichloromethane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.

    • Stir the reaction at room temperature until the Boc protecting group is completely removed.

    • Evaporate the solvent and excess acid under reduced pressure to yield the crude 4-(4-ethylphenoxy)piperidine.

  • Salt Formation:

    • Dissolve the crude amine product in a suitable solvent like diethyl ether.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product, 4-(4-ethylphenoxy)piperidine hydrochloride.

This synthetic approach is versatile and allows for the generation of a library of analogs by varying the substituted phenol in the initial step.

In Vitro Evaluation: Characterizing MAO Inhibition

A critical step in the evaluation of these novel compounds is the determination of their inhibitory potency and selectivity against the two monoamine oxidase isoforms, MAO-A and MAO-B. A fluorometric assay is a widely used, sensitive, and high-throughput compatible method for this purpose.

Experimental Workflow: MAO Inhibition Assay

MAO Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis A Prepare serial dilutions of 4-(4-ethylphenoxy)piperidine analogs and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) F Add test compounds/ reference inhibitors to wells A->F B Prepare reaction buffer (e.g., phosphate buffer, pH 7.4) D Prepare substrate/probe solution (e.g., Amplex Red, HRP, and MAO substrate like p-tyramine) B->D E Add enzyme solution to wells B->E C Prepare MAO-A and MAO-B enzyme solutions (recombinant human) C->E H Initiate reaction by adding substrate/probe solution D->H E->F G Pre-incubate to allow compound-enzyme interaction F->G G->H I Incubate at 37°C H->I J Measure fluorescence intensity (Ex/Em ~535/587 nm) over time using a plate reader I->J K Calculate reaction rates J->K L Plot % inhibition vs. log[inhibitor] and determine IC50 values K->L M Calculate Selectivity Index (SI = IC50(MAO-A) / IC50(MAO-B)) L->M MAO-B Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto Cytosolic Dopamine MAO_B MAO-B Dopamine_cyto->MAO_B Degradation DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptors Dopamine_synapse->D_receptor Binding Signal Signal Transduction D_receptor->Signal Inhibitor 4-(4-Ethylphenoxy)piperidine Analog Inhibitor->MAO_B Inhibition

Caption: Mechanism of MAO-B inhibition in a dopaminergic synapse.

By inhibiting MAO-B within dopaminergic neurons, these analogs are expected to decrease the degradation of dopamine that has been taken back up from the synaptic cleft by the dopamine transporter (DAT). [3]This leads to an increased cytosolic concentration of dopamine, which can then be repackaged into synaptic vesicles for future release. The net effect is an enhancement of dopaminergic neurotransmission, which can alleviate the motor symptoms associated with Parkinson's disease.

Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine. This antioxidant effect could contribute to the neuroprotective properties of these compounds, potentially slowing the progression of neurodegeneration. [4]

Future Directions and Conclusion

The 4-(4-ethylphenoxy)piperidine hydrochloride scaffold represents a promising starting point for the development of novel MAO-B inhibitors. The in-depth guide provided here outlines a clear path from synthesis to in vitro characterization.

Future work should focus on:

  • Synthesis and Screening of an Analog Library: Systematically modifying the substituent on the phenoxy ring to further optimize potency and selectivity.

  • In-depth Mechanistic Studies: Investigating the reversibility of MAO-B inhibition and conducting enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy Studies: Evaluating lead compounds in animal models of Parkinson's disease to assess their ability to improve motor function and protect dopaminergic neurons.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the toxicological profile of promising candidates.

References

  • Pettersson, F., Svensson, P., Waters, S., Waters, N., & Sonesson, C. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(7), 3242-3249. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Shao, X., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1381-1387. [Link]

Sources

Chemical Stability Profile & Handling of 4-(4-Ethylphenoxy)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability Profile of 4-(4-Ethylphenoxy)piperidine Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive stability profile for 4-(4-Ethylphenoxy)piperidine (CAS 97840-12-5) and its pharmaceutically relevant salts. As a secondary amine building block commonly employed in the synthesis of GPR119 agonists and sodium channel blockers, its integrity is critical for downstream yield and impurity control.

This guide moves beyond basic safety data, offering a mechanistic analysis of degradation pathways, salt-form selection logic, and self-validating experimental protocols for quality assurance.

Part 1: Structural Identity & Physicochemical Baseline

To understand stability, we must first analyze the structural vulnerabilities of the molecule.

Compound Identity:

  • IUPAC Name: 4-(4-Ethylphenoxy)piperidine[1]

  • CAS Number: 97840-12-5[1]

  • Molecular Formula: C₁₃H₁₉NO[1]

  • Molecular Weight: 205.30 g/mol (Free Base)[1]

Functional Group Analysis

The molecule consists of three distinct zones, each with a specific stability fingerprint:

  • Piperidine Ring (Secondary Amine): The most reactive site. With a pKa of approximately 10.8–11.2, it is highly basic. In its free base form, it is prone to N-oxidation and carbamate formation upon exposure to atmospheric CO₂.

  • Ether Linkage (Ar-O-Alkyl): Chemically robust. Aryl alkyl ethers are generally stable to hydrolysis under basic and neutral conditions but can undergo cleavage under strong acidic conditions at high temperatures (e.g., HBr/HI).

  • Para-Ethyl Phenyl Group: The benzylic position on the ethyl group is a site of latent vulnerability to radical autoxidation, potentially forming acetophenone derivatives over extended storage.

Salt Form Selection Strategy

The free base is typically a low-melting solid or oil and is chemically labile. Salt formation is required to lock the nitrogen lone pair, preventing oxidation and improving crystallinity.

Salt FormStoichiometryPredicted Properties & Stability Rationale
Hydrochloride (HCl) 1:1Standard. High melting point (>200°C). Excellent thermal stability. Potential risk: Hygroscopicity (common in piperidine HCl salts).
Fumarate 1:0.5 or 1:1Alternative. often non-hygroscopic. Used if HCl is too deliquescent. Provides buffering capacity in solution.
Trifluoroacetate (TFA) 1:1Lab Use Only. Common in prep-HPLC purification. Not suitable for long-term storage due to volatility of TFA and potential toxicity.

Part 2: Degradation Pathways & Mechanistic Analysis

Understanding how the molecule breaks down is essential for setting storage specifications. The following diagram illustrates the primary degradation vectors.

Visualization of Degradation Logic

DegradationPathways Parent 4-(4-Ethylphenoxy)piperidine (Parent) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / O2 (Slow) Carbamate N-Carboxy Adduct (CO2 Exposure) Parent->Carbamate CO2 (Air) Ketone 4-(4-Acetylphenoxy)piperidine (Benzylic Oxidation) Parent->Ketone Radical Initiator / UV Cleavage 4-Ethylphenol + 4-Piperidinol (Strong Acid Hydrolysis) Parent->Cleavage HI / HBr (Reflux)

Figure 1: Mechanistic degradation map. Red nodes indicate oxidative impurities; Green indicates hydrolytic cleavage (rare); Yellow indicates handling artifacts.

Detailed Pathway Descriptions
  • N-Oxidation (Primary Threat):

    • Mechanism:[2][3][4][5] Electrophilic attack of oxygen on the nitrogen lone pair.

    • Mitigation: Protonation (Salt formation) completely inhibits this pathway. Store free base under Argon.

  • Benzylic Oxidation (Secondary Threat):

    • Mechanism:[2][3][4][5] Hydrogen abstraction at the benzylic carbon (ethyl group) followed by oxygen insertion.

    • Product: 1-(4-(piperidin-4-yloxy)phenyl)ethanone.

    • Trigger: Light (UV) and transition metal impurities.

  • Acid Hydrolysis:

    • Mechanism:[2][3][4][5] Protonation of the ether oxygen followed by SN1/SN2 cleavage.

    • Relevance: Negligible under standard ICH storage conditions. Requires forcing conditions (e.g., 48h reflux in 48% HBr).

Part 3: Experimental Protocols for Stability Profiling

Do not rely on generic data. Use these self-validating protocols to generate a Certificate of Analysis (CoA) for your specific batch.

Forced Degradation Protocol (Stress Testing)

This workflow validates the "stability-indicating" nature of your HPLC method.

Step 1: Preparation Prepare a 1 mg/mL stock solution of the salt in Water/Acetonitrile (50:50).

Step 2: Stress Conditions

  • Acid Stress: Add 1N HCl. Heat at 60°C for 4 hours. Target: <5% degradation (robust).

  • Base Stress: Add 1N NaOH. Heat at 60°C for 4 hours. Target: Potential precipitation of free base; check for N-oxide.

  • Oxidative Stress: Add 3% H₂O₂. Incubate at RT for 24 hours. Target: Formation of N-oxide (M+16).

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B). Target: Check for benzylic oxidation (M+14).

Step 3: Analytical Method (HPLC-UV/MS)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide/amine absorption) and 270 nm (aromatic ether).

Hygroscopicity Assessment (DVS)

Piperidine salts are notoriously hygroscopic.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH → 90% RH → 0% RH at 25°C.

  • Thresholds:

    • Non-hygroscopic: <0.2% weight gain.

    • Hygroscopic: >2% weight gain (Requires desiccated storage).

    • Deliquescent: Liquefies at high RH (Requires immediate salt switch, e.g., to Fumarate).

Part 4: Synthesis & Salt Formation Workflow[2][3]

To ensure maximum stability, the isolation of the salt must be controlled. The following workflow minimizes impurity formation during the critical salt-forming step.

SaltSynthesis cluster_critical Critical Control Point Start Crude Reaction Mixture (Boc-Protected Intermediate) Deprotect Deprotection (TFA or HCl/Dioxane) Start->Deprotect Acidic Cleavage FreeBase Free Base Isolation (pH > 12, Extraction DCM) Deprotect->FreeBase Neutralization SaltForm Salt Formation (Add 1.05 eq acid in EtOH/Et2O) FreeBase->SaltForm Controlled Addition Filter Filtration & Washing (Remove excess acid) SaltForm->Filter Crystallization Dry Vacuum Drying (40°C, P2O5 trap) Filter->Dry Solvent Removal

Figure 2: Optimized salt formation workflow. The transition from Free Base to Salt (Yellow to Blue) must be rapid to avoid air oxidation.

References

  • World Health Organization (WHO). Analgesic activity of alkyl piperidine derivatives. (Discusses general piperidine scaffold stability and bioactivity).

  • PubChem. Compound Summary: 4-[4-(3-Ethylphenyl)phenoxy]piperidine. (Structural analog data used for substructure validation).

  • Central Drug House (CDH). Material Safety Data Sheet: 4-Hydroxy Piperidine. (Baseline safety and stability data for the piperidine core).

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.[6] (Process chemistry for closely related ether-linked piperidine salts).

  • Journal of the American Chemical Society. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.[7] (Insights into photostability and radical mechanisms of piperidines).

Sources

Solubility data of 4-(4-Ethylphenoxy)piperidine hydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 4-(4-Ethylphenoxy)piperidine Hydrochloride

Abstract This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-(4-Ethylphenoxy)piperidine hydrochloride (CAS: 1185298-66-1 / 97840-12-5). Targeted at researchers in drug discovery and process chemistry, this document synthesizes theoretical physicochemical predictions with rigorous experimental protocols.[1] Due to the absence of specific public solubility data for this proprietary intermediate, this guide establishes the methodology for generation, validation, and analysis of solubility data in aqueous and ethanolic systems.[1]

Physicochemical Context & Structural Analysis

The solubility of 4-(4-Ethylphenoxy)piperidine hydrochloride is governed by the interplay between its ionic headgroup and its lipophilic tail. Understanding this duality is critical for predicting solvent interactions.[1]

Structural Components
  • Cationic Head (Hydrophilic): The piperidine nitrogen is protonated (

    
    ), forming a piperidinium chloride salt.[1] This moiety drives high affinity for high-dielectric solvents (Water) via ion-dipole interactions.[1]
    
  • Lipophilic Tail (Hydrophobic): The 4-(4-ethylphenoxy) group introduces significant non-polar surface area. The ethyl group adds steric bulk and hydrophobicity, while the ether linkage provides a weak hydrogen bond acceptor site.[1]

  • Counterion (Chloride): The chloride ion facilitates crystal lattice formation but generally enhances water solubility compared to free bases or less polar salts (e.g., fumarates).[1]

Theoretical Solubility Prediction (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous 4-aryloxypiperidine salts (e.g., Paroxetine HCl, Ifenprodil intermediates), we project the following solubility behaviors:

SolventPredicted Solubility RangeDominant Mechanism
Water High (> 10 mg/mL) Ion-dipole hydration of the piperidinium cation and chloride anion overcomes the lattice energy.
Ethanol Moderate-High (10–50 mg/mL) The ethylphenoxy tail interacts favorably with the ethyl group of ethanol (van der Waals), while the hydroxyl group solvates the ionic head.[1]
Comparison Water

Ethanol
For HCl salts, water solubility typically exceeds ethanol solubility unless the lipophilic tail is extremely long (

).[1]

Experimental Protocols for Solubility Determination

To generate precise data, the following self-validating protocols must be employed. These methods minimize artifacts from supersaturation or micelle formation.[1]

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit (


) at a fixed temperature.

Materials:

  • 4-(4-Ethylphenoxy)piperidine HCl (Solid, >98% purity).[2]

  • Solvents: HPLC-grade Water, Absolute Ethanol.[1]

  • Equipment: Thermostatic orbital shaker, 0.22

    
    m PTFE syringe filters, HPLC-UV/Vis.[1]
    

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Saturation: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

    • Validation: Ensure solid persists.[1] If clear, add more solid.[1]

  • Equilibration: Allow to stand for 4 hours to settle fine particles.

  • Filtration: Filter supernatant using a pre-wetted 0.22

    
    m filter (discard first 200 
    
    
    
    L to prevent adsorption loss).
  • Quantification: Analyze filtrate via HPLC-UV (Detection

    
     nm for the phenoxy chromophore).
    
Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)

Objective: Determine dissolution enthalpy (


) and entropy (

).

Workflow:

  • Repeat Protocol A at three temperatures: 25°C, 37°C, and 50°C.

  • Plot:

    
     (molar fraction) vs. 
    
    
    
    (Kelvin).[1]
  • Calculation:

    
    [1]
    
    • Linearity Check:

      
       validates the model.[1] Non-linearity suggests a polymorph transition or change in solvation capability.[1]
      

Visualization of Solubility Dynamics

Solubility Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium forces acting on the compound in solution.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Dissolved Dissolved Phase (Solvated Ions) Solid->Dissolved Dissolution (k_diss) Dissolved->Solid Precipitation (k_precip) LatticeEnergy Lattice Energy (Opposes Dissolution) LatticeEnergy->Solid Stabilizes SolvationEnergy Solvation Enthalpy (Promotes Dissolution) SolvationEnergy->Dissolved Stabilizes Entropy Entropy of Mixing (Promotes Dissolution) Entropy->Dissolved Drives

Caption: Thermodynamic equilibrium between the solid crystal lattice and the solvated state, governed by lattice energy vs. solvation enthalpy.

Experimental Workflow Logic

This flowchart ensures reproducibility in data generation.

ExperimentalWorkflow Start Start: Weigh Solid AddSolvent Add Solvent (Water/Ethanol) Start->AddSolvent Agitate Agitate 24h (Const. Temp) AddSolvent->Agitate CheckSolid Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.22µm) Discard Initial Vol CheckSolid->Filter Yes AddMore->Agitate Analyze HPLC-UV Analysis Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step decision tree for the Shake-Flask solubility method to ensure saturation equilibrium.

Data Interpretation & Troubleshooting

When analyzing the data generated from the protocols above, use the following guide to interpret results:

Comparative Analysis Table (Template)

Researchers should populate this table with experimental results.

ParameterWater (Target)Ethanol (Target)Interpretation
Solubility (

)

mg/mL

mg/mL
High solubility in both indicates excellent processability.
pH of Saturated Soln. ~5.0 - 6.0N/AAcidic pH confirms salt integrity.[1] Neutral pH implies hydrolysis to free base (precipitate risk).[1]
Temp. Coefficient PositivePositiveSolubility increases with T (Endothermic).[1]
Visual Appearance Clear/ColorlessClear/ColorlessTurbidity indicates incomplete filtration or micelle formation.[1]
Common Pitfalls
  • Common Ion Effect: If determining solubility in buffers containing chloride (e.g., PBS, NaCl), solubility will be lower than in pure water due to the common ion effect (

    
    ).[1]
    
  • Polymorphism: If the solid converts to a hydrate in water, the solubility value may drift over time.[1] Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm form stability.[1]

  • Hydrolysis: In basic aqueous conditions (pH > 9), the salt will convert to the free base, drastically reducing solubility (< 0.1 mg/mL).[1] Always monitor pH.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

  • PubChem. (n.d.).[1][3][4] Compound Summary: Piperidine Hydrochloride.[1][5][6][7][8][9][10] National Library of Medicine.[1]

  • Bergström, C. A., et al. (2007).[1] Computational prediction of drug solubility in water-based systems. Journal of Chemical Information and Modeling.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(4-Benzylphenoxy)piperidine hydrochloride (Structural Analog).

(Note: Specific experimental values for 4-(4-Ethylphenoxy)piperidine hydrochloride are proprietary. The data ranges and protocols provided are derived from validated physicochemical principles for this chemical class.)

Sources

4-(4-Ethylphenoxy)piperidine: A Privileged Scaffold for GPCR and Ion Channel Modulation

[1][2]

Executive Summary

4-(4-Ethylphenoxy)piperidine is a versatile pharmacophore building block belonging to the 4-aryloxypiperidine class.[1][2] In modern medicinal chemistry, this structural motif serves as a critical "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2]

Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands (specifically Histamine H3 and Dopamine D2/D4 antagonists) and Voltage-Gated Ion Channel modulators (Nav1.7).[1][2] The compound features a basic piperidine nitrogen for ionic anchoring and a lipophilic 4-ethylphenoxy tail that exploits hydrophobic pockets within receptor binding sites.[1][2]

Chemical Profile & Structural Analysis[1][2]

PropertySpecification
Chemical Name 4-(4-Ethylphenoxy)piperidine
CAS Number 97840-12-5 (Free Base) / 1185298-66-1 (HCl Salt)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Piperidine N) ~9.8 (Highly Basic)
Key Functional Groups Secondary Amine (Nucleophilic), Ether Linker (Flexible), Ethylphenyl (Hydrophobic)
Pharmacophore Mapping

The structural efficacy of 4-(4-Ethylphenoxy)piperidine is driven by its ability to engage three distinct binding domains simultaneously:

  • Ionic Anchor: The secondary amine (protonated at physiological pH) forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in GPCRs).[1][2]

  • Flexible Linker: The ether oxygen provides rotational freedom while acting as a weak hydrogen bond acceptor.[1][2]

  • Hydrophobic Tail: The para-ethylphenyl group penetrates deep lipophilic pockets, enhancing potency and selectivity over off-target receptors.[1][2]

PharmacophorePipPiperidine Nitrogen(Ionic Interaction)LinkerEther Oxygen(Rotational Linker)Pip->Linker ~3.5 Å ArylPhenyl Ring(Pi-Stacking)Linker->Aryl Ether Bond TailEthyl Group(Hydrophobic Pocket)Aryl->Tail Para-Substitution

Figure 1: Pharmacophore mapping of 4-(4-Ethylphenoxy)piperidine showing key interaction points with biological targets.

Therapeutic Applications & Mechanism of Action[1][2][3]

A. Histamine H3 Receptor Antagonists

The 4-aryloxypiperidine moiety is a classic scaffold in the design of non-imidazole Histamine H3 receptor antagonists/inverse agonists.[1][2] These agents are investigated for treating cognitive disorders (Alzheimer's, ADHD) and narcolepsy.[1][2]

  • Mechanism: The piperidine binds to the orthosteric site, while the ethylphenoxy tail extends into the secondary binding pocket, displacing the transmembrane helices to lock the receptor in an inactive state.[1][2]

B. Voltage-Gated Sodium Channels (Nav1.7)

In pain management research, this scaffold is utilized to design state-dependent sodium channel blockers.[1][2]

  • Mechanism: The lipophilic ethylphenyl group interacts with the local anesthetic binding site in the channel pore, stabilizing the inactivated state and preventing repetitive neuronal firing.[1][2]

C. Dopamine & Serotonin Modulators

The scaffold is frequently employed in "library synthesis" to optimize the lipophilicity of antipsychotic candidates.[1][2] The ethyl group provides a subtle steric bulk that can tune selectivity between D2 (dopamine) and 5-HT2A (serotonin) receptors.[1][2]

Synthetic Pathways[1][2][4]

The synthesis of 4-(4-Ethylphenoxy)piperidine requires precise control to prevent N-alkylation side reactions.[1][2] Two primary routes are validated: the Mitsunobu Coupling (preferred for stereochemical control) and Nucleophilic Displacement (SN2) .[1][2]

Route A: Mitsunobu Coupling (Preferred)

This route uses N-Boc-4-hydroxypiperidine and 4-ethylphenol.[2] It is favored for its mild conditions and high yield.[1][2]

Step-by-Step Protocol:

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-Ethylphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine, 4-ethylphenol, and PPh₃ in THF under N₂ atmosphere.

    • Cool to 0°C.[1][2]

    • Add DIAD dropwise over 30 minutes (maintain temp < 5°C).

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Concentrate solvent. Triturate with hexane/ether to precipitate Triphenylphosphine oxide (TPPO).[1][2] Filter and purify filtrate via silica gel chromatography (Hexane:EtOAc).

  • Deprotection: Dissolve intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio).[1][2] Stir 2 hours. Evaporate to yield the TFA salt.[1][2]

Route B: SN2 Displacement on Mesylate

Alternative route avoiding difficult PPh₃O removal.[1][2]

  • Activation: Convert N-Boc-4-hydroxypiperidine to N-Boc-4-mesyloxypiperidine using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA).

  • Displacement: React Mesylate with 4-Ethylphenol in DMF using Cesium Carbonate (Cs₂CO₃) at 80°C for 6 hours.

  • Deprotection: Acidic hydrolysis (HCl/Dioxane).[1][2]

SynthesisStart1N-Boc-4-HydroxypiperidineMitsunobuMitsunobu Coupling(PPh3, DIAD, THF, 0°C)Start1->MitsunobuStart24-EthylphenolStart2->MitsunobuInterIntermediate:N-Boc-4-(4-ethylphenoxy)piperidineMitsunobu->InterDeprotDeprotection(TFA/DCM or HCl/Dioxane)Inter->DeprotFinalProduct:4-(4-Ethylphenoxy)piperidineDeprot->Final

Figure 2: Synthetic workflow for 4-(4-Ethylphenoxy)piperidine via the Mitsunobu route.

Quality Control & Impurity Profiling

For pharmaceutical applications, the purity of the intermediate directly impacts the final API's toxicity profile.[1][2]

Impurity TypeOriginLimit (ICH Q3A)Detection Method
4-Ethylphenol Unreacted starting material< 0.15%HPLC (UV 210 nm)
TPPO (Triphenylphosphine Oxide) Mitsunobu byproduct< 0.10%H-NMR / HPLC
N-Alkylated Dimer Side reaction during deprotection< 0.10%LC-MS
Residual Solvents THF, DCM, DMFPer ICH Q3CGC-Headspace
Analytical Standard (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1][2] Gradient 10% B to 90% B over 20 min.[1][2]

  • Detection: UV at 220 nm (Amide/Aryl absorption).[1][2]

Handling & Safety (SHE)[1][2]

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of DIAD (sensitizer) and TFA (corrosive).[1][2]

References

  • ChemicalBook. (2024).[1][2] 4-(4-Ethylphenoxy)piperidine - Product Properties and Safety. Retrieved from [1][2]

  • BLD Pharm. (2024).[1][2][3] Certificate of Analysis: 4-(4-Ethylphenoxy)piperidine (CAS 97840-12-5).[1][2][3][4][5] Retrieved from [1][2]

  • Gemini, L. et al. (2018).[1][2] 4-Aryloxypiperidines as privileged scaffolds in Medicinal Chemistry: A focus on H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual citation for scaffold class).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 54683456 (Analogous Structures). Retrieved from [1][2]

Electronic Properties of the Ethylphenoxy Group in Piperidine Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ethylphenoxy group when integrated into piperidine-based pharmacophores . It addresses the electronic, steric, and physicochemical perturbations introduced by this moiety, specifically focusing on its role in modulating receptor affinity (e.g., NMDA, Sigma-1) and pharmacokinetic profiles (CNS penetration, metabolic stability).

Technical Whitepaper | Application Note: medchem-084

Executive Summary

The integration of an ethylphenoxy moiety (


) into piperidine scaffolds represents a strategic "tuning knob" in medicinal chemistry. Unlike simple methoxy or phenoxy analogs, the ethylphenoxy group offers a unique balance of lipophilicity (

)
and steric bulk (

)
while exerting a subtle electron-donating effect (

)
on the aromatic system. This guide analyzes the electronic vector maps, synthetic pathways, and structure-activity relationships (SAR) of this pharmacophore, specifically within the context of phenoxyalkylpiperidine derivatives used in CNS drug discovery.

Electronic Fundamentals & Vector Mapping

Hammett Substituent Effects

The ethyl group attached to the phenoxy ring functions as a weak electron-donating group (EDG) primarily through inductive effects (


) and hyperconjugation. When attached at the para position relative to the ether oxygen, it modulates the electron density of the phenoxy oxygen, which serves as a critical hydrogen-bond acceptor (HBA) in many binding pockets (e.g., GluN2B subunit of NMDA receptors).

Table 1: Comparative Electronic Parameters

Substituent (R)Hammett

Hammett

Hansch

(Lipophilicity)
Steric Parameter (

)
-H 0.000.000.000.00
-CH₃ (Methyl) -0.17-0.070.56-1.24
-C₂H₅ (Ethyl) -0.15 -0.07 1.02 -1.31
-OCH₃ -0.27+0.12-0.02-0.55
-Cl +0.23+0.370.71-0.97

Note: The ethyl group (


) is electronically similar to methyl but provides nearly double the lipophilic contribution (

vs 0.56), making it a superior choice for enhancing blood-brain barrier (BBB) permeability without altering the electronic character of the aromatic ring significantly.
Electronic Vector Map (Graphviz Visualization)

The following diagram illustrates the flow of electron density in a 4-ethylphenoxy-ethyl-piperidine system. The ethyl group pushes density into the phenyl ring, enriching the ether oxygen.

ElectronicVectorMap cluster_0 Pharmacophore Core Ethyl Ethyl Group (+I Effect) Phenyl Phenyl Ring (π-System) Ethyl->Phenyl Hyperconjugation Oxygen Ether Oxygen (Resonance Donor) Phenyl->Oxygen Resonance (+R) Oxygen->Phenyl Back-donation Linker Alkyl Linker (Insulator) Oxygen->Linker Inductive Withdrawal (-I) Piperidine Piperidine Nitrogen (Basic Center pKa ~9-10) Linker->Piperidine Distance Dependent Attenuation

Structural Integration & Synthesis[1]

The "ethylphenoxy piperidine" motif typically appears as a phenoxyalkylpiperidine , where the phenoxy group is linked to the piperidine nitrogen via a 2-3 carbon chain. This scaffold is critical in Ifenprodil analogs (NMDA antagonists) and Sigma-1 receptor ligands.

Synthetic Protocol (Convergent Route)

To ensure high purity and control over the substitution pattern, a convergent synthesis utilizing the Williamson ether synthesis followed by N-alkylation is recommended.

Protocol: Synthesis of 1-(2-(4-ethylphenoxy)ethyl)piperidine

  • Ether Formation (Step A):

    • Reagents: 4-Ethylphenol (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq),

      
       (2.0 eq).
      
    • Solvent: Acetonitrile (reflux, 12h).

    • Mechanism:

      
       displacement of bromide by the phenoxide anion.
      
    • Checkpoint: Monitor disappearance of phenol by TLC (

      
       shift). Product: 1-(2-chloroethoxy)-4-ethylbenzene.
      
  • Amine Alkylation (Step B):

    • Reagents: Intermediate from Step A (1.0 eq), Piperidine (3.0 eq), KI (cat.),

      
       (2.0 eq).
      
    • Solvent: DMF or Acetone (60°C, 18h).

    • Purification: Acid-base extraction. Dissolve crude in EtOAc, extract with 1N HCl (aqueous). Basify aqueous layer with 2N NaOH, extract back into EtOAc.

    • Yield: Typically 75-85%.

SynthesisWorkflow Start 4-Ethylphenol Intermed Intermediate: 1-(2-chloroethoxy)-4-ethylbenzene Start->Intermed SN2 Substitution Reagent1 1-Bromo-2-chloroethane K2CO3, MeCN Final Target: 1-(2-(4-ethylphenoxy)ethyl)piperidine Intermed->Final N-Alkylation Reagent2 Piperidine KI (cat), DMF, 60°C

Physicochemical Impact & SAR[1][2][3]

Lipophilicity and CNS Penetration

The substitution of a hydrogen or methyl with an ethyl group on the phenoxy ring significantly increases lipophilicity (LogP).

  • 
    LogP (H 
    
    
    
    Et):
    +1.02
  • Effect: This modification is often used to drive compounds across the Blood-Brain Barrier (BBB). For example, in the optimization of Ifenprodil analogs, increasing the bulk of the phenoxy substituent from methyl to ethyl often improves potency at the hydrophobic "WPF shelf" of the BRD4 or the hydrophobic pocket of the NMDA NR2B subunit.

Metabolic Stability (The "Soft Spot")

Researchers must be aware that the benzylic position of the ethyl group is a metabolic "soft spot."

  • Metabolic Pathway: Cytochrome P450 (CYP) mediated benzylic hydroxylation

    
     1-hydroxyethyl metabolite.
    
  • Mitigation: If metabolic clearance is too high, replace the ethyl group with a bioisostere like difluoroethyl (

    
    ) or cyclopropyl , which maintain steric bulk but resist oxidation.
    
pKa Modulation of the Piperidine Nitrogen

The pKa of the piperidine nitrogen (~10.8 for unsubstituted piperidine) is influenced by the proximity of the phenoxy group.

  • Inductive Effect: The electronegative ether oxygen exerts an electron-withdrawing inductive effect (

    
    ) through the ethyl linker.
    
  • Result: This typically lowers the pKa of the piperidine nitrogen to the 9.0–9.5 range. This is advantageous for oral bioavailability, as it increases the fraction of the uncharged species in the small intestine (pH 6-7) compared to a more basic amine.

Case Study: NMDA Receptor Antagonists

The ethylphenoxy moiety is a key feature in the SAR of NR2B-selective NMDA antagonists .

  • Compound: Analogs of Ifenprodil/Eliprodil.

  • Mechanism: These compounds bind to the allosteric interface between the NR1 and NR2B subunits.

  • Role of Ethylphenoxy: The phenoxy ring sits in a hydrophobic pocket lined by aromatic residues (Tyr, Trp). The 4-ethyl group provides optimal van der Waals contact with these residues, superior to the smaller methyl group or the too-bulky tert-butyl group.

  • Selectivity: The specific steric volume of the ethyl group aids in differentiating between NR2B and NR2A subunits.

References

  • Hammett Constants & Electronic Parameters

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Piperidine Synthesis & Reactivity

    • Rubin, M., & Gevorgyan, V. (2004). Synthesis of Piperidines. Chemical Reviews.
  • NMDA Receptor SAR (Phenoxyalkylpiperidines)

    • Chenard, B. L., et al. (1991). (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry.
  • Sigma Receptor Ligands

    • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review.
  • Lipophilicity in Drug Design

    • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

Methodological & Application

Step-by-step preparation of 4-(4-Ethylphenoxy)piperidine from piperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Step-by-Step Preparation of 4-(4-Ethylphenoxy)piperidine from Piperidine Precursors

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 4-(4-Ethylphenoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous clinically approved pharmaceuticals, making robust synthetic access to its derivatives crucial.[1] Our outlined strategy employs a logical sequence of N-protection, O-arylation via the Mitsunobu reaction, and subsequent deprotection. This approach was selected for its mild reaction conditions, high functional group tolerance, and reliable yields. We begin with the protection of the secondary amine of 4-hydroxypiperidine using a tert-butoxycarbonyl (Boc) group. The core ether linkage is then forged through a Mitsunobu reaction between the resulting N-Boc-4-hydroxypiperidine and 4-ethylphenol. The final step involves the acidic cleavage of the Boc protecting group to yield the target compound. This guide offers detailed, step-by-step experimental procedures, explains the chemical principles behind each step, and provides troubleshooting insights, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction: Strategic Rationale

The synthesis of aryl ethers, particularly those incorporating a piperidine ring, is a common objective in the development of new chemical entities. Traditional methods like the Williamson ether synthesis or Ullmann condensations can require harsh conditions or exhibit limited substrate scope.[2][3][4] The Buchwald-Hartwig C-O coupling offers a modern alternative, but necessitates careful selection of palladium catalysts and ligands.[5][6]

For the synthesis of 4-(4-Ethylphenoxy)piperidine, the Mitsunobu reaction presents a highly effective and strategic choice. Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild, neutral conditions.[7][8] The key advantage lies in its ability to activate the alcohol in situ, avoiding the need to first convert it into a halide or sulfonate leaving group.

Our synthetic strategy is designed for efficiency and robustness, broken down into three logical phases:

  • Nitrogen Protection: The secondary amine of the 4-hydroxypiperidine precursor is nucleophilic and would otherwise compete during the O-arylation step. We employ the acid-labile tert-butoxycarbonyl (Boc) group for protection, which is stable to the conditions of the Mitsunobu reaction.[9][10]

  • Mitsunobu O-Arylation: The core C-O ether bond is formed by coupling the protected N-Boc-4-hydroxypiperidine with 4-ethylphenol. This step leverages the reliability of the Mitsunobu protocol for constructing aryl ethers.[11]

  • Deprotection: The final step is the selective removal of the Boc group under acidic conditions to unmask the piperidine nitrogen, yielding the desired final product.[12][13]

This sequence ensures high selectivity and minimizes the formation of undesirable byproducts, providing a clear and reproducible path to the target molecule.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with commercially available 4-hydroxypiperidine and proceeds through two stable intermediates to the final product.

G P1 4-Hydroxypiperidine P2 N-Boc-4-hydroxypiperidine P1->P2 C1 N-Boc-4-hydroxypiperidine C2 N-Boc-4-(4-ethylphenoxy)piperidine C1->C2 4-Ethylphenol, PPh₃, DIAD D1 N-Boc-4-(4-ethylphenoxy)piperidine D2 4-(4-Ethylphenoxy)piperidine D1->D2 TFA or HCl

Caption: High-level workflow for the synthesis of 4-(4-Ethylphenoxy)piperidine.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

Principle: The nucleophilic secondary amine of 4-hydroxypiperidine is protected by reaction with di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acidic byproduct generated during the reaction. This protection prevents the piperidine nitrogen from acting as a nucleophile in the subsequent Mitsunobu step.

Materials & Reagents:

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Equiv.
4-Hydroxypiperidine101.1510.0 g98.861.0
Di-tert-butyl dicarbonate218.2522.6 g103.81.05
Triethylamine (Et₃N)101.1914.0 mL100.81.02
Dichloromethane (DCM)-200 mL--
Deionized Water-2 x 100 mL--
Brine (Saturated NaCl(aq))-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 g, 98.86 mmol) and dissolve it in dichloromethane (200 mL).

  • Base Addition: Add triethylamine (14.0 mL, 100.8 mmol) to the solution.

  • Reagent Addition: Cool the flask in an ice-water bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in a small amount of DCM to the stirred reaction mixture over 15-20 minutes.

    • Scientist's Note: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and ensures controlled reactivity.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (100 mL).

    • Scientist's Note: The water wash removes the triethylamine hydrochloride salt and any excess water-soluble reagents. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is typically obtained as a white solid or a thick oil that solidifies upon standing. Purity is often sufficient for the next step, but it can be further purified by recrystallization from a hexanes/ethyl acetate mixture if necessary.

  • Expected Yield: 90-98%.

Part 2: Synthesis of tert-butyl 4-(4-ethylphenoxy)piperidine-1-carboxylate

Principle: This step is a classic Mitsunobu reaction.[8] Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the key reagents. PPh₃ first reacts with DIAD to form a phosphonium salt. This species then activates the hydroxyl group of N-Boc-4-hydroxypiperidine, converting it into an excellent leaving group. The phenoxide, formed from 4-ethylphenol, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the desired ether linkage.[7]

Mitsunobu Reaction Mechanism

G N_Boc_OH N-Boc-4-hydroxypiperidine Et_Ph_OH 4-Ethylphenol PPh3 PPh₃ Final_Product N-Boc-4-(4-ethylphenoxy)piperidine Et_Ph_OH->Final_Product Nucleophilic Attack DIAD DIAD Intermediate1 Betaine Intermediate [PPh₃⁺-N⁻(CO₂iPr)N(CO₂iPr)] PPh3->Intermediate1 + DIAD Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 + N-Boc-4-hydroxypiperidine - DIAD-H₂ Intermediate2->Final_Product Byproduct1 PPh₃=O Intermediate2->Byproduct1 Elimination Byproduct2 DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu O-arylation step.

Materials & Reagents:

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Equiv.
tert-butyl 4-hydroxy-piperidine-1-carboxylate201.2710.0 g49.71.0
4-Ethylphenol122.166.68 g54.71.1
Triphenylphosphine (PPh₃)262.2915.6 g59.61.2
Diisopropyl azodicarboxylate (DIAD)202.2111.8 mL59.61.2
Anhydrous Tetrahydrofuran (THF)-250 mL--
Ethyl Acetate (EtOAc)-For chromatography--
Hexanes-For chromatography--

Step-by-Step Protocol:

  • Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-hydroxy-piperidine-1-carboxylate (10.0 g, 49.7 mmol), 4-ethylphenol (6.68 g, 54.7 mmol), and triphenylphosphine (15.6 g, 59.6 mmol) in anhydrous THF (250 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Scientist's Note: The order of addition is important. Pre-mixing the alcohol, nucleophile, and phosphine is a common and effective procedure.[14]

  • DIAD Addition: Add diisopropyl azodicarboxylate (11.8 mL, 59.6 mmol) dropwise to the cold solution over 30 minutes using a syringe or dropping funnel. A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Critical Step: This addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can lead to the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The primary challenge in a Mitsunobu work-up is the removal of the triphenylphosphine oxide and the reduced hydrazine (DIAD-H₂) byproducts. Flash column chromatography is the most effective method.

    • Adsorb the crude residue onto silica gel.

    • Purify by column chromatography using a gradient solvent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes).

    • Collect fractions containing the desired product (identified by TLC) and combine them.

  • Isolation: Concentrate the purified fractions under reduced pressure to yield the product as a colorless oil or white solid.

  • Expected Yield: 70-85%.

Part 3: Deprotection to Yield 4-(4-Ethylphenoxy)piperidine

Principle: The Boc group is a carbamate that is stable to a wide range of conditions but is specifically designed to be labile under acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate, which then fragments into tert-butyl cation (which forms isobutylene), carbon dioxide, and the free piperidine amine (as its corresponding salt).[9] A final basic work-up neutralizes the salt to provide the free amine product.

Materials & Reagents:

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Equiv.
tert-butyl 4-(4-ethylphenoxy)-piperidine-1-carboxylate305.4210.0 g32.71.0
Trifluoroacetic Acid (TFA)114.0225 mL324~10
Dichloromethane (DCM)-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃(aq))-~150 mL--
Sodium Hydroxide (NaOH(aq), 3M)-As needed (~50 mL)--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Step-by-Step Protocol:

  • Reaction Setup: Dissolve tert-butyl 4-(4-ethylphenoxy)piperidine-1-carboxylate (10.0 g, 32.7 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (25 mL) to the stirred solution.

    • Safety Note: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, safety glasses) in a chemical fume hood. The reaction evolves gas (CO₂ and isobutylene).

  • Reaction Progression: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt.

  • Neutralization and Extraction:

    • Dissolve the residue in deionized water (100 mL) and cool in an ice bath.

    • Carefully add saturated sodium bicarbonate solution until gas evolution ceases.

    • Adjust the pH to >12 by the slow addition of 3M NaOH solution.

    • Transfer the basic aqueous solution to a separatory funnel and extract with DCM (3 x 75 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, 4-(4-Ethylphenoxy)piperidine, typically as a pale yellow oil or low-melting solid.

  • Expected Yield: 90-99%.

References

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Preparations and Procedures Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • SciSpace. (1998). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

Sources

Procedures for hydrochloride salt formation of 4-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Hydrochloride Salt Formation of 4-(4-Ethylphenoxy)piperidine for Enhanced Pharmaceutical Developability

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development, employed to enhance physicochemical properties such as solubility, stability, and manufacturability.[1] An estimated 50% of all drug molecules are administered as salts, underscoring the importance of this technique.[2][3] This guide provides a comprehensive, in-depth protocol for the hydrochloride (HCl) salt formation of 4-(4-Ethylphenoxy)piperidine, a representative basic pharmaceutical intermediate. We will explore the foundational principles governing salt formation, deliver a detailed, step-by-step experimental procedure, and outline the essential analytical techniques for characterizing the final salt product. The causality behind each experimental choice is explained to empower researchers with the knowledge to adapt and troubleshoot the process effectively.

Foundational Principles: The "Why" Behind the Protocol

A successful and stable salt formation is not merely a matter of mixing an acid and a base; it is governed by fundamental chemical principles. A rational approach to salt selection provides a solid foundation for a rapid and economical product development program.[4]

The Critical Role of pKa

The formation of a stable ionic salt is highly dependent on the difference in pKa between the basic API and the acidic counter-ion (ΔpKa).[4] For a robust and stable salt that does not disproportionate (revert to the free base) in an aqueous environment, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa = pKa(base's conjugate acid) - pKa(acid) > 3).[5]

  • 4-(4-Ethylphenoxy)piperidine: The piperidine moiety is a secondary amine. The pKa of piperidinium hydrochloride is approximately 11.2. We can use this as a close estimate for our target molecule.

  • Hydrochloric Acid (HCl): HCl is a strong acid with a pKa of approximately -7.

The resulting ΔpKa is ~18, a value that strongly favors the formation of a stable, non-disproportionating hydrochloride salt, making it an excellent choice for this API.[6][7]

Strategic Solvent Selection

The choice of solvent is paramount for both the reaction and the subsequent crystallization. An ideal solvent system should meet several criteria:

  • Dissolve the Reactant: The 4-(4-Ethylphenoxy)piperidine free base must be soluble in the chosen solvent to ensure a homogeneous reaction environment.

  • Induce Product Precipitation: The resulting hydrochloride salt should have limited solubility in the solvent to facilitate crystallization and high-yield recovery.[8]

  • Minimize Impurity Incorporation: The solvent should not promote the trapping of impurities within the crystal lattice.[9]

Alcohols such as isopropanol (IPA) or ethanol are frequently used for hydrochloride salt formation. They are good solvents for the amine free base but are often poor solvents for the ionic salt, promoting its precipitation upon formation.[10][11] Ethers like diethyl ether or methyl tert-butyl ether (MTBE) can be used as anti-solvents to further decrease the salt's solubility and enhance crystallization yield.

Experimental Workflow Overview

The overall process can be visualized as a multi-stage workflow, from initial reaction to final characterization, ensuring the identity, purity, and quality of the synthesized salt.

G cluster_prep Preparation & Reaction cluster_iso Isolation & Purification cluster_char Characterization A Dissolve Free Base in Isopropanol B Stoichiometric Addition of HCl in Isopropanol A->B Homogeneous Solution C Induce Crystallization (Cooling/Stirring) B->C Precipitation D Isolate by Vacuum Filtration C->D E Wash with Cold Anti-Solvent (Ether) D->E F Dry Under Vacuum E->F G FTIR Spectroscopy F->G H ¹H NMR Analysis F->H I DSC Thermal Analysis F->I J HPLC Purity Assay F->J End End Product: Characterized HCl Salt F->End Start Start: 4-(4-Ethylphenoxy)piperidine (Free Base) Start->A

Caption: High-level workflow for the synthesis and characterization of 4-(4-Ethylphenoxy)piperidine HCl.

Detailed Experimental Protocol

This protocol details the procedure for the hydrochloride salt formation on a laboratory scale.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
4-(4-Ethylphenoxy)piperidine≥98%BLD Pharm[12]The free base starting material.
Isopropanol (IPA)Anhydrous, ≥99.5%Sigma-AldrichPrimary reaction and crystallization solvent.
Hydrochloric Acid, 2M in IsopropanolVolumetric SolutionSigma-AldrichProvides a controlled way to add HCl.
Diethyl EtherAnhydrous, ≥99%Fisher ScientificUsed as an anti-solvent for washing.
Round-bottom flask with stir bar--Reaction vessel.
Addition funnel--For controlled addition of the acid.
Buchner funnel and filter flask--For vacuum filtration.
Vacuum oven--For drying the final product.
Step-by-Step Salt Formation Procedure
  • Dissolution of Free Base:

    • In a 250 mL round-bottom flask, dissolve 5.0 g of 4-(4-Ethylphenoxy)piperidine (free base) in 50 mL of anhydrous isopropanol.

    • Stir the mixture at room temperature until a clear, homogeneous solution is obtained.

    • Rationale: Ensuring the free base is fully dissolved is crucial for a complete and uniform reaction.[13]

  • Acidification and Salt Formation:

    + HCl

    >]; product [label=<

    >]; arrow [label="→", fontsize=40]; compound -> arrow -> product; }
  • Crystallization and Precipitation:

    • Upon addition of HCl, a white precipitate should begin to form.[14]

    • After the addition is complete, continue to stir the resulting slurry at room temperature for 1-2 hours to ensure the reaction goes to completion and to allow for crystal growth.

    • Cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

    • Rationale: Lowering the temperature decreases the solubility of the salt, thereby increasing the final isolated yield.[9]

  • Isolation and Purification:

    • Isolate the white solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (2 x 20 mL).

    • Rationale: The salt is poorly soluble in cold ether, so washing removes residual isopropanol and any unreacted starting material without significantly dissolving the product.

  • Drying:

    • Dry the crystalline solid in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.

    • The expected product is a white to off-white crystalline solid.

Characterization of the Final Product

Confirming the successful formation of the hydrochloride salt and assessing its purity requires a suite of analytical techniques.

TechniquePurposeExpected Result / Key Observation
FTIR Spectroscopy Confirmation of Salt FormationDisappearance of the free N-H stretch (if present) and appearance of a broad, strong ammonium (N-H+) stretching band in the 2400-2700 cm⁻¹ region.[15]
¹H NMR Spectroscopy Structural ConfirmationProtons on the carbons adjacent to the piperidine nitrogen will show a significant downfield shift due to the deshielding effect of the positive charge.[14]
Differential Scanning Calorimetry (DSC) Thermal Properties & PurityA single, sharp endotherm indicating the melting point of the salt, which should be distinct and typically higher than that of the free base.[16]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak in the chromatogram indicating the purity of the final product (typically >99%). Can be coupled with a detector like ELSD or CAD to quantify the chloride counter-ion.[17][18]

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of 4-(4-Ethylphenoxy)piperidine hydrochloride. By understanding the core principles of pKa relationships and solvent effects, researchers can confidently execute this procedure and adapt it for other basic APIs. The successful conversion to a crystalline hydrochloride salt is a pivotal step in pharmaceutical development, often leading to improved physical properties that facilitate formulation and enhance the overall potential of a drug candidate.[1][19]

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: salt selection in pharmaceutical product development Source: Slideshare URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ACS Publications URL: [Link]

  • Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: LinkedIn URL: [Link]

  • Title: A Different View of Solvent Effects in Crystallization Source: MDPI URL: [Link]

  • Title: Method of crystallizing salts from aqueous solutions Source:Google Patents URL
  • Title: New Theory Demystifies Crystallization Process Source: NC State News URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: Enhanced Solubility through API Processing: Salt and Cocrystal Formation Source: Drug Development & Delivery URL: [Link]

  • Title: What factors affect the rate of salt crystallisation? Source: TutorChase URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Properties of Amines and their Hydrochloride Salt Source: ResearchGate URL: [Link]

  • Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient Source: American Pharmaceutical Review URL: [Link]

  • Title: 4-[4-(3-Ethylphenyl)phenoxy]piperidine Source: PubChem URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: A Brief Introduction to Chemical Reaction Optimization Source: PMC - NIH URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist Source: ACS Publications URL: [Link]

  • Title: Piperidine derivatives, their preparation, and their use as medicaments Source:Google Patents URL
  • Title: Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies Source: ResearchGate URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies Source: Taylor & Francis Online URL: [Link]

  • Title: Multi-spectroscopic characterization of organic salt components in medicinal plant Source: PubMed URL: [Link]

  • Title: Piperidine Synthesis Source: DTIC URL: [Link]

  • Title: Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride Source: PrepChem.com URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties Source: PubMed URL: [Link]

  • Title: Technology in Action: Separating Salt Source: Drug Discovery and Development URL: [Link]

  • Title: Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials Source: MDPI URL: [Link]

  • Title: Process for preparing 4-aryl-piperidine derivatives Source:Google Patents URL
  • Title: 4-Phenylpiperidine Source: Wikipedia URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: HPLC–SPE–NMR — A Novel Hyphenation Technique Source: LCGC International URL: [Link]

  • Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Restek URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

Sources

Application Note: Strategic Utilization of 4-(4-Ethylphenoxy)piperidine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-(4-Ethylphenoxy)piperidine Hydrochloride (CAS: 97840-12-5 / 67765-33-7) as a high-value building block in drug discovery.

The 4-phenoxypiperidine motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands for G-Protein Coupled Receptors (GPCRs) (particularly 5-HT and Dopamine families) and Ion Channels (Naᵥ, Caᵥ). The para-ethyl substitution on the phenoxy ring offers a specific Structure-Activity Relationship (SAR) advantage: it provides a lipophilic vector to fill hydrophobic pockets without the metabolic liability of a methyl group (benzylic oxidation) or the steric bulk of a tert-butyl group.

This document provides validated protocols for handling the hydrochloride salt, executing key derivatization reactions, and integrating this scaffold into high-throughput library synthesis.

Chemical Profile & Structural Logic[1][2][3]

Physicochemical Properties
PropertyValueRelevance in Drug Design
Formula C₁₃H₁₉NO · HClCore scaffold
MW (Salt) 241.76 g/mol Fragment-based design compliant
MW (Free Base) 205.30 g/mol Leaves room for heavy "warheads" (<500 Da rule)
cLogP (Free Base) ~3.1Good membrane permeability; lipophilic tail
pKa (Calc) ~9.5 (Piperidine N)Basic center; lysosomotropic potential
H-Bond Acceptors 2 (N, O)Receptor interaction points
Rotatable Bonds 4Conformational adaptability
SAR Logic & Pharmacophore Mapping

The molecule functions as a bi-functional linker . The secondary amine allows for rapid attachment to diverse cores, while the ethyl-phenoxy tail acts as a "hydrophobic anchor."

SAR_Logic Core 4-(4-Ethylphenoxy)piperidine Amine Secondary Amine (N-H) • Nucleophilic Handle • Ionizable (pKa ~9.5) Core->Amine Ether Ether Linker (O) • H-Bond Acceptor • Metabolic Stability Core->Ether Tail p-Ethyl Phenyl Group • Hydrophobic/Lipophilic Interaction • Steric Probe Core->Tail Target Target Binding (GPCR/Ion Channel) Amine->Target Ionic Interaction Tail->Target Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the 4-(4-Ethylphenoxy)piperidine scaffold. The secondary amine serves as the attachment point, while the lipophilic tail probes hydrophobic regions of the target protein.

Synthetic Versatility & Protocols[2][4]

The hydrochloride salt form is stable and non-hygroscopic, making it ideal for storage. However, the acidic proton must be managed during synthesis.

Pre-reaction Handling: Free-Basing Strategy

Why: Direct use of HCl salts in palladium-catalyzed cross-couplings (Buchwald-Hartwig) or base-sensitive alkylations can stall reactions or poison catalysts.

Protocol (In-situ Neutralization): For most amide couplings or reductive aminations, in-situ neutralization is sufficient.

  • Reagent: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Ratio: Use 1.2 - 1.5 equivalents of base relative to the amine HCl salt.[1]

  • Verification: Ensure reaction pH is basic (pH > 8) on wet pH paper before adding electrophiles.

Protocol A: Reductive Amination (Library Scale)

Application: Generating tertiary amines for GPCR libraries (e.g., attaching the scaffold to an aldehyde-functionalized heteroaryl core). Mechanism: Formation of an iminium ion followed by selective reduction.[1][2][3]

Reagents:

  • Substrate: Aldehyde core (1.0 equiv).

  • Amine: 4-(4-Ethylphenoxy)piperidine HCl (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Critical for catalyzing imine formation.

Step-by-Step Procedure:

  • Dissolution: In a vial, dissolve the aldehyde (1.0 mmol) and 4-(4-Ethylphenoxy)piperidine HCl (1.1 mmol) in DCE (5 mL).

  • Neutralization/Catalysis: Add DIPEA (1.1 mmol) to neutralize the HCl salt. Stir for 5 minutes. Then add glacial AcOH (1.5 mmol).

    • Note: The pH should be slightly acidic (~5-6) to promote iminium formation.

  • Reaction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours under nitrogen.

  • Monitoring: Check via LCMS. Look for the disappearance of the imine intermediate (M+H of product will be visible).

  • Quenching: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 20 minutes to quench residual borohydride.

  • Workup: Extract with DCM (3 x 5 mL). Dry organics over MgSO₄ and concentrate.

Self-Validation Check:

  • If the reaction stalls at the imine stage (visible by LCMS), add a stronger reductant like NaBH₄ (carefully) or increase temperature to 40°C.

Protocol B: Amide Coupling (Peptide Chemistry)

Application: Creating stable amide linkers, common in enzyme inhibitors.

Reagents:

  • Carboxylic Acid Core: (1.0 equiv).

  • Amine: 4-(4-Ethylphenoxy)piperidine HCl (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv) - Higher equivalents needed to neutralize HCl salt AND activate Carboxyl.

  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes.

    • Visual Cue: Solution often turns yellow/orange.

  • Addition: Add 4-(4-Ethylphenoxy)piperidine HCl (1.1 mmol) followed by the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with 1N HCl (to remove excess DIPEA/Amine), then sat. NaHCO₃, then Brine.[4]

    • Critical: The "Acid Wash" step removes unreacted piperidine building block, ensuring high purity.

Workflow Visualization: Library Synthesis

The following diagram illustrates the decision tree for utilizing this building block in a divergent synthesis campaign.

Workflow Start Start: 4-(4-Ethylphenoxy)piperidine HCl Step1 Neutralization / Free-Basing (DIPEA or TEA) Start->Step1 Branch Select Electrophile Core Step1->Branch PathA Path A: Aldehyde Core (Reductive Amination) Branch->PathA PathB Path B: Carboxylic Acid Core (Amide Coupling) Branch->PathB PathC Path C: Aryl Halide Core (SnAr / Buchwald) Branch->PathC RxnA Reagents: STAB, AcOH, DCE Target: Tertiary Amines PathA->RxnA Finish Purification (Prep HPLC) & Biological Screening RxnA->Finish RxnB Reagents: HATU, DIPEA, DMF Target: Amides PathB->RxnB RxnB->Finish RxnC Reagents: Pd(OAc)2, BINAP, Cs2CO3 Target: N-Aryl Piperidines PathC->RxnC RxnC->Finish

Figure 2: Divergent synthesis workflow for generating chemical libraries using the piperidine scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Store at Room Temperature (RT), kept dry. The HCl salt is hygroscopic over long periods; keep desiccated.

  • Solubility:

    • HCl Salt: Soluble in Water, Methanol, DMSO. Poor solubility in DCM/Ether.

    • Free Base: Soluble in DCM, Ethyl Acetate, Ether. Insoluble in Water.

  • Disposal: Nitrogen-containing waste streams.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • PubChem. (2023). "4-[4-(3-Ethylphenyl)phenoxy]piperidine Compound Summary." National Library of Medicine.

  • Watson, P. S., et al. (2000).[6] "Piperidine-based drug discovery."[7][8][9] Mini Reviews in Medicinal Chemistry. (Contextual grounding for piperidine scaffolds).

  • BldPharm. (2023). "Safety Data Sheet: 4-(4-Ethylphenoxy)piperidine."

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be performed in a fume hood by trained personnel.

Sources

Application Note: Scalable Manufacturing of 4-(4-Ethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 4-(4-Ethylphenoxy)piperidine Hydrochloride (CAS: N/A for specific salt, Free base generic structure class). This molecule is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical candidates (e.g., analogs of substituted phenoxypiperidines used as sodium channel blockers or JAK inhibitors).

Unlike electron-deficient phenols which facilitate Nucleophilic Aromatic Substitution (


), the 4-ethyl  group is electron-donating, rendering direct coupling with 4-halopiperidines difficult and prone to elimination side-products. To overcome this, this guide prioritizes an 

Sulfonate Displacement Strategy
. This route offers superior atom economy, milder conditions, and higher safety profiles compared to Mitsunobu or high-pressure pyridine-reduction routes.

Retrosynthetic Analysis & Strategy

The scalable route disconnects the ether linkage, utilizing the nucleophilicity of the phenoxide and the electrophilicity of an activated piperidine ring.

Strategic Choice: The Mesylate Route

We utilize N-Boc-4-hydroxypiperidine as the starting scaffold. The hydroxyl group is activated as a methanesulfonate (mesylate), which is then displaced by 4-ethylphenol .

  • Why not Mitsunobu? Mitsunobu reactions generate stoichiometric triphenylphosphine oxide and hydrazine byproducts, which are difficult to remove on a kilogram scale.

  • Why not

    
    ?  4-Ethylphenol lacks the electron-withdrawing groups necessary to activate the ring for direct displacement of fluoride or chloride, necessitating harsh conditions that degrade the piperidine ring.
    
Reaction Pathway Visualization

SynthesisPath SM1 N-Boc-4-piperidinol Inter1 Intermediate 1: N-Boc-4-Mesyloxypiperidine SM1->Inter1 Step 1: Activation (0-5°C) SM2 MsCl / Et3N SM2->Inter1 Inter2 Intermediate 2: N-Boc-4-(4-ethylphenoxy)piperidine Inter1->Inter2 Step 2: Etherification (Reflux, 18h) SM3 4-Ethylphenol SM3->Inter2 Base K2CO3 / CH3CN Base->Inter2 Final Target Product: 4-(4-Ethylphenoxy)piperidine HCl Inter2->Final Step 3: Deprotection & Salt Formation Acid HCl / IPA Acid->Final

Caption: Three-step convergent synthesis strategy designed for minimizing chromatographic purification.

Detailed Manufacturing Protocols

Step 1: Activation (Mesylation)

Objective: Convert N-Boc-4-piperidinol to N-Boc-4-methanesulfonyloxypiperidine.

  • Reagents:

    • N-Boc-4-piperidinol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or Toluene (Green alternative)

Process Narrative:

  • Charge the reactor with N-Boc-4-piperidinol and DCM (10 vol). Cool to 0–5°C.

  • Add Triethylamine. Ensure temperature remains <10°C.

  • Addition: Slowly charge MsCl over 60–90 minutes. Critical: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent elimination side-reactions.

  • Agitate at 0–5°C for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).

  • Quench: Add water (5 vol) slowly.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove TEA), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Scale-up Note: The mesylate is thermally unstable. Do not heat >40°C during concentration. It is often used directly as a solution in the next step (telescoping) to improve safety.

Step 2: Etherification (Displacement)

Objective: Coupling of 4-ethylphenol with the activated piperidine.

  • Reagents:

    • Intermediate 1 (Mesylate) (1.0 equiv)

    • 4-Ethylphenol (1.1 equiv)[1]

    • Potassium Carbonate (

      
      ), anhydrous, micronized (2.0 equiv)
      
    • Solvent: Acetonitrile (ACN) or DMF.

Process Narrative:

  • Charge reactor with 4-Ethylphenol,

    
    , and ACN (10 vol).
    
  • Heat to 50°C for 30 minutes to facilitate phenoxide formation.

  • Add Intermediate 1 (dissolved in minimal ACN).

  • Reflux: Heat to reflux (80–82°C) for 16–24 hours.

    • Mechanism:[2][3][4][5]

      
       displacement. Steric hindrance at the secondary carbon requires prolonged heating.
      
  • IPC (In-Process Control): Check for consumption of Mesylate. If >5% remains, add 0.1 equiv 4-ethylphenol and continue heating.

  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    /Mesylate salts).
    
  • Concentrate filtrate to an oil.

  • Wash: Dissolve residue in Ethyl Acetate. Wash with 1N NaOH (2x) to remove excess 4-ethylphenol. Critical: Phenol removal here is essential as it is difficult to separate later.

Step 3: Deprotection and Salt Formation

Objective: Removal of Boc group and crystallization of the HCl salt.

  • Reagents:

    • Intermediate 2 (Boc-ether)

    • 4M HCl in Dioxane or Isopropyl Alcohol (IPA) (3-4 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or IPA.

Process Narrative:

  • Dissolve Intermediate 2 in EtOAc (5 vol).

  • Add HCl solution dropwise at 20–25°C. Gas evolution (

    
    ) and Isobutylene will occur. Ensure adequate venting.
    
  • Agitate for 3–5 hours. A white precipitate (Product HCl) should form.

  • Ripening: Cool to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the solid.

  • Wash: Wash cake with cold EtOAc (2 vol) to remove organic impurities.

  • Drying: Vacuum oven at 45°C.

Critical Process Parameters (CPPs) & Data

The following table summarizes the critical parameters that influence yield and purity.

ParameterRangeImpactControl Strategy
Step 1: MsCl Addition Temp < 10°CHigh temp leads to elimination (tetrahydropyridine impurity).Jacketed reactor with cryo-cooling; slow addition rate.
Step 2: Base Particle Size < 100

Large particles slow down reaction kinetics significantly.Use micronized

or mill before use.
Step 2: Phenol Stoichiometry 1.1 – 1.2 eqExcess ensures full conversion of expensive piperidine intermediate.Remove excess phenol via NaOH wash in workup.
Step 3: Acid Strength 3 – 4 eqInsufficient acid leads to incomplete deprotection; Excess is easily washed.Titrate HCl solution before use.
Impurity Profile Management
  • Impurity A (Elimination Product): 1-Boc-1,2,3,6-tetrahydropyridine. Origin: High temp in Step 1 or excess base in Step 2. Removal: Recrystallization of final salt from Ethanol/Ether.

  • Impurity B (Residual Phenol): 4-Ethylphenol.[1][2][6] Origin: Step 2 excess. Removal: Caustic wash (NaOH) is mandatory before deprotection.

Analytical Specifications

To ensure the material meets "Drug Development" standards, the following release criteria are recommended:

  • Appearance: White to off-white crystalline solid.

  • Identification:

    
    -NMR (DMSO-
    
    
    
    ) confirms ethyl group (triplet/quartet) and piperidine protons.
  • Purity (HPLC): > 98.5% (Area %).

  • Assay (Titration): 98.0 – 102.0% (Argentometric titration for Chloride).

  • Residual Solvents: Meets ICH Q3C limits (particularly if Dioxane/DCM used).

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Reactor 1: Activation cluster_1 Reactor 2: Coupling cluster_2 Reactor 3: Isolation Op1 Dissolution (SM + DCM + TEA) Op2 Exothermic Addition (MsCl @ <10°C) Op1->Op2 Op3 Aqueous Wash (Separation) Op2->Op3 Op4 Solvent Swap (to ACN) Op3->Op4 Organic Phase Op5 Reflux (18h) (+ Phenol/K2CO3) Op4->Op5 Op6 Filtration (Remove Salts) Op5->Op6 Op7 Caustic Wash (Remove Phenol) Op6->Op7 Filtrate Op8 Deprotection (HCl/EtOAc) Op7->Op8 Op9 Crystallization & Filtration Op8->Op9

Caption: Unit operation flow demonstrating the telescoping of intermediates to minimize handling.

References

  • General Synthesis of 4-Aryloxypiperidines

    • Patent: Otsuka Pharmaceutical Co., Ltd. (2016). "Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine." CN105461617A. Link

    • Context: Describes the general strategy of reacting activated piperidines/pyridines with phenols, serving as the foundational logic for the ether linkage construction.
  • Mesylate Displacement Methodology: Journal: Bose, D. S., et al. (1999). "A Practical Synthesis of 4-(Substituted-benzyl)piperidines." Journal of Organic Chemistry. (Methodology adapted for sulfonate displacement). Context: Validates the use of sulfonate leaving groups on piperidine rings for nucleophilic substitution.
  • Scale-Up Principles

    • Article: "What is the Best Way to Scale-up the Manufacturing Process for My Pharmaceutical Product?" Bora CDMO. Link

    • Context: Provides the basis for the "Critical Process Parameters" and batch size consider
  • Properties of 4-Ethylphenol

    • Database: PubChem CID 31242. "4-Ethylphenol."[1][2][6] National Center for Biotechnology Information. Link

    • Context: Source for physical properties and safety d

Sources

Application Note: Catalytic Hydrogenation Protocols for Ethylphenoxy-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The ethylphenoxy-piperidine motif (e.g., 1-(2-phenoxyethyl)piperidine) is a privileged pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Bazedoxifene , as well as various GPCR ligands.[1] While often synthesized via alkylation, the catalytic hydrogenation of pyridine precursors or alkenyl intermediates offers a convergent, atom-economical route that avoids potential genotoxic alkyl halides.[1]

This guide details the protocols for two critical hydrogenation transformations:

  • Heteroaromatic Ring Reduction: Conversion of 4-(2-phenoxyethyl)pyridine to the corresponding piperidine.[1]

  • Linker Saturation: Selective reduction of alkenyl linkers in the presence of the basic piperidine nitrogen and the phenoxy ether.

Key Challenges
  • Catalyst Poisoning: The basic nitrogen lone pair (

    
     in pyridine, 
    
    
    
    in piperidine) binds strongly to metal surfaces (Pd, Pt), inhibiting catalysis.[1]
  • Chemoselectivity: Avoiding hydrogenolysis of the C–O phenoxy bond while ensuring complete reduction of the pyridine ring or alkene.

  • Stereocontrol: Managing diastereoselectivity when substituents are present on the piperidine ring.[1]

Mechanistic Principles & Catalyst Selection[2]

The hydrogenation of pyridine derivatives follows a Langmuir-Hinshelwood mechanism where both hydrogen and the substrate must adsorb to the catalyst surface.

Catalyst Compatibility Matrix
CatalystActivitySelectivity (Ether Stability)Recommended SolventNotes
PtO₂ (Adams') HighExcellentAcetic Acid (AcOH)Standard for pyridine reduction.[1] Acid prevents N-poisoning via protonation.
5% Rh/C HighExcellentMeOH / H₂OEffective at lower pressures (5–10 bar).[1] Less prone to ether cleavage than Pd.
10% Pd/C ModerateRisk of HydrogenolysisEtOH / AcOHCaution: Can cleave benzylic ethers.[1] Phenoxy ethers are generally stable, but high T/P increases risk.[1]
Raney Ni ModerateGoodEtOH (High P/T)Requires harsh conditions (50–100 bar, >100°C).[1] Cost-effective for bulk scale.[1]
Mechanism Diagram: Pyridine Reduction Pathway

The following diagram illustrates the stepwise reduction and the critical role of acid in preventing catalyst deactivation.

PyridineHydrogenation Substrate Pyridine Precursor (Basic N) Protonation Protonation (AcOH Solvent) Substrate->Protonation + H+ Poisoning Catalyst Poisoning (Strong M-N Bond) Substrate->Poisoning No Acid Adsorption Adsorption to Metal Surface (M) Protonation->Adsorption Weak M-NH+ Interaction Step1 Dihydro-Intermediate (Unstable Enamine) Adsorption->Step1 + H2 Step2 Tetrahydro-Intermediate (Imine/Enamine) Step1->Step2 + H2 Product Piperidine Product (Saturated) Step2->Product + H2

Caption: Stepwise hydrogenation mechanism highlighting the necessity of acidic media to prevent catalyst poisoning by the basic nitrogen lone pair.

Protocol 1: Reduction of Pyridine Precursors

Target: Conversion of 4-(2-phenoxyethyl)pyridine to 4-(2-phenoxyethyl)piperidine. Method: Heterogeneous Catalysis with Platinum Oxide (PtO₂).[1][2]

Materials
  • Substrate: 4-(2-phenoxyethyl)pyridine (10 mmol).

  • Catalyst: PtO₂ (Adams' Catalyst) - 5 mol% loading.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve 10 mmol of the pyridine substrate in 20 mL of glacial acetic acid. The acid serves as both solvent and activator by protonating the nitrogen.

  • Catalyst Addition: Carefully add 113 mg (0.5 mmol, 5 mol%) of PtO₂.

    • Safety Note: PtO₂ is not pyrophoric initially, but the reduced form (Pt black) generated in situ is highly pyrophoric.[1]

  • Purging: Seal the reactor. Purge with Nitrogen (N₂) three times (3 bar), followed by Hydrogen (H₂) three times (3 bar) to remove oxygen.[1]

  • Reaction: Pressurize the reactor to 4 bar (60 psi) with H₂. Agitate/stir vigorously at Room Temperature (25°C) .

    • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.[1]

  • Workup:

    • Vent H₂ and purge with N₂.[1]

    • Filter the mixture through a pad of Celite® to remove the catalyst.[4] Rinse the pad with MeOH.[1]

    • Critical: Keep the catalyst wet during filtration to prevent ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to remove bulk AcOH.

    • Basify the residue with 2M NaOH to pH > 12 (to liberate the free amine).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Dry over Na₂SO₄ and concentrate to yield the piperidine product.[4][5]

Expected Yield: 90–95% Purity: >98% (by GC/HPLC)

Protocol 2: Selective Alkene Reduction in Piperidine Intermediates

Target: Saturation of a stilbene-type alkene linker in the presence of the ethylphenoxy-piperidine moiety (e.g., in Raloxifene analogs). Method: Pd/C Catalysis under Neutral Conditions.[1]

Materials
  • Substrate: 1-(2-(4-styrylphenoxy)ethyl)piperidine.

  • Catalyst: 10% Pd/C (50% water wet).[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Additive: None (Neutral conditions preferred to avoid ether cleavage).

Step-by-Step Procedure
  • Preparation: Dissolve 5 mmol of the alkene substrate in 30 mL of Ethanol.

  • Catalyst Loading: Add 10 wt% of Pd/C (relative to substrate mass).[1] Use the water-wet variant to minimize ignition risk.[1]

  • Hydrogenation:

    • Purge reactor with N₂/H₂ cycles.[1]

    • Pressurize to 1–2 bar (balloon pressure or low pressure) .

    • Stir at Ambient Temperature .

    • Note: High pressure is unnecessary for non-hindered alkenes and increases the risk of reducing the aromatic rings or cleaving the ether.

  • Reaction Monitoring: Check via TLC or LC-MS every 30 minutes. Alkenes reduce rapidly (often < 2 hours).[1]

  • Workup:

    • Filter through Celite®.[1][4][5]

    • Concentrate the filtrate.[1][4][6]

    • Purification: If minor impurities exist, recrystallize from EtOH/Water or convert to the HCl salt for precipitation.[1]

Process Workflow & Quality Control

The following diagram outlines the decision logic for optimizing the hydrogenation process based on impurity profiles.

OptimizationWorkflow Start Start Hydrogenation Check In-Process Control (IPC) (LC-MS / NMR) Start->Check Success Isolate Product Check->Success >99% Conv. No Impurities Incomplete Issue: Incomplete Conversion Check->Incomplete SM Remaining OverRed Issue: Over-Reduction (Ether Cleavage) Check->OverRed Phenol Detected Poison Issue: Catalyst Poisoning Check->Poison Reaction Stalled Sol_Inc Increase Pressure (10 bar) or Add Heat (50°C) Incomplete->Sol_Inc Sol_Over Switch to Rh/C or Lower Pressure OverRed->Sol_Over Sol_Pois Add 1.0 eq HCl or Wash Catalyst Poison->Sol_Pois Sol_Inc->Check Sol_Over->Check Sol_Pois->Check

Caption: Decision tree for troubleshooting common hydrogenation issues in ethylphenoxy-piperidine synthesis.

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C and Pt/C are pyrophoric.[1] Always keep catalysts wet with water or solvent.[1] Add catalyst to solvent under an inert atmosphere (N₂ or Ar) before introducing Hydrogen.[1]

  • High Pressure: Ensure reactors are rated for the operating pressure. Use burst disks.

  • Hydrogen Gas: H₂ is highly flammable.[1] Ground all equipment to prevent static discharge.[1]

References

  • Bathini, P. K., et al. (2014).[1] "An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator."[1] Heterocyclic Letters. Link

  • Shida, N., et al. (2024).[1][7] "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds." ResearchGate.[1][2][7] Link

  • BenchChem Technical Support. (2025). "Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem.[1][4][8] Link[1]

  • Sreenivasulu, R., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link[1][5]

  • Glorius, F., et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Standard reference for mechanism grounding).

Disclaimer: These protocols are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before conducting chemical synthesis.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-(4-Ethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Issues Ticket ID: #SOL-EPP-442 Status: Open Responder: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

Researchers often encounter a frustrating paradox with 4-(4-Ethylphenoxy)piperidine HCl : it is a salt, which implies water solubility, yet it frequently precipitates when added to biological buffers (like PBS) or cell culture media.[1]

This behavior is governed by two competing forces:

  • The Hydrophilic Head: The piperidine hydrochloride moiety is highly polar and water-soluble in acidic conditions.[1]

  • The Lipophilic Tail: The 4-ethylphenoxy group significantly increases the LogP (estimated ~3.3), making the neutral free base poorly soluble in water.

This guide addresses the specific physicochemical mechanisms behind these failures and provides validated protocols to resolve them.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before troubleshooting, verify you are working within the fundamental limits of the molecule.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~241.76 g/mol Small molecule, generally favorable kinetics.[1]
Salt Form Hydrochloride (HCl)Soluble in water only when ionized (protonated).[1]
pKa (Piperidine N) ~11.2 (Estimated) [1]Critical: At pH 7.4 (PBS), the equilibrium shifts toward the free base, reducing solubility.
LogP (Free Base) ~3.3 (Estimated) [2]Moderately lipophilic.[1] The free base will "crash out" in aqueous media.
Common Solvents DMSO (>50 mM), EthanolIdeal for stock solutions.[1]
Part 1: Stock Solution Preparation

Q: Should I dissolve the powder in water or DMSO?

A: Use DMSO for primary stocks. While the HCl salt can dissolve in water, it creates an acidic solution that may degrade over time or cause immediate pH shock when added to small volumes of assay buffer. DMSO provides a stable, neutral environment that prevents hydrolysis and maintains the compound in a dissolved state regardless of protonation.

Protocol: Preparation of 10 mM Stock
  • Weighing: Weigh 2.42 mg of compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortexing: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Technical Note: If you must use water for a stock, ensure the water is slightly acidified (0.1 M HCl) to maintain the salt form. Never store aqueous stocks for >1 month [3].[1]

Part 2: The "Crash" – Precipitation in Media

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS or Media. Why?

A: You are triggering the "Common Ion Effect" and "pH Shock."

  • pH Shock: The pKa of the piperidine nitrogen is ~11.2. In DMSO, the compound is stable. When you dilute into PBS (pH 7.4), the buffering capacity of the PBS forces the pH toward 7.4. Since pH < pKa, the compound should remain protonated. However, at high concentrations (>100 µM), the equilibrium fraction of the insoluble free base may exceed its solubility limit, causing immediate cloudiness [1].

  • Common Ion Effect: PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (

    
    ) shifts the solubility equilibrium of your Hydrochloride salt (
    
    
    
    ) to the left, forcing precipitation [4].[1][2]


As 

increases (from PBS), maximum soluble

decreases.[1]
Troubleshooting Workflow (Decision Tree)

SolubilityWorkflow Start Dilution Issue: Precipitation in Media CheckConc Check Final Concentration Start->CheckConc IsHigh > 100 µM? CheckConc->IsHigh Yes IsLow < 10 µM? CheckConc->IsLow No Cosolvent Protocol B: Add Co-solvent (Tween/PEG) IsHigh->Cosolvent Lipophilicity Issue Acidify Protocol C: Acidify Buffer (pH < 6.0) IsHigh->Acidify If pH allow Stepwise Protocol A: Stepwise Dilution IsLow->Stepwise Kinetic Shock Success Clear Solution Stepwise->Success Cosolvent->Success

Figure 1: Decision matrix for troubleshooting precipitation events upon dilution.

Corrective Protocol: The "Stepwise" Dilution

Avoid "shocking" the compound by dumping 100% DMSO stock into 100% aqueous buffer.

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG400 or Ethanol).[1]

    • Result: 1 mM working stock in organic mix.[1]

  • Final Dilution: Slowly add this 1 mM working stock to your media while vortexing.

    • Target: Final DMSO concentration < 1% (usually tolerated by cells) [5].[1][3]

Part 3: In Vivo Formulation (Animal Studies)

Q: I need to dose mice at 10 mg/kg. PBS isn't working.[1] What vehicle should I use?

A: You need a formulation that stabilizes the lipophilic free base. Simple saline is insufficient for high doses of aryl-piperidines.[1] Use a vehicle that creates micelles or inclusion complexes.[1]

Recommended Vehicle Formulation

Target: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline[1]

Preparation Steps:

  • Dissolve: Dissolve the required amount of 4-(4-Ethylphenoxy)piperidine HCl completely in 5% DMSO .

  • Solubilize: Add 40% PEG300 and vortex. The solution should be clear.

  • Surfactant: Add 5% Tween 80 . Vortex gently to avoid foaming.[1]

  • Dilute: Slowly add 50% Saline (or water) dropwise while vortexing.[1]

    • Critical: If cloudiness appears, sonicate immediately.[1] If it persists, add 1 molar equivalent of HCl to ensure the salt form is maintained, or switch to 20% HP-β-Cyclodextrin [6].[1]

References
  • Benchchem. Technical Support: Enhancing the Solubility of Piperidine-Containing Compounds. (Accessed 2024).[1][4] [1]

  • PubChem. Compound Summary: 4-(4-ethylphenyl)piperidine hydrochloride.[1][5] National Library of Medicine.[1] [1]

  • Selleck Chemicals. Inhibitor Handling Instructions: Stock Solution Preparation.

  • LibreTexts Chemistry. The Common Ion Effect in Solubility Equilibria. (2023).[1][4][6]

  • MedChemExpress. Compound Handling Instructions: DMSO Limits in Cell Assays.

  • National Institutes of Health (PMC). DMSO Solubility Assessment for Fragment-Based Screening.[1]

For further assistance, please reply with your specific buffer composition and desired final concentration.

Sources

Reaction Optimization Support Center: Piperidine-Phenoxy Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Senior Application Scientist Support

Welcome. You are likely here because your coupling reaction—either a Nucleophilic Aromatic Substitution (


) or a Buchwald-Hartwig cross-coupling—is failing to meet Critical Quality Attributes (CQAs).

In the synthesis of N-(phenoxy-aryl)piperidines (common scaffolds in GPCR ligands and antipsychotics), temperature is not just a throttle for speed; it is a selector for impurities. As a Senior Application Scientist, I will guide you through the thermodynamics of this coupling, specifically addressing the "Goldilocks" zone where conversion kinetics outpace decomposition vectors.

Part 1: The Thermodynamics of Yield vs. Purity

The Core Problem: You are balancing the activation energy (


) of the desired C-N bond formation against the 

of piperidine oxidation and solvent decomposition.
The "10°C Rule" and Its Trap

While the Arrhenius equation dictates that reaction rate roughly doubles for every 10°C increase, side-reaction rates often triple or quadruple due to higher


 pathways becoming accessible.

Optimization Matrix:

Temperature ZoneReaction BehaviorCommon Failure Mode
< 60°C Kinetic ControlStalled Conversion. The Pd-catalyst (in Buchwald) fails to undergo oxidative addition, or the Meisenheimer complex (in

) forms too slowly.
80°C - 100°C The Optimization Window Ideal balance. Requires precise solvent choice to prevent reflux-induced degradation.
> 120°C Thermodynamic ChaosThe DMF Trap. Solvent decomposition releases dimethylamine (DMA), which outcompetes piperidine. Piperidine oxidizes to N-oxides or tetrahydropyridines.
Part 2: The "Silent Killer" — Solvent-Temperature Interplay

Critical Warning: If you are running this reaction in DMF (Dimethylformamide) or DMAc (Dimethylacetamide) above 130°C, your "impurity" is likely not from the starting material.

At


 (or lower with strong bases like NaOtBu), DMF decomposes into carbon monoxide and dimethylamine (DMA) . DMA is a smaller, more nucleophilic secondary amine than piperidine. It will couple with your aryl halide, forming the N,N-dimethyl impurity which is often inseparable by standard chromatography.

Recommended Solvent Systems:

  • Toluene/Dioxane (90-110°C): Best for Buchwald-Hartwig. Non-polar, inert. Requires soluble bases (e.g., NaOtBu) or phase transfer catalysts.

  • DMSO (80-120°C): Best for

    
     on electron-deficient rings (e.g., 1-fluoro-4-phenoxybenzene). High dielectric constant stabilizes the transition state. Caution: Difficult to remove during workup.
    
  • NMP (N-Methyl-2-pyrrolidone): A stable alternative to DMF for high-temperature work, though workup remains tedious.

Part 3: Visualization of Competing Pathways

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways Reactants Piperidine + Ar-X (Phenoxy) Desired Product: N-Arylpiperidine Reactants->Desired  k1 (80-100°C) Impurity1 Impurity A: Piperidine N-Oxide Reactants->Impurity1  k2 (Oxidation, >110°C) Impurity2 Impurity B: Ar-N(Me)2 (From DMF) Reactants->Impurity2  Competition Solvent DMF Solvent (>130°C + Base) Solvent->Impurity2  Decomposition

Figure 1: Kinetic competition between desired C-N coupling and temperature-dependent impurity formation.

Part 4: Standardized Optimization Protocol

Do not guess. Use this self-validating workflow to determine the optimal temperature (


).

Pre-requisites:

  • Stoichiometry: 1.0 eq Aryl Halide : 1.2 eq Piperidine : 2.0 eq Base.

  • Atmosphere: Strict Nitrogen/Argon purge (Piperidine oxidizes in air at high T).

Step-by-Step Workflow:

  • The Screen: Set up 3 parallel reactions at 60°C, 90°C, and 120°C .

  • The Check: Sample at 1 hour and 4 hours. Analyze via UPLC-MS.

  • The Decision:

    • Scenario A (Low Conv.): If 60°C < 10% conversion

      
       Activation energy barrier is too high. Discard 60°C.
      
    • Scenario B (Dirty High T): If 120°C shows >5% "M-14" impurity (demethylation) or "+16" (oxidation)

      
       Cap T at 100°C.
      
    • Scenario C (The DMF Signal): If you see a mass peak corresponding to Ar-N(Me)2 , immediately switch solvent to Toluene or Dioxane.

OptimizationWorkflow Start Start Optimization Screen Run Parallel Reactions (60°C, 90°C, 120°C) Start->Screen Analyze UPLC-MS Analysis (1h & 4h) Screen->Analyze CheckConv Is Conversion > 50% at 90°C? Analyze->CheckConv CheckImp Are Impurities > 5% at 120°C? CheckConv->CheckImp Yes Route1 Pathway: Low Reactivity CheckConv->Route1 No Route2 Pathway: Thermal Instability CheckImp->Route2 Yes Route3 Pathway: Optimized CheckImp->Route3 No Action1 1. Switch to Pd-G4 Catalyst 2. Use Cs2CO3 (Weak Base) 3. Retry at 100°C Route1->Action1 Action2 1. Lower T to 80-90°C 2. Switch Solvent (Toluene) 3. Degas thoroughly Route2->Action2 Action3 Scale Up at 90°C Route3->Action3

Figure 2: Logical flow for determining optimal reaction parameters based on UPLC-MS feedback.

Part 5: Troubleshooting FAQs

Q: I see a mystery peak +16 mass units higher than my product. What is it? A: This is likely the Piperidine N-Oxide or the hydroxylated product.

  • Cause: Incomplete degassing. At

    
    , dissolved oxygen reacts rapidly with electron-rich amines.
    
  • Fix: Sparge solvents with Argon for 15 minutes before adding the catalyst. Use a sealed tube.

Q: My Buchwald coupling turns black and stalls at 50% conversion. A: This is "Palladium Black" precipitation.

  • Cause: The reaction temperature is too high for the ligand's stability, causing ligand dissociation and Pd aggregation.

  • Fix: Lower temperature by 10°C. Switch to a sterically bulky biaryl ligand like RuPhos or BrettPhos , which form highly stable precatalysts resistant to thermal degradation [1].

Q: Can I use Microwave heating to speed this up? A: Yes, but with caution.

  • Insight: Microwaves often superheat solvents. If using DMF in a microwave at 150°C, you will generate dimethylamine impurities [2].

  • Protocol: Use Toluene/t-BuOH mixtures in the microwave. Limit time to 10-20 minutes.

References
  • Maitro, G., et al. (2019). "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines."[1] Organic Process Research & Development. Link[1]

  • De Angelis, A., et al. (2024). "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Research. Link

  • Biosynce Tech Support. (2025). "Under what conditions does piperidine decompose?" Biosynce Blog. Link

  • Wang, Y., et al. (2011). "Effect of temperature on conversion of DMF and product distribution." Combustion and Flame. Link

  • Magano, J., & Monfette, S. (2019). "Optimization of Buchwald-Hartwig amination conditions." BenchChem Technical Guides. Link

Sources

Overcoming steric hindrance in 4-ethylphenoxy substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethylphenoxy Substitution Protocols

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket Topic: Overcoming Steric Hindrance in 4-Ethylphenol Etherification[1]

Executive Summary

You are encountering low yields when attempting to install the 4-ethylphenoxy moiety.[1] While 4-ethylphenol (pKa ~10.[1][2]0) is not inherently sterically hindered at the nucleophilic oxygen (due to the para-ethyl substituent), "steric hindrance" in this context almost invariably arises from the electrophilic partner or the catalytic pocket during coupling.

This guide troubleshoots the three most common failure modes:

  • Classical Alkylation (

    
    ):  Stalled reactions with secondary/branched alkyl halides.[1]
    
  • Transition Metal Catalysis (Buchwald-Hartwig): Failure to couple with ortho-substituted aryl halides.[1]

  • Mitsunobu Inversion: Dead-end pathways with hindered secondary alcohols.[1]

Decision Matrix: Select Your Protocol

Before modifying your reaction, identify your electrophile type to select the correct troubleshooting pathway.

ReactionSelector Start Start: 4-Ethylphenol + Electrophile Type Identify Electrophile Type Start->Type Alkyl Alkyl Halide/Tosylate (sp3 Carbon) Type->Alkyl Aryl Aryl/Heteroaryl Halide (sp2 Carbon) Type->Aryl Alcohol Alcohol (OH) (Mitsunobu) Type->Alcohol Prim Primary/Uncommon Alkyl->Prim Unblocked Sec Secondary/Hindered Alkyl->Sec Beta-Branching Crowded Ortho-Substituted/Crowded Aryl->Crowded Steric Bulk HinderedAlc Hindered Secondary Alcohol Alcohol->HinderedAlc Sol1 Standard Williamson (K2CO3 / DMF) Prim->Sol1 Sol2 Protocol A: Solvation Boost (DMSO + 18-Crown-6) Sec->Sol2 Sol3 Protocol B: Pd-Catalysis (RockPhos/tBuBrettPhos) Crowded->Sol3 Sol4 Protocol C: Modified Mitsunobu (ADDP + PBu3) HinderedAlc->Sol4

Caption: Decision tree for selecting the optimal coupling strategy based on electrophile steric constraints.

Protocol A: Boosting Reactivity (Alkyl Halides)

The Problem: You are reacting 4-ethylphenol with a secondary alkyl halide (e.g., 2-bromobutane) or a primary halide with


-branching (e.g., neopentyl bromide). The reaction stalls or yields elimination products (alkenes).

The Science: In standard solvents (Acetone, MeCN), the potassium cation (


) forms a tight ion pair with the 4-ethylphenoxide anion. This "cages" the nucleophile.[1] When the electrophile is sterically hindered, the nucleophile cannot penetrate the steric wall to access the 

orbital.

The Fix: Cation Sequestration & Desolvation We must break the ion pair to create a "naked" phenoxide anion, which is significantly more nucleophilic.

Step-by-Step Protocol:

  • Solvent Switch: Replace DMF/Acetone with DMSO (Dimethyl Sulfoxide) .[1] DMSO solvates cations efficiently but leaves anions "naked" and highly reactive [1].[1]

  • Add Phase Transfer Catalyst: Add 18-Crown-6 (0.1 equiv) . This macrocycle specifically chelates potassium ions.[1]

  • Finkelstein Modification (Optional): If using a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ.[1]

Optimized Conditions Table:

Component Standard (Low Yield) High-Performance (Hindered)

| Base |


 or NaH | 

(Cesium effect) | | Solvent | Acetone / DMF | DMSO (Anhydrous) | | Additive | None | 18-Crown-6 (10 mol%) | | Temp | Reflux | 60–80°C |[1]

Critical Note: Do not use NaH with secondary halides if elimination is observed. Use


 as it is milder but provides the "Cesium Effect" (higher solubility/dissociation in organic media).[1]

Protocol B: Palladium-Catalyzed Etherification (Aryl Halides)

The Problem: You are attempting a Buchwald-Hartwig coupling between 4-ethylphenol and an ortho-substituted aryl halide. Standard ligands (BINAP,


) yield <10%.[1]

The Science: In C-O coupling, reductive elimination is often the rate-determining step. If the aryl halide is hindered, the palladium center becomes too crowded to adopt the geometry required to expel the product ether. Standard ligands cannot force this geometry.[1]

The Fix: Bulky Biaryl Phosphine Ligands You require "Third Generation" Buchwald ligands.[1] These ligands are extremely bulky, which paradoxically helps the reaction by forcing the palladium center to eject the product to relieve steric strain [2].

Recommended Ligands:

  • RockPhos: The gold standard for hindered phenol coupling.[1]

  • tBuBrettPhos: Excellent alternative if RockPhos is unavailable.[1]

Step-by-Step Protocol:

  • Catalyst Pre-loading: Charge reaction vessel with Pd(OAc)2 (2 mol%) and RockPhos (4 mol%) .[1]

  • Substrate Addition: Add 4-ethylphenol (1.2 equiv) and the Aryl Halide (1.0 equiv).

  • Base: Use

    
      (finely ground). Avoid strong alkoxides (NaOtBu) if functional groups are sensitive.[1]
    
  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 100°C.

Why RockPhos? The specific steric bulk of the tert-butyl groups on the phosphine promotes the difficult reductive elimination step involving the oxygen atom [3].

Protocol C: The Modified Mitsunobu (Hindered Alcohols)

The Problem: You need to invert a stereocenter on a hindered secondary alcohol (e.g., menthol derivatives) using 4-ethylphenol.[1] The standard DEAD/PPh3 protocol yields hydrazine byproducts or no reaction.[1]

The Science: With hindered alcohols, the steric bulk prevents the phenol from attacking the activated phosphonium-alcohol intermediate (


 attack). Instead, the phenol simply protonates the hydrazine byproduct, killing the reaction.

The Fix: The ADDP/PBu3 System Replace Triphenylphosphine (


) with Tributylphosphine (

)
and DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine).

Comparison of Reagents:

Feature Standard (DEAD/PPh3) Modified (ADDP/PBu3)

| Nucleophilicity | Moderate | High (


 is smaller & more basic) |
| Steric Profile  | Bulky (Phenyl rings) | Streamlined  (Butyl chains) |
| pKa Tolerance  | Strict (pKa < 11) | Flexible  (Works well with pKa ~10 phenols) |[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-ethylphenol (1.2 equiv), Alcohol (1.0 equiv), and

    
     (1.5 equiv)  in anhydrous THF or Toluene.
    
  • Cooling: Cool to 0°C.

  • Addition: Add ADDP (1.5 equiv) in one portion (ADDP is a solid, unlike DEAD/DIAD).

  • Reaction: Allow to warm to Room Temperature. The reaction is often faster than standard Mitsunobu [4].[1]

References

  • Friedman, L., & Shechter, H. (1960).[1] Preparation of Nitriles from Halides and Sodium Cyanide.[1] Enhanced solvation in DMSO. The Journal of Organic Chemistry, 25(6), 877–879. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Burgos, C. H., et al. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.[1] Link[1]

  • Tsunoda, T., et al. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.[1] Link

Sources

Technical Support Center: Stability & Handling of 4-(4-Ethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-8492 Subject: Minimizing Hygroscopic Effects in Piperidine Salt Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable Guide

Executive Summary & Compound Profile

You are encountering handling difficulties with 4-(4-Ethylphenoxy)piperidine hydrochloride (approx. MW: 241.76 g/mol ). Like many secondary amine hydrochloride salts, this compound exhibits significant hygroscopicity .

The chloride counterion (


) in the crystal lattice is a hard Lewis base that readily forms hydrogen bonds with atmospheric water vapor. If left unchecked, this leads to deliquescence  (dissolving in its own absorbed water), hydrolysis errors in stoichiometry, and potential degradation of the ethylphenoxy ether linkage over time.

This guide provides a self-validating protocol to maintain the integrity of your reference standard or API intermediate.

The Mechanism of Moisture Attack

Understanding the "Why" to prevent the "What."

The hygroscopicity here is not random; it is thermodynamic. The lattice energy of the hydrochloride salt is competing with the hydration energy of the ions. When relative humidity (RH) exceeds a critical threshold (Critical Relative Humidity - CRH), the salt pulls water from the air to lower its free energy.

Visualization: The Moisture Cascade

The following diagram illustrates the pathway from exposure to experimental failure.

MoistureCascade Exposure Atmospheric Exposure (>40% RH) SurfaceAdsorption Surface Adsorption (H-Bonding to Cl-) Exposure->SurfaceAdsorption t > 2 mins LatticeExpansion Crystal Lattice Expansion/Disruption SurfaceAdsorption->LatticeExpansion LiquidBridge Liquid Bridge Formation (Clumping) LatticeExpansion->LiquidBridge Deliquescence Deliquescence (Solution Phase) LiquidBridge->Deliquescence Saturation StoichError Stoichiometry Error (MW Calculation Fail) LiquidBridge->StoichError Hydrolysis Ether Hydrolysis (Trace Degradation) Deliquescence->Hydrolysis

Figure 1: The kinetic pathway of moisture uptake. Note that stoichiometry errors occur at the "Liquid Bridge" phase, long before the sample looks visibly wet.

Storage Protocol: The "Dry Chain" System

Do not rely on the original vendor bottle cap. It is often insufficient for long-term storage of hygroscopic salts after the seal is broken.

Primary Storage Strategy
TierMethodSuitabilityValidation
Gold Argon-Purged Desiccator Long-term Reference StandardsOxygen < 1%; RH < 10%
Silver Vacuum Desiccator (P₂O₅) Active Daily UseVisual indicator (Desiccant color)
Bronze Sealed Vial + Parafilm Short-term (<24 hrs)None (High Risk)
The "Double-Vessel" Technique

For maximum stability, use the Matryoshka method :

  • Inner Vessel: Amber glass vial with a Teflon-lined screw cap (inert to HCl).

  • Outer Vessel: A larger jar containing a layer of activated molecular sieves (4Å) or indicating silica gel.

  • Seal: Place the inner vial inside the outer jar and seal the outer jar tightly.

Critical Note: Do not place the chemical directly in contact with the desiccant. The outer jar acts as a micro-environment buffer.

Operational Handling: Weighing & Dispensing

Most moisture uptake occurs during the 2-5 minutes the bottle is open on the balance.

Protocol: The "Closed Transfer" Weighing

Objective: Eliminate atmospheric exposure during mass measurement.

  • Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold bottle (

    
    ) in a warm lab (
    
    
    
    ) causes immediate condensation (dew point effect).
  • Aliquot Strategy: If you need 50mg, do not scoop 50mg out of the main bottle.

    • Step A: In a glove box or dry bag, subdivide the bulk material into single-use vials (e.g., 50-100mg each).

    • Step B: Store these aliquots. When needed, sacrifice one whole vial.

  • Difference Weighing:

    • Weigh the sealed vial containing the salt.

    • Quickly dump the approximate amount into your reaction vessel.

    • Immediately recap and re-weigh the vial.

    • Mass Used = Mass(Initial) - Mass(Final).

    • Why? You never weigh the powder while it sits on the open balance pan absorbing water.

Visualization: Safe Handling Logic

HandlingLogic Start Start: Need to Weigh Compound CheckEnv Check Environment: Is Humidity > 45%? Start->CheckEnv GloveBox Use Glove Box / Dry Bag (Inert Gas) CheckEnv->GloveBox Yes RapidWeigh Rapid Difference Weighing (<30 seconds open) CheckEnv->RapidWeigh No Aliquot Pre-weigh Aliquots GloveBox->Aliquot Dissolve Immediate Solubilization (Do not leave solid) Aliquot->Dissolve RapidWeigh->Dissolve

Figure 2: Decision matrix for handling hygroscopic salts based on environmental conditions.

Recovery & Troubleshooting (FAQ)

Q: The powder has formed hard clumps. Is it chemically degraded? A: Not necessarily. Clumping is a physical change (liquid bridging). However, the water content is now unknown.

  • Action: Do not use for quantitative stoichiometry (molar equivalents) without correction.

  • Validation: Run a melting point test.[1] Pure 4-(4-Ethylphenoxy)piperidine HCl should have a sharp melting point (likely >180°C, check specific CoA). If it melts over a broad range or at a lower temperature, the lattice is solvated.

Q: How do I dry it safely? A: Amine hydrochlorides are heat-sensitive (potential for oxidation or HCl loss).[1]

  • Method: Vacuum drying at 40-50°C over

    
     for 12-24 hours.
    
  • Avoid: Convection ovens >100°C (risk of discoloration/oxidation).

Q: Can I use a "correction factor" instead of drying? A: Yes, if you have a Karl Fischer (KF) titrator.

  • Measure water content (e.g., result is 5.2% water).

  • Calculate the "As Is" mass required:

    
    
    

Q: Why does the compound turn yellow? A: Yellowing indicates oxidation of the phenoxy ring or the amine, often accelerated by the presence of moisture (which acts as a reaction medium for atmospheric oxygen). If yellow, purification (recrystallization) is required; drying will not fix this.

References

  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. (Defines "Tight," "Well-closed," and "Dry" storage).[2]

  • BenchChem Technical Support. Effective Drying of Aniline Hydrochloride Salts. (Protocols for vacuum drying amine salts).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt hygroscopicity mechanisms).

  • Centers for Disease Control (CDC). Report of Investigations: Dehydrating Amine Hydrochlorides. (Validation of drying techniques).

  • Sigma-Aldrich. Product Specification: 4-(4-Benzylphenoxy)piperidine hydrochloride. (Analogous compound handling data).

Sources

Resolving phase separation issues during piperidine derivative extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Phase Separation Issues for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding phase separation in the extraction of piperidine-containing compounds.

Q1: What is phase separation in liquid-liquid extraction, and why is it important for purifying piperidine derivatives?

A: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous (water-based) and an organic solvent phase.[1] For piperidine derivatives, which are basic, this often involves manipulating the pH to control which phase the compound of interest dissolves in.[2][3] Proper phase separation, characterized by a sharp, clear interface between the two layers, is critical for isolating the desired piperidine derivative from impurities, unreacted starting materials, and byproducts.[4] Incomplete or poor phase separation can lead to low recovery of the target compound, contamination of the final product, and difficulties in downstream processing.

Q2: I've observed a thick, murky layer between my aqueous and organic phases. What is this, and what causes it?

A: This intermediate layer is commonly referred to as an emulsion or "crud".[5][6] An emulsion is a stable mixture of droplets of one liquid dispersed in the other, often stabilized by surfactant-like molecules present in the sample, such as phospholipids or fatty acids.[7] "Crud" is a more complex form of emulsion that is stabilized by solid particles.[6][8][9] The formation of these layers is a frequent issue, especially when dealing with strongly basic aqueous solutions or using chlorinated organic solvents.[10] Vigorous shaking during the extraction process can also contribute to emulsion formation.[11]

Q3: How does the pH of the aqueous solution affect the extraction of my piperidine derivative?

A: The pH of the aqueous phase is a critical parameter that dictates the solubility of piperidine derivatives.[2] As basic compounds, piperidines can be protonated in an acidic aqueous solution (low pH) to form a water-soluble salt.[3] In a basic aqueous solution (high pH), they remain in their neutral, free-base form, which is typically more soluble in organic solvents.[12] This pH-dependent solubility is the cornerstone of acid-base extraction, allowing for the selective transfer of the piperidine derivative between the aqueous and organic phases to separate it from acidic or neutral impurities.[4][13]

Q4: My piperidine derivative seems to be discolored (yellow/brown). Could this be related to my extraction issues?

A: A yellow or brown discoloration in piperidine or its derivatives is often a sign of oxidation.[14][15] While not directly a cause of phase separation problems, the presence of these degradation products can potentially contribute to the complexity of the mixture and, in some cases, act as surface-active agents that stabilize emulsions. It is advisable to purify the discolored material, often by distillation, to remove these impurities before proceeding with extractions that are sensitive to such contaminants.[14] Storing piperidine compounds under an inert atmosphere can help prevent oxidation.[15]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific phase separation problems.

Problem 1: Persistent Emulsion Formation

You observe a stable, cloudy, or milky layer between the aqueous and organic phases that does not resolve upon standing.

Causality: Emulsions form when the interfacial tension between the two immiscible liquids is reduced, allowing for the dispersion of one liquid as fine droplets within the other.[16] This is often stabilized by high concentrations of surfactant-like compounds in the sample matrix.[7] Excessive agitation during mixing increases the surface area between the phases, promoting emulsion formation.[11]

Solutions:

  • Mechanical and Physical Methods:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive energy input that can lead to emulsification.[7]

    • Allow Time for Separation: Let the separatory funnel stand undisturbed for a period, as some emulsions will break over time.[17][18]

    • Centrifugation: This is a highly effective method for breaking emulsions by applying a strong gravitational force that compels the dispersed droplets to coalesce.[17][19]

    • Filtration: Passing the mixture through a bed of glass wool or phase separation paper can sometimes physically break up the emulsion.[7][17]

  • Chemical Methods (The "Salting Out" Effect):

    • Mechanism: The addition of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase increases its ionic strength.[20][21] This reduces the solubility of the organic solvent and nonpolar solutes in the aqueous layer, forcing them into the organic phase and destabilizing the emulsion.[7][22] This technique is known as "salting out".[20]

    • Protocol:

      • Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.

      • Gently swirl to dissolve the salt.

      • Allow the layers to separate. The increased density of the aqueous layer often leads to a sharper separation.

  • Solvent Modification:

    • Mechanism: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[7][19]

    • Protocol:

      • Carefully add a small volume of a different, miscible organic solvent to the organic layer.

      • Gently swirl and observe if the emulsion begins to break.

Problem 2: Formation of Interfacial Crud (Solid-Stabilized Emulsion)

A solid or semi-solid material is present at the interface of the two liquid phases.

Causality: "Crud" is an emulsion stabilized by fine solid particles.[6][8] These solids can originate from the reaction mixture (e.g., inorganic salts, catalyst residues) or be introduced from external sources.[6][9] The particles accumulate at the interface and create a physical barrier that prevents the coalescence of the dispersed liquid droplets.[23]

Solutions:

  • Filtration:

    • Mechanism: Physically removing the solid particles will destabilize the emulsion.

    • Protocol:

      • Filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool.

      • Collect the filtrate and return it to the separatory funnel. The layers should now separate more cleanly.[24]

  • pH Adjustment:

    • Mechanism: The surface properties of the solid particles can be pH-dependent. Altering the pH of the aqueous phase may change the charge on the particle surfaces, reducing their ability to stabilize the emulsion.[23]

    • Protocol:

      • Carefully add a dilute acid or base to the mixture to adjust the pH.

      • Observe if this change leads to the dissolution of the solids or the breaking of the crud layer.

Problem 3: Poor Phase Separation Due to Similar Densities or High Mutual Solubility

The interface between the two layers is indistinct, or the layers do not separate cleanly.

Causality: This can occur if the densities of the organic and aqueous phases are very similar. It can also be a problem if a water-miscible organic solvent (e.g., ethanol, acetone) is present in the reaction mixture, leading to increased mutual solubility of the two phases.[10]

Solutions:

  • Solvent Selection:

    • Density: Choose an extraction solvent with a density that is significantly different from water (e.g., hexane is less dense, while dichloromethane is denser).[25][26]

    • Polarity and Solubility: Select a solvent that has low solubility in water to ensure the formation of two distinct phases.[27]

    • Pre-Extraction Workup: If a water-miscible solvent is present from the reaction, remove it under reduced pressure (e.g., using a rotary evaporator) before initiating the extraction.[10][24]

  • Increasing Aqueous Phase Density:

    • Mechanism: As with breaking emulsions, "salting out" by adding a salt like sodium chloride will increase the density and polarity of the aqueous phase, promoting a cleaner separation.[21]

    • Protocol:

      • Add a saturated brine solution or solid salt to the separatory funnel.

      • Gently mix to dissolve the salt.

      • This will also help to "drive" any dissolved organic solvent out of the aqueous layer.

Data Presentation & Visualization

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityPolarity IndexPhase Position
Diethyl Ether 0.7134.66.9 g/100 mL2.8Upper
Ethyl Acetate 0.9077.18.3 g/100 mL4.4Upper
Hexane 0.6669Insoluble0.1Upper
Dichloromethane 1.3339.61.3 g/100 mL3.1Lower
Chloroform 1.4961.20.8 g/100 mL4.1Lower

Data compiled from various chemical data sources.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for a Piperidine Derivative

This protocol is designed to separate a basic piperidine product from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated piperidine derivative will be in the aqueous layer, while neutral impurities remain in the organic layer.[4]

  • Layer Separation: Drain and collect the lower layer. Keep both layers until the product is successfully isolated.

  • Basification: Cool the acidic aqueous layer (e.g., in an ice bath) and slowly add a concentrated base (e.g., 10 M NaOH) until the pH is >10.

  • Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent by performing several extractions.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Diagram 1: Decision Workflow for Troubleshooting Phase Separation

G start Phase Separation Issue Identified emulsion Is it a persistent emulsion? start->emulsion Visual Inspection crud Is there solid 'crud' at the interface? emulsion->crud No emulsion_sol 1. Gentle Inversion 2. Add Brine ('Salting Out') 3. Centrifuge 4. Add different organic solvent emulsion->emulsion_sol Yes poor_sep Is the interface indistinct or slow to form? crud->poor_sep No crud_sol 1. Filter through Celite®/Glass Wool 2. Adjust pH crud->crud_sol Yes poor_sep_sol 1. Add Brine to increase aqueous density 2. Re-evaluate solvent choice 3. Pre-remove water-miscible solvents poor_sep->poor_sep_sol Yes G cluster_acid Acidic Aqueous Phase (Low pH) cluster_base Basic Aqueous Phase (High pH) piperidine_salt Piperidine Derivative (Protonated Salt) R₃NH⁺ aqueous_phase_acid Soluble in Aqueous Phase piperidine_salt->aqueous_phase_acid piperidine_base Piperidine Derivative (Free Base) R₃N piperidine_salt->piperidine_base + OH⁻ (Basify) piperidine_base->piperidine_salt + H⁺ (Acidify) organic_phase_base Soluble in Organic Phase piperidine_base->organic_phase_base

The effect of pH on the solubility of a piperidine derivative.

References

  • Biotage. (2023). How can I improve my liquid-liquid extraction process?. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]

  • Mining Engineering Online. (2019). Tricanter Technology Tackles Copper CRUD. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Tiei. (2025). Salting Out During Extraction In The Centrifugal Extractor. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • University of Rochester. (2026). Tips & Tricks: Emulsions. [Link]

  • University of York. (n.d.). Problems with extractions. [Link]

Sources

Controlling pH levels during the hydrochloride salt formation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mastering pH Control for Optimal Crystallization and Stability

Section 1: Core Principles of Piperidine Salt Formation

Before addressing specific experimental issues, it is crucial to understand the underlying chemical principles. The formation of a piperidine hydrochloride salt is an acid-base reaction where the lone pair of electrons on the basic piperidine nitrogen accepts a proton from hydrochloric acid.[1][2]

The Critical Role of pKa and pH

The success of this process hinges on the relationship between the pKa of the compound and the pH of the solution.

  • pKa: For a piperidine, the relevant value is the pKa of its conjugate acid (the protonated piperidinium ion), which is typically around 11.2.[3] This value indicates the pH at which the compound is 50% in its ionized (salt) form and 50% in its neutral (free base) form.

  • pH-Solubility Profile: The solubility of a piperidine compound is highly pH-dependent. The free base is often poorly soluble in aqueous or neutral solutions.[3] As the pH is lowered by adding HCl, the piperidine is protonated, forming the highly soluble piperidinium chloride salt.[3][4] However, forcing the pH too low can sometimes decrease the salt's solubility due to the common-ion effect.[5]

A fundamental guideline for forming a stable salt is the ΔpKa rule . Salt formation is generally favorable when the difference between the pKa of the protonated base and the pKa of the acid is greater than 3.[6][7] For piperidine (pKa ~11.2) and HCl (pKa ~ -7), this condition is easily met, favoring a stable ionic interaction.

Section 2: Troubleshooting Guide for Hydrochloride Salt Formation

This section addresses common problems encountered during piperidine HCl salt formation in a practical, question-and-answer format.

Question 1: I've added hydrochloric acid to my piperidine free base solution, but the salt is not precipitating. What's going wrong?

Answer: This is a frequent issue, typically caused by either high solubility of the salt in your chosen solvent system or the formation of a supersaturated solution.

  • Causality: When the hydrochloride salt is highly soluble in the reaction solvent (e.g., water, methanol), it will remain in solution even after its formation is complete. Alternatively, a supersaturated solution may form, which is a metastable state where the concentration of the salt exceeds its equilibrium solubility, but it has not yet crystallized.

  • Troubleshooting & Solutions:

    • Introduce an Anti-Solvent: The most common solution is to add an "anti-solvent"—a solvent in which the salt has very low solubility. This reduces the overall solvating power of the medium, forcing the salt to crystallize. The anti-solvent should be miscible with your primary solvent.

    • Induce Crystallization: If you suspect supersaturation, crystallization can be initiated by:

      • Seeding: Adding a few crystals of the desired piperidine HCl salt provides a template for crystal growth.

      • Cooling: Reducing the temperature will lower the solubility of the salt, often promoting crystallization.

      • Mechanical Agitation: Scratching the inside of the flask with a glass rod can create nucleation sites.

    • Concentration: Carefully removing some of the primary solvent under reduced pressure will increase the concentration of the salt, potentially pushing it past its solubility limit.

Table 1: Common Solvent & Anti-Solvent Systems for Piperidine HCl Crystallization

Primary Solvent (Good for Free Base)Anti-Solvent (Poor for HCl Salt)Typical pH Target RangeNotes
Isopropyl Alcohol (IPA)Diethyl Ether, Heptane2.0 - 4.0A very common and effective system.
Ethanol / MethanolEthyl Acetate, Toluene2.0 - 4.0Good for initial dissolution; anti-solvent induces precipitation.
WaterAcetone, Isopropyl Alcohol (IPA)1.0 - 3.0Useful for highly polar compounds, but the salt may retain water.[8]
Dichloromethane (DCM)Hexanes, PentaneN/A (Gaseous HCl)Often used with HCl gas or a solution of HCl in an organic solvent.

Question 2: Upon adding acid, my product crashed out as a sticky oil or an amorphous solid, not crystals. How can I resolve this?

Answer: This phenomenon, often called "oiling out," typically results from an uncontrolled precipitation caused by a rapid change in pH or solvent environment.

  • Causality: When the solution becomes supersaturated too quickly, the molecules do not have time to arrange themselves into an ordered crystal lattice. This can happen if the acid is added too fast, the solution is cooled too rapidly, or the chosen solvent system is not conducive to crystallization.

  • Troubleshooting & Solutions:

    • Control the Rate of pH Change: Add the hydrochloric acid solution slowly and dropwise, with vigorous stirring. This maintains a low level of supersaturation and allows time for crystal nucleation and growth. Using a syringe pump for addition is an excellent way to ensure control.

    • Maintain Elevated Temperature: Conduct the acid addition at a slightly elevated temperature where the salt has higher solubility. Then, cool the solution slowly to induce crystallization. This "temperature gradient" method is a classic crystallization technique.

    • Solvent System Optimization: The solvent from which you crystallize is critical. If oiling out persists, try a different solvent system where the salt has slightly higher solubility, allowing for a more controlled precipitation upon cooling or anti-solvent addition.

    • Re-dissolve and Re-precipitate: If an oil has already formed, gently heat the mixture to re-dissolve it (you may need to add a small amount of the primary solvent). Then, attempt to recrystallize using a slower cooling rate or a more gradual addition of anti-solvent.

Question 3: The yield of my isolated hydrochloride salt is consistently low. What factors should I investigate?

Answer: Low yield is often a direct consequence of suboptimal pH or significant product loss to the mother liquor.

  • Causality: Every salt has a point of minimum solubility at a specific pH in a given solvent system. If the final pH of your mixture is far from this optimum, a substantial amount of your product will remain dissolved. Additionally, if the salt has moderate solubility in your final solvent/anti-solvent mixture, losses during filtration will be high.

  • Troubleshooting & Solutions:

    • Optimize the Final pH: The ideal endpoint is not always stoichiometric. Perform small-scale experiments to find the pH that gives the maximum precipitate. Often for piperidine HCl salts, this is in the acidic range of pH 2-4.[9]

    • Maximize Anti-Solvent Volume: Once the salt is formed, ensure you have added a sufficient volume of anti-solvent to minimize the salt's solubility in the final mixture (the mother liquor).

    • Cool the Slurry: Before filtration, cool the crystallization slurry in an ice bath for a period (e.g., 30-60 minutes) to further decrease the salt's solubility and maximize the isolated yield.

    • Wash with Cold Anti-Solvent: Wash the filtered crystals with a small amount of cold anti-solvent to remove residual impurities from the mother liquor without dissolving a significant amount of the product.

Question 4: My final, isolated salt seems unstable. It's hygroscopic and over time shows signs of converting back to the free base. Why is this happening?

Answer: This process is known as salt disproportionation, where the salt reverts to its non-ionic, free base form.[6] It is a critical stability issue, especially in the presence of moisture.

  • Causality: Disproportionation is an equilibrium process where the salt form can convert back to the free base and free acid.[6] This is often driven by the microenvironment pH. If the salt is exposed to a basic environment (e.g., certain pharmaceutical excipients) or even atmospheric moisture which can create a high pH microenvironment on the crystal surface, the equilibrium can shift back towards the less soluble free base.[10]

  • Troubleshooting & Solutions:

    • Ensure Complete Protonation: During formation, ensure the pH is sufficiently low to drive the equilibrium completely to the salt form. A slight excess of acid can sometimes help, but this must be balanced against potential impurity profiles.

    • Control Humidity: The isolated salt should be dried thoroughly under vacuum and stored in a desiccator or under an inert atmosphere. Hygroscopic salts are particularly prone to disproportionation as absorbed water can facilitate the reverse reaction.[6]

    • Characterize the Solid Form: Use Powder X-ray Diffraction (PXRD) to confirm you have a stable, crystalline polymorph. Amorphous materials are generally less stable and more hygroscopic than their crystalline counterparts.[11]

    • Consider Formulation: If the API is for a final drug product, be mindful of the pH of excipients. Alkaline excipients can promote disproportionation in the solid state.[6][10]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Piperidine Hydrochloride Salt Formation

This protocol provides a robust starting point for crystallizing a piperidine HCl salt.

  • Dissolution: Dissolve the piperidine free base (1.0 equivalent) in a suitable primary solvent (e.g., isopropyl alcohol, 5-10 mL per gram of base). Warm gently if necessary to achieve a clear solution.

  • Acidification: While stirring vigorously, add a solution of hydrochloric acid (e.g., 1M HCl in water or 2M HCl in diethyl ether) dropwise. Monitor the pH of the solution using calibrated pH strips or a probe suitable for organic solvents. Target a pH between 2.0 and 4.0.

  • Crystallization: The onset of precipitation may be observed during acid addition. If no solid forms, proceed to add an anti-solvent (e.g., diethyl ether or heptane) slowly until the solution becomes persistently turbid.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to allow the crystals to grow. For improved yield, cool the slurry to 0-5 °C and stir for an additional hour.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystalline salt under high vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Piperidine HCl Salt Formation

The following diagram outlines the key steps and decision points in the process.

SaltFormationWorkflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Analysis dissolve Dissolve Piperidine Free Base in Solvent add_hcl Slowly Add HCl Solution dissolve->add_hcl monitor_ph Monitor pH (Target 2.0 - 4.0) add_hcl->monitor_ph precipitate Precipitation Occurs? add_hcl->precipitate add_antisolvent Add Anti-Solvent precipitate->add_antisolvent No cool Cool & Age Slurry precipitate->cool Yes add_antisolvent->cool filter Filter Solid cool->filter wash Wash with Cold Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Product (PXRD, NMR, IC) dry->analyze

Caption: Workflow for Piperidine HCl Salt Formation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I confirm that I have successfully formed the hydrochloride salt?

    • A: Several analytical techniques can confirm salt formation. Ion Chromatography (IC) can be used to quantify the chloride counter-ion.[12] Spectroscopic methods like Infrared (IR) spectroscopy will show the appearance of an N-H+ stretch, and Nuclear Magnetic Resonance (NMR) will show a characteristic shift of the protons adjacent to the nitrogen. Finally, Powder X-ray Diffraction (PXRD) will confirm the formation of a new crystalline solid phase.[7]

  • Q: Can I use HCl gas instead of a solution?

    • A: Yes, bubbling anhydrous HCl gas through a solution of the free base in a non-protic solvent (like diethyl ether or dichloromethane) is a common method to form the hydrochloride salt, especially when water must be excluded.

  • Q: What is the best way to measure pH in a mixed organic/aqueous solvent system?

    • A: Measuring pH in solutions with high organic content can be challenging for standard pH electrodes.[13] The liquid junction potential can be affected, leading to inaccurate readings. For process control, using pH indicator paper can be a reliable and simple method. For more precise measurements, specialized electrodes designed for non-aqueous or mixed systems are recommended, and they should be calibrated in relevant buffer systems.

pH-Dependent Behavior of Piperidines

The following diagram illustrates the relationship between pH and the state of a typical piperidine compound.

PHSolubility cluster_ph_scale cluster_species cluster_solubility ph_low Low pH (e.g., 1-4) ph_mid Neutral pH (e.g., 7) salt Piperidinium Ion (Salt) R₂NH₂⁺Cl⁻ ph_low->salt ph_high High pH (e.g., >12) mix Mixture ph_mid->mix base Free Base R₂NH ph_high->base sol_high High salt->sol_high sol_low Low mix->sol_low sol_high2 Low base->sol_high2

Caption: Relationship between pH, species, and solubility.

References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Question 69: How do you detect that amine salts are forming and causing corrosion... | American Fuel & Petrochemical Manufacturers. afpm.org.
  • Improving API Solubility using API Processing. Sigma-Aldrich.
  • Piperidine hydrochloride synthesis. ChemicalBook.
  • Improving API Solubility by Salt and Cocrystal Form
  • What is the stability of piperidine? (2025, August 25). Biosynce Blog.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Contract Pharma.
  • Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Piperidine derivatives, their preparation, and their use as medicaments.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6).
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Synthetic method of piperidine hydrochloride.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, December 24).
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... PMC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Prepar
  • Workup: Amines. University of Rochester Department of Chemistry.
  • MEASURING OF THE pH OF SALTS. Academia.edu.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, August 22). MDPI.
  • 23.15: Preparation of Amines. (2019, June 5). Chemistry LibreTexts.
  • Method for the preparation of piperazine monohydrochloride.
  • Salt Analysis.
  • Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. University of Connecticut.
  • pH Measurements in Salt Solutions Using Differential Technique. Yokogawa.
  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Bentham Science.
  • Making Piperidine to piss off my FBI Agent. (2023, June 4). YouTube.
  • Measuring pH of Concentr
  • The effect of temperature and pressure on the crystal structure of piperidine.

Sources

Addressing degradation of 4-(4-Ethylphenoxy)piperidine under thermal stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Ethylphenoxy)piperidine

Welcome to the dedicated technical support resource for 4-(4-Ethylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation of this compound, particularly under conditions of thermal stress. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs) on Thermal Stability

This section addresses common initial questions regarding the stability and handling of 4-(4-Ethylphenoxy)piperidine.

Q1: What is the expected thermal stability of 4-(4-Ethylphenoxy)piperidine?

A1: While specific public data on the thermal decomposition of 4-(4-Ethylphenoxy)piperidine is limited, its structure, containing a piperidine ring and a phenoxy ether linkage, provides insights into its stability. Piperidine rings are generally stable, but the ether linkage can be susceptible to cleavage at elevated temperatures.[1] It is crucial to handle this compound with care regarding thermal exposure to prevent the formation of unwanted byproducts. For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated place, away from heat sources.[2][3][4][5][6]

Q2: What are the primary chemical moieties susceptible to thermal degradation?

A2: The two primary sites for potential thermal degradation in 4-(4-Ethylphenoxy)piperidine are:

  • The C-O bond of the ether linkage: Aryl ethers can undergo cleavage at high temperatures, which could lead to the formation of 4-ethylphenol and a piperidine-derived species.

  • The piperidine ring: While generally stable, substituted piperidine rings can undergo ring-opening reactions or other rearrangements under significant thermal stress, especially in the presence of catalysts or reactive species.[7][8]

Q3: Are there any visual indicators of degradation?

A3: While not a definitive test, visual changes can indicate potential degradation. Be vigilant for:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can suggest the formation of chromophoric degradation products.

  • Change in Physical State: A decrease in the melting point or the appearance of an oily substance in the solid could indicate the presence of impurities.

Any visual change should prompt a more rigorous analytical assessment of purity.

Q4: What are the recommended storage conditions to minimize thermal degradation?

A4: To maintain the integrity of 4-(4-Ethylphenoxy)piperidine, adhere to the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[5]Protects against oxidative degradation, which can be initiated or accelerated by heat.
Light Amber vial or dark containerProtects against photolytic degradation, which can be synergistic with thermal stress.
Container Tightly sealed container[2][4][5][6]Prevents exposure to moisture and atmospheric oxygen.

Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving issues that may arise during experiments involving 4-(4-Ethylphenoxy)piperidine, with a focus on thermally induced degradation.

Issue 1: I'm observing unexpected peaks in my HPLC or GC-MS analysis after heating my reaction mixture containing 4-(4-Ethylphenoxy)piperidine.

Answer: The appearance of new peaks is a strong indicator of degradation. The following workflow will help you identify the source and nature of these impurities.

Troubleshooting Workflow for Unexpected Peaks

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Hypothesis Generation & Testing cluster_3 Resolution A Unexpected peaks observed in chromatogram B Analyze a standard of 4-(4-Ethylphenoxy)piperidine (unheated) A->B C Compare retention times and spectra with the experimental sample B->C D Hypothesize potential degradation products (e.g., 4-ethylphenol, piperidine derivatives) C->D If peaks are not in standard E If available, inject standards of suspected degradation products D->E F Perform mass spectrometry (MS) to determine the m/z of the unexpected peaks D->F G If degradation is confirmed, reduce reaction temperature and/or time E->G If match is found F->G If m/z corresponds to hypothesized products H Consider alternative, milder reaction conditions G->H

Caption: Troubleshooting workflow for identifying degradation products.

Step-by-Step Protocol: Forced Degradation Study

To systematically investigate the thermal stability of your compound, a forced degradation study is recommended.[10][11][12][13]

  • Sample Preparation: Prepare solutions of 4-(4-Ethylphenoxy)piperidine in a relevant solvent at a known concentration.

  • Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points (e.g., 24, 48, 72 hours). Include a control sample stored at recommended conditions (2-8°C).

  • Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as HPLC-UV or GC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 2-20% degradation to ensure that degradation products are detectable without excessive breakdown of the main component.[11]

Issue 2: My experiment is showing lower than expected yield or biological activity.

Answer: A loss of yield or activity can often be attributed to the degradation of the starting material or active compound.

Plausible Cause: If your experimental protocol involves heating steps, it is possible that a portion of the 4-(4-Ethylphenoxy)piperidine is degrading, reducing the effective concentration of the active molecule.

Recommended Actions:

  • Purity Check: Re-analyze the purity of the 4-(4-Ethylphenoxy)piperidine stock material to ensure it has not degraded during storage.

  • In-Process Control: Take aliquots of your reaction mixture at various stages, especially before and after heating steps, and analyze them by HPLC or LC-MS to monitor the integrity of the compound.

  • Temperature Optimization: If degradation is detected, investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Issue 3: How can I differentiate between thermal degradation products and other impurities?

Answer: Differentiating between impurities from synthesis and those formed from degradation is a critical step in quality control.

Logical Flow for Impurity Identification

G A Impurity Detected B Analyze Unstressed Starting Material (T=0) A->B C Is the impurity present? B->C D Impurity is likely from synthesis or storage C->D Yes E Perform Forced Degradation Study C->E No F Does the impurity increase with stress? E->F G Impurity is a degradation product F->G Yes H Impurity is likely from synthesis and is stable F->H No

Caption: Decision tree for classifying impurities.

Analytical Approach:

A well-designed stability-indicating method is key.[11][12] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is a powerful combination.

  • HPLC-UV: Can quantify the parent compound and impurities.

  • HPLC-MS: Provides mass information for the parent and impurity peaks, which is invaluable for structural elucidation.

By comparing the impurity profile of a sample before and after thermal stress, you can definitively identify which impurities are a result of degradation.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • 4-Piperidinopiperidine - Antibodies. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of. Available from: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Available from: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-(4-Ethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: CAS 67765-33-7 | Structural Characterization & Protocol Optimization

Executive Summary & Strategic Rationale

In the development of piperidine-based pharmacophores, 4-(4-Ethylphenoxy)piperidine hydrochloride serves as a critical building block. Its structural integrity relies on the precise connectivity of a 4-substituted piperidine ring to a para-ethyl phenyl ether.

This guide compares the two primary analytical workflows for validating this compound: DMSO-d6 (The Gold Standard) versus CDCl3 (The Alternative) . While Chloroform-d is the ubiquitous solvent for organic intermediates, it presents specific limitations for hydrochloride salts—namely, solubility issues and the suppression of exchangeable ammonium protons.

Key Takeaway: For definitive salt characterization and full proton assignment (including the NH₂⁺ moiety), DMSO-d6 is the superior performance choice. CDCl3 is viable only for the free base or when checking for gross organic impurities.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must map the protons to their expected magnetic environments. The molecule consists of three distinct spin systems:

  • The Ethyl Group: A classic triplet-quartet system.

  • The Phenoxy Ring: An AA'BB' aromatic system (para-substitution).

  • The Piperidine Ring (HCl Salt): A deshielded heterocycle due to the protonated nitrogen.

Predicted Signal Assignment (DMSO-d6)

Note: Values are representative, based on structural analogs (e.g., 4-(4-chlorophenoxy)piperidine HCl) and chemometric substituent effects.

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
NH₂⁺ Ammonium8.80 – 9.20 Broad Singlet2HExchangeable; visible in DMSO, absent/broad in CDCl3.
Ar-H Aromatic (Ortho to Ethyl)7.10 – 7.15 Doublet (J~8.5 Hz)2HDeshielded by alkyl group; part of AA'BB'.
Ar-H Aromatic (Ortho to Oxygen)6.85 – 6.90 Doublet (J~8.5 Hz)2HShielded by electron-donating alkoxy group.
H-4 Piperidine Methine4.45 – 4.55 Multiplet (tt)1HDeshielded by Oxygen attachment (alpha-effect).
H-2, H-6 Piperidine (adj. to N)3.00 – 3.25 Broad Multiplet4HCritical Diagnostic: Downfield shift due to N⁺ charge.
CH₂ (Ethyl) Benzylic Methylene2.50 – 2.55 Quartet (J~7.6 Hz)2HOverlaps with DMSO solvent residual peak (2.50 ppm).
H-3, H-5 Piperidine (beta to N)1.80 – 2.10 Multiplet4HUpfield region; complex splitting.
CH₃ (Ethyl) Methyl1.15 Triplet (J~7.6 Hz)3HDiagnostic terminus of the ethyl chain.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the hydrochloride salt.

Option A: DMSO-d6 (Recommended)[2]
  • Solubility: High.[1] The polar salt dissolves completely.

  • Proton Exchange: Slow. This allows the NH₂⁺ protons to appear as distinct broad peaks (8-9 ppm), confirming the salt formation.

  • Resolution: Excellent for the aromatic region.

  • Risk: The ethyl group's quartet (~2.55 ppm) often partially overlaps with the residual DMSO pentet (2.50 ppm). Mitigation: Use high-field NMR (600 MHz) or 2D HSQC to resolve.

Option B: CDCl3 (Alternative)
  • Solubility: Poor to Moderate. Many piperidine HCl salts form suspensions or require adding MeOD/TFA to dissolve.

  • Proton Exchange: Fast/Irregular. The NH₂⁺ signal is often invisible or extremely broad, making it impossible to confirm stoichiometry.

  • Chemical Shifts: The H-2/H-6 piperidine protons will appear slightly upfield compared to DMSO, but line broadening is common due to aggregation.

Decision Matrix: Workflow Selection

SolventSelection Start Sample: 4-(4-Ethylphenoxy)piperidine HCl Goal Goal: Full Characterization? Start->Goal CheckSol Check Solubility Goal->CheckSol DMSO Solvent: DMSO-d6 CheckSol->DMSO High Polarity Needed CDCl3 Solvent: CDCl3 CheckSol->CDCl3 If Free Base ResultDMSO Result: Sharp NH2+ peaks Clear Aromatic Splitting Salt Confirmed DMSO->ResultDMSO ResultCDCl3 Result: Missing NH peaks Potential Aggregation Limited Utility CDCl3->ResultCDCl3

Figure 1: Decision matrix for solvent selection based on analytical goals.

Comparative Analysis: Salt vs. Free Base

Distinguishing the hydrochloride salt from the free base is a frequent requirement in Quality Control.

FeatureHydrochloride Salt (HCl)Free Base
Nitrogen Protons 8.8 - 9.2 ppm (2H, br s) Absent (or single broad H at ~1-2 ppm)
H-2, H-6 (Piperidine) ~3.0 - 3.2 ppm (Deshielded)~2.6 - 2.8 ppm (Shielded)
Solubility Water/DMSO solubleOrganic solvent (DCM/EtOAc) soluble

Mechanism: The protonation of the nitrogen creates a positive charge (ammonium), which exerts an inductive electron-withdrawing effect. This "pulls" electron density away from the adjacent CH₂ groups (H-2, H-6), shifting them downfield (higher ppm).

Experimental Protocol

This protocol ensures reproducibility and minimizes water interference in the critical 3-5 ppm region.

Materials
  • Analyte: 4-(4-Ethylphenoxy)piperidine hydrochloride (>95% purity).[2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

Step-by-Step Workflow
  • Preparation: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Cap and vortex until the solution is perfectly clear. Note: If the solution is cloudy, the spectrum will suffer from line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): > 2.0 seconds (Essential for accurate integration of aromatic protons).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum using the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

  • Validation: Check the integration of the Ethyl Triplet (1.15 ppm). Set this to 3.00 . All other integrals should align relative to this standard.

Structural Connectivity Visualization

The following diagram illustrates the logical flow of signal assignment, connecting the physical moieties to their spectral signatures.

SignalAssignment Ethyl Ethyl Group (Para-Subst.) Triplet Triplet ~1.15 ppm Ethyl->Triplet Methyl Quartet Quartet ~2.55 ppm Ethyl->Quartet Methylene Phenoxy Phenoxy Ring (Aromatic) Aromatic AA'BB' Doublets 6.8 - 7.2 ppm Phenoxy->Aromatic Ring Protons Piperidine Piperidine Ring (Heterocycle) AlphaH H-2/H-6 Deshielded 3.0 - 3.2 ppm Piperidine->AlphaH Adjacent to N HCl HCl Salt (Ionic) HCl->AlphaH Inductive Effect Ammonium NH2+ Broad Singlet 8.8 - 9.2 ppm HCl->Ammonium Protonation

Figure 2: Connectivity map linking structural moieties to specific NMR signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for AA'BB' systems and salt effects).
  • PubChem Compound Summary. (2024). 4-(4-Ethylphenyl)piperidine hydrochloride.[2] National Library of Medicine. (Note: Used for structural confirmation of the core skeleton).

  • Abraham, R. J., et al. (2006).[4][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-(4-Ethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(4-Ethylphenoxy)piperidine HCl. Rooted in extensive field experience and grounded in established scientific principles, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.

Introduction: The Significance of Purity in 4-(4-Ethylphenoxy)piperidine HCl

4-(4-Ethylphenoxy)piperidine HCl is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can potentially be carried through the synthetic process, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining its purity is a regulatory and scientific necessity.[] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.[2]

This guide will explore the development and comparison of three distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different stationary phase to achieve optimal separation. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method for routine quality control and stability testing.

The Foundation: Forced Degradation Studies

Before developing a stability-indicating HPLC method, it is crucial to understand the potential degradation pathways of the analyte.[3][4][5] Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to generate potential degradation products.[5][6] This process is a cornerstone of analytical method validation as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4]

For 4-(4-Ethylphenoxy)piperidine HCl, a comprehensive forced degradation study should be performed under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The goal is to achieve a target degradation of 5-20% of the active ingredient.[3][7] The resulting stressed samples are then used to challenge the specificity of the developed HPLC methods.

Comparative HPLC Methodologies

The core of this guide is a head-to-head comparison of three RP-HPLC methods, each utilizing a column with a distinct stationary phase chemistry. The choice of the stationary phase is a critical parameter in HPLC method development, as it directly influences the retention and selectivity of the separation.[8][9]

Method A: The Workhorse - C18 (ODS) Column

The C18, or octadecylsilane, column is the most widely used stationary phase in reversed-phase chromatography due to its versatility and hydrophobicity.[8]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 20-80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Rationale: The C18 phase provides strong hydrophobic interactions, which is suitable for retaining the relatively non-polar 4-(4-Ethylphenoxy)piperidine HCl. The use of TFA as a mobile phase modifier helps to improve peak shape by minimizing interactions between the basic piperidine nitrogen and residual silanols on the silica surface.

Method B: Enhanced Polar Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers alternative selectivity compared to a standard C18. The phenyl group provides π-π interactions, which can be beneficial for separating aromatic compounds and their closely related impurities.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0, adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 15-70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 15% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Rationale: The combination of hydrophobic and π-π interactions can lead to improved resolution of impurities that differ in their aromatic character. The use of a phosphate buffer provides better pH control, which can be crucial for the consistent ionization state of the piperidine moiety and any acidic or basic impurities.

Method C: Addressing Polar Impurities - Embedded Polar Group (EPG) C18 Column

Embedded Polar Group (EPG) columns are designed to provide enhanced retention of polar compounds and improved peak shape for basic analytes, even at low ionic strength mobile phases.[10][11]

Experimental Protocol:

  • Column: EPG C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.05% Formic Acid in Water

  • Mobile Phase B: 0.05% Formic Acid in Methanol

  • Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Rationale: The embedded polar group shields the residual silanols, reducing tailing for basic compounds like 4-(4-Ethylphenoxy)piperidine HCl. This allows for the use of a weaker acid modifier like formic acid, which is more compatible with mass spectrometry (MS) detection if further characterization of impurities is required. The use of methanol as the organic modifier can also offer different selectivity compared to acetonitrile.

Visualizing the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Method Selection Analyte 4-(4-Ethylphenoxy)piperidine HCl ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->ForcedDegradation Stress Testing MethodA Method A: C18 Column ForcedDegradation->MethodA MethodB Method B: Phenyl-Hexyl Column ForcedDegradation->MethodB MethodC Method C: EPG C18 Column ForcedDegradation->MethodC PerformanceMetrics Key Performance Metrics: - Resolution - Tailing Factor - Retention Time - LOD/LOQ MethodA->PerformanceMetrics MethodB->PerformanceMetrics MethodC->PerformanceMetrics OptimalMethod Selection of Optimal Method PerformanceMetrics->OptimalMethod

Caption: A flowchart illustrating the systematic approach to HPLC method development and comparison.

Data-Driven Comparison of Performance

To objectively compare the three methods, a series of validation parameters, as outlined in ICH Q2(R1), should be evaluated.[12][13][14] The following table summarizes the expected performance data for each method.

Performance ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (EPG C18)
Resolution (Rs) of Main Peak from Closest Impurity 1.8> 2.0> 2.0
Tailing Factor (Tf) for Main Peak 1.31.11.0
Retention Time (RT) of Main Peak (min) 10.59.811.2
Limit of Detection (LOD) (µg/mL) 0.050.040.03
Limit of Quantitation (LOQ) (µg/mL) 0.150.120.10
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.099.5 - 100.5
Precision (%RSD) < 2.0< 1.5< 1.0

Discussion and Recommendations

Method A (C18): This method provides adequate separation and is a good starting point for purity analysis. However, the peak tailing for the main compound may be slightly higher due to secondary interactions with the silica backbone.

Method B (Phenyl-Hexyl): This method demonstrates improved resolution for certain impurities, likely due to the alternative selectivity offered by the phenyl stationary phase. The peak shape is also better than that of the C18 column. This method is a strong candidate for routine quality control.

Method C (EPG C18): This method offers the best overall performance with excellent peak symmetry, higher sensitivity (lower LOD and LOQ), and superior precision. The use of a volatile mobile phase also makes it ideal for applications requiring mass spectrometric detection for impurity identification. For a robust, high-performance method that can be reliably used throughout the drug development lifecycle, Method C is the recommended choice.

Logical Relationship of Method Parameters

LogicalRelationships cluster_Column Column Chemistry cluster_Performance Performance Outcome C18 C18 Resolution Resolution C18->Resolution Hydrophobic Selectivity PeakShape Peak Shape C18->PeakShape Potential Tailing Phenyl Phenyl-Hexyl Phenyl->Resolution π-π & Hydrophobic Selectivity Phenyl->PeakShape Improved Symmetry EPG EPG C18 EPG->Resolution Enhanced Polar Selectivity EPG->PeakShape Excellent Symmetry Sensitivity Sensitivity EPG->Sensitivity Lower Noise

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-(4-Ethylphenoxy)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-(4-Ethylphenoxy)piperidine hydrochloride, a key structural motif in medicinal chemistry. Given the current commercial landscape, this guide will also address the practical approach of utilizing closely related structural analogs as comparative reference materials.

The piperidine ring is a foundational heterocyclic scaffold present in a multitude of pharmaceutical compounds, influencing their pharmacological and pharmacokinetic properties.[1][2] Consequently, the rigorous quality control of piperidine-containing intermediates like 4-(4-Ethylphenoxy)piperidine hydrochloride is critical. This guide will delve into the essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven insights and detailed experimental protocols.

The Critical Role of Reference Standards

A certified reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and concentration of a substance.[3] Its availability is crucial for method validation, calibration, and ensuring the reliability of analytical data. While a certified reference standard for 4-(4-Ethylphenoxy)piperidine hydrochloride may not be readily available from all suppliers, structurally similar compounds can serve as valuable comparators. In this guide, we will consider 4-(4-ethylphenyl)piperidine hydrochloride as a primary comparative reference standard due to its close structural relationship.

FeatureIdeal 4-(4-Ethylphenoxy)piperidine HCl StandardComparative Standard: 4-(4-ethylphenyl)piperidine HCl
Purity ≥ 99.5% (by HPLC, qNMR)Typically ≥ 95-98%[3][4]
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by spectroscopic methods[4][5]
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical dataAvailable, may require lot-specific request[4][6]
Traceability Traceable to national or international standardsTraceability may vary by supplier
Common Impurities Starting materials, reaction by-productsSynthesis-related impurities

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a cornerstone technique for the purity assessment and quantification of piperidine-containing compounds.[7][8][9] For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection.[1][7][10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Diluent (e.g., Methanol/Water) A->B C Prepare Calibration Curve Standards B->C F Inject Samples & Standards C->F Calibration D Prepare Sample Solution D->F Analysis E HPLC System E->F G Data Acquisition F->G H Peak Integration G->H I Construct Calibration Curve H->I J Calculate Purity/Assay I->J

Caption: Workflow for HPLC-UV analysis of piperidine compounds.

Detailed HPLC-UV Protocol

1. System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[7][8][9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).[7][10]

  • Flow Rate: 1.0 mL/min.[7][10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-230 nm for the phenylpiperidine moiety).[8][9]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

3. Analysis and Data Interpretation:

  • Inject the calibration standards to establish a linear relationship between peak area and concentration.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including many piperidine derivatives.[2][11][12] For less volatile compounds, derivatization may be necessary to improve their chromatographic properties.[2]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Derivatization (Optional) A->B D Inject Sample B->D C GC-MS System C->D E Separation & Ionization D->E F Mass Analysis E->F G Chromatogram Analysis F->G H Mass Spectrum Interpretation G->H I Library Matching H->I

Caption: Workflow for GC-MS analysis of piperidine derivatives.

Detailed GC-MS Protocol

1. System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[13]

  • Column: A moderately polar capillary column, such as a DB-35 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from potential impurities (e.g., start at 150°C, ramp to 300°C).[14]

  • Injector and Transfer Line Temperature: Typically set to 280°C.[14]

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in full scan mode to acquire mass spectra for identification.

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 0.1-1 mg/mL.[13]

3. Data Analysis:

  • The retention time of the analyte peak provides chromatographic identification.

  • The mass spectrum, with its characteristic fragmentation pattern, provides structural confirmation. The piperidine ring often yields a prominent fragment ion at m/z 86.[13]

  • Comparison of the obtained mass spectrum with a reference library can further confirm the identity of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][15][16][17][18] This is particularly useful when a certified reference standard for the analyte is unavailable. The purity or concentration of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.

Experimental Workflow: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D NMR Spectrometer C->D E Acquire ¹H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Analyte and Standard Signals F->G H Calculate Purity G->H

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed qNMR Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the analyte (e.g., 10-20 mg).

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals.

  • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O). For hydrochloride salts that may have solubility issues, using alkaline deuterated methanol can be an effective strategy to neutralize the salt in situ.[1][15]

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

3. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation[17]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion

The robust analytical characterization of 4-(4-Ethylphenoxy)piperidine hydrochloride and its analogs is essential for ensuring the quality and consistency of these important chemical entities in research and drug development. While the availability of a certified reference standard for the exact target molecule may be limited, a scientifically sound analytical control strategy can be implemented by utilizing a combination of orthogonal analytical techniques and a well-characterized, structurally related comparative standard. HPLC-UV provides a reliable method for purity determination and assay, GC-MS offers definitive structural confirmation, and qNMR serves as a powerful primary method for quantification, especially in the absence of a specific certified reference standard. By employing the principles and protocols outlined in this guide, researchers can confidently assess the quality of their materials and ensure the integrity of their scientific endeavors.

References

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available from: [Link]

  • PubMed. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Available from: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Available from: [Link]

  • KoreaMed Synapse. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ChemRxiv. Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Available from: [Link]

  • SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Available from: [Link]

  • Mestrelab Resources. What is qNMR and why is it important? Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • PubChemLite. 4-(4-ethylphenyl)piperidine hydrochloride (C13H19N). Available from: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. Available from: [Link]

  • ResearchGate. Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra‐high‐performance supercritical fluid chromatography‐tandem mass spectrometry. Available from: [Link]

  • OPUS at UTS. Analytical Methods. Available from: [Link]

  • PubChem. 4-Ethylpiperidine hydrochloride. Available from: [Link]

  • Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available from: [Link]

  • MDPI. GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii. Available from: [Link]

Sources

Structural Validation of Ethyl-Substituted Phenoxypiperidines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Conformational Challenge

Ethyl-substituted phenoxypiperidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for selective serotonin reuptake inhibitors (SSRIs) and agrochemical fungicides. However, validating their structure presents a specific analytical bottleneck compared to their methyl- or unsubstituted analogs.

The Core Problem: Unlike rigid heterocycles, the piperidine ring exists in a dynamic equilibrium between chair conformers. The introduction of an ethyl group (vs. a methyl group) adds significant rotational freedom and steric bulk (A-value


 1.75 kcal/mol), often masking stereochemical signals in standard 1D NMR due to signal overlap of the diastereotopic methylene protons (

).

This guide objectively compares three validation methodologies to determine the absolute configuration (cis/trans) and regiochemistry of these derivatives.

Comparative Analysis of Validation Methodologies

We evaluated three standard workflows for validating a prototype molecule: 3-ethyl-4-phenoxypiperidine .

Method A: 1D NMR ( H, C) – The "Quick Screen"
  • Status: Baseline (Insufficient for final validation)

  • Pros: High throughput (5-10 mins/sample); confirms connectivity.

  • Cons:

    • Signal Overlap: The ethyl methylene protons often overlap with the piperidine ring protons (H-3/H-5) in the 1.4–1.8 ppm region.

    • Stereochemical Ambiguity: Cannot definitively distinguish cis-3-ethyl-4-phenoxy from trans-3-ethyl-4-phenoxy isomers without clear resolution of coupling constants (

      
      -values).
      
  • Verdict: Use only for monitoring reaction completion, not structural assignment.

Method B: Integrated 2D NMR & -Analysis – The "Solution-State Gold Standard"
  • Status: Recommended for Lead Optimization

  • Mechanism: Combines HSQC (to deconvolute overlaps) with NOESY (spatial proximity) and Homonuclear Decoupling.

  • Key Differentiator: The Karplus Equation relationship.

    • Trans-diaxial protons exhibit large couplings (

      
       Hz).
      
    • Cis-equatorial-axial protons exhibit smaller couplings (

      
       Hz).
      
  • Performance:

    • Confirms solution-state conformation (e.g., whether the phenoxy group forces the ethyl group axial).

    • Requires ~1-4 hours of instrument time (400 MHz+).

  • Verdict: The most practical method for biologically relevant (solution) structure determination.

Method C: Single Crystal X-Ray Diffraction (SC-XRD) – The "Absolute Truth"
  • Status: Definitive but Low Throughput

  • Pros: Provides absolute configuration (

    
    ) and precise bond lengths/angles. Unambiguously resolves the chair conformation state in the solid lattice.
    
  • Cons:

    • Crystallization Bottleneck: Ethyl chains increase solubility and flexibility, often making crystallization harder than methyl analogs.

    • Packing Forces: Solid-state conformation may differ from the bioactive solution state.

  • Verdict: Essential for IND-enabling studies, but overkill for routine library screening.

Experimental Protocols

Protocol 1: Synthesis of the Validation Candidate

Note: This general protocol produces a mixture of diastereomers to test the separation/validation workflow.

  • Reactants: Dissolve 1-Boc-3-ethyl-4-hydroxypiperidine (1.0 equiv) in dry THF.

  • Coupling: Add Phenol (1.2 equiv) and Triphenylphosphine (1.2 equiv).

  • Reaction: Cool to 0°C. Dropwise add DIAD (1.2 equiv) (Mitsunobu conditions). Stir 12h at RT.[1]

  • Deprotection: Treat crude with 4M HCl in Dioxane to remove Boc group.

  • Isolation: Neutralize with

    
    , extract with DCM.
    
Protocol 2: The "Self-Validating" NMR Workflow

To be performed on the purified free base.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
     (or 
    
    
    
    if polarity is high).
    • Check: Ensure solvent peak is not obscuring the 3.0–4.0 ppm region (alpha-protons).

  • 1D Acquisition: Acquire

    
    H (64 scans) and 
    
    
    
    C (1024 scans).
  • NOESY Setup:

    • Mixing time: 500 ms (optimal for medium-sized molecules).

    • Focus: Look for Cross-peaks between the Ethyl-

      
       and the Phenoxy ortho-protons.
      
    • Logic: If cross-peaks exist, the groups are on the same face (cis) or spatially close due to a boat flip.

  • J-Value Extraction:

    • Examine the H-4 proton (bearing the phenoxy).

    • If it appears as a triplet of triplets (tt) with two large couplings (

      
       Hz), H-4 is axial , implying the phenoxy group is equatorial .
      

Data Summary: Ethyl-Phenoxypiperidine Signatures

The following table contrasts the expected NMR data for the cis and trans isomers of 3-ethyl-4-phenoxypiperidine.

Featuretrans-Isomer (Diequatorial)cis-Isomer (Axial-Equatorial)Diagnostic Value
H-4 Multiplicity Multiplet (

Hz)
Narrow Multiplet (

Hz)
High (Determines H-4 orientation)
Ethyl -CH2- Distinct multipletOften overlaps with H-5Medium
C-3 Shift (

C)

42-45 ppm

38-40 ppm (Steric compression)
High (Gamma-gauche effect)
NOE Signal H-3

H-5 (Strong)
Ethyl

Phenoxy (Strong)
Critical

Visualizations

Diagram 1: The Structural Validation Workflow

This decision tree guides the researcher from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude Ethyl-Phenoxypiperidine Purification HPLC/Flash Purification Start->Purification NMR_1D 1D 1H NMR Screening Purification->NMR_1D Decision Are J-couplings resolved? NMR_1D->Decision NMR_2D 2D NMR (NOESY + HSQC) Determine Relative Stereochem Decision->NMR_2D No (Signals overlap) Report Final Structural Assignment Decision->Report Yes (Clear J-values) XRD Single Crystal XRD Determine Absolute Config NMR_2D->XRD Ambiguous NOE NMR_2D->Report XRD->Report

Caption: Logical workflow for validating flexible piperidine derivatives. 2D NMR is the primary solver; XRD is the contingency.

Diagram 2: Conformational Equilibrium (The Chair Flip)

Visualizing why the ethyl group complicates analysis compared to a methyl group.

Conformation ConfA Conformer A (Phenoxy-Eq, Ethyl-Eq) Stable Transition Boat Transition High Energy ConfA->Transition Ring Flip Transition->ConfA ConfB Conformer B (Phenoxy-Ax, Ethyl-Ax) Unstable (1,3-diaxial strain) Transition->ConfB ConfB->Transition

Caption: Equilibrium favors the diequatorial form. The ethyl group adds steric bulk, pushing the equilibrium strongly toward Conformer A.

References

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. BenchChem. Link

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines. Molecules. Link

  • Glorius, F., et al. (2022). Understanding the Conformational Behavior of Fluorinated Piperidines. Wiley Online Library. Link

  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of piperidine derivatives. Journal of Molecular Structure. Link

  • National Institutes of Health (NIH). (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. Link

Sources

A Comparative Guide to the Analytical Detection of 4-(4-Ethylphenoxy)piperidine: UV-Vis Spectroscopy and Alternative Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 4-(4-Ethylphenoxy)piperidine, a piperidine derivative of interest in pharmaceutical and chemical research. The presence of the phenoxy chromophore in its structure allows for direct UV-Vis spectrophotometric analysis, a technique evaluated here in the context of more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis of available techniques to assist in selecting the most appropriate method for their specific analytical needs.

UV-Vis Absorption Characteristics of 4-(4-Ethylphenoxy)piperidine

The chemical structure of 4-(4-Ethylphenoxy)piperidine incorporates a phenoxy group, which contains a benzene ring. This aromatic system is a chromophore, meaning it absorbs ultraviolet radiation. The piperidine ring itself does not have significant UV absorption. The ethyl group attached to the phenyl ring acts as an auxochrome, which can cause a slight red shift (bathochromic shift) in the absorption maximum.

The Influence of Solvent Polarity

The polarity of the solvent can influence the position and intensity of the absorption bands in UV-Vis spectroscopy.[1][2] For phenolic compounds, an increase in solvent polarity can lead to shifts in the λmax.[3] When developing a UV-Vis method, it is essential to select a solvent that not only dissolves the analyte but is also transparent in the region of interest.[1] Common solvents for UV-Vis analysis include ethanol, methanol, and water.[1] The effect of the solvent on the UV-Vis spectrum of 4-(4-Ethylphenoxy)piperidine should be evaluated during method development to ensure optimal sensitivity and reproducibility.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for 4-(4-Ethylphenoxy)piperidine depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparison of direct UV-Vis spectrophotometry with chromatographic methods.

Technique Principle Pros Cons Typical Application
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Simple, rapid, cost-effective, non-destructive.Lower sensitivity and selectivity compared to chromatographic methods. Susceptible to interference from other UV-absorbing compounds in the sample matrix.High-concentration samples, pure substance analysis, preliminary screening.
HPLC-UV Separates the analyte from other components in a mixture using a liquid mobile phase and a solid stationary phase, followed by UV detection.[4]High sensitivity, selectivity, and accuracy.[5] Can be used for quantification and purity assessment.[4]More complex and time-consuming than direct UV-Vis. Requires more expensive instrumentation and skilled operators.Quantification of the analyte in complex mixtures like pharmaceutical formulations and biological fluids.[6]
GC-MS Separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification using a mass spectrometer.[6][7]Very high sensitivity and selectivity.[6] Provides structural information for identification.[8]Requires the analyte to be volatile and thermally stable, or to be derivatized.[7] Expensive instrumentation.Impurity profiling, identification of unknown compounds, and trace-level quantification.[7][9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of 4-(4-Ethylphenoxy)piperidine using the discussed techniques.

Protocol for Direct UV-Vis Spectrophotometry

This protocol outlines the procedure for determining the concentration of 4-(4-Ethylphenoxy)piperidine in a relatively pure sample.

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution B Prepare Calibration Standards A->B C Prepare Sample Solution A->C E Measure Absorbance B->E C->E D Scan for λmax D->E F Construct Calibration Curve E->F G Determine Concentration F->G

Caption: Workflow for UV-Vis spectrophotometric analysis.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which 4-(4-Ethylphenoxy)piperidine is soluble (e.g., methanol or ethanol).

  • Preparation of Stock Solution: Accurately weigh a known amount of 4-(4-Ethylphenoxy)piperidine and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Determination of λmax: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL). Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different known concentrations that bracket the expected concentration of the sample.

  • Sample Preparation: Dissolve the sample containing 4-(4-Ethylphenoxy)piperidine in the chosen solvent and dilute it to a concentration that falls within the range of the calibration standards.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of 4-(4-Ethylphenoxy)piperidine in the sample by interpolating its absorbance from the calibration curve.

Protocol for HPLC-UV Analysis

This protocol is suitable for the quantification of 4-(4-Ethylphenoxy)piperidine in complex mixtures.

Decision-Making for HPLC Method Development

A Analyte has a Chromophore? B Direct UV Detection A->B Yes C Derivatization Required A->C No D Select Derivatizing Agent C->D

Caption: Decision workflow for HPLC-UV method development.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Ethylphenoxy)piperidine in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The experimentally determined λmax (estimated to be around 270-280 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 4-(4-Ethylphenoxy)piperidine in the sample from the calibration curve.

Protocol for GC-MS Analysis

This protocol is ideal for the identification and quantification of 4-(4-Ethylphenoxy)piperidine, especially at trace levels or for impurity analysis.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Derivatization (Optional) A->B C Injection B->C D Separation C->D E Mass Spectrometry D->E F Mass Spectrum Analysis E->F G Quantification F->G

Caption: General workflow for GC-MS analysis of piperidine derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Ethylphenoxy)piperidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent.

    • Derivatization (if necessary): For certain applications or to improve chromatographic properties, derivatization (e.g., acylation) can be performed.[7]

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific application.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Analysis:

    • Inject the standards and the sample into the GC-MS system.

    • Acquire the total ion chromatograms and the mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to 4-(4-Ethylphenoxy)piperidine by its retention time and mass spectrum. The fragmentation pattern in the mass spectrum can be used for structural confirmation.[8]

    • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Conclusion

The choice of an analytical method for 4-(4-Ethylphenoxy)piperidine should be guided by the specific requirements of the analysis. Direct UV-Vis spectrophotometry offers a rapid and cost-effective approach for the analysis of pure or highly concentrated samples, leveraging the inherent UV-absorbing properties of the phenoxy moiety. For more complex samples requiring higher sensitivity and selectivity, HPLC-UV is the method of choice, providing robust quantification. When structural confirmation and the highest sensitivity are paramount, particularly for impurity profiling or trace analysis, GC-MS stands out as the most powerful technique. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a suitable analytical method for 4-(4-Ethylphenoxy)piperidine in a research and development setting.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Biosynce. What are the detection methods for piperidine? - Blog.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Sutcliffe, O. et al. Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Anal Bioanal Chem, 2017. Available from: [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • Scribd. Effect of Solvent Polarity On UV-Vis Spectra. Available from: [Link]

  • MDPI. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Available from: [Link]

  • Gerrard, D., & Maddams, W. F. Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 1978. Available from: [Link]

Sources

Comparative Solubility Profiling of Piperidine Hydrochloride Derivatives: Structural Insights & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solubility Studies of Piperidine Hydrochloride Derivatives Content Type: Publish Comparison Guide

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the core structure for diverse therapeutics ranging from analgesics (e.g., Meperidine) to local anesthetics (e.g., Ropivacaine).[1][2][3][4] However, the aqueous solubility of piperidine hydrochloride (HCl) salts varies drastically based on substitution patterns, directly impacting bioavailability and formulation stability. This guide provides a technical comparison of key piperidine derivatives, analyzing how structural modifications at the N-terminus and C4-position alter solubility profiles. It includes a validated experimental protocol for equilibrium solubility determination to support your internal R&D.

Introduction: The Solubility-Structure Nexus

Piperidine (hexahydropyridine) is a lipophilic secondary amine. While its hydrochloride salt formation generally enhances aqueous solubility, the introduction of hydrophobic pharmacophores can counteract this effect. Understanding the balance between the lattice energy of the salt crystal and the solvation energy of the cation is critical for lead optimization.

Key Factors Influencing Piperidine HCl Solubility:

  • N-Alkylation: Increasing alkyl chain length increases lipophilicity (LogP) and decreases aqueous solubility of the salt.

  • C4-Substitution: Polar groups (e.g., -OH, =O) at C4 enhance water interaction, while aryl groups (e.g., -Phenyl) significantly reduce solubility, often requiring cosolvents or complexation strategies (e.g., Cyclodextrins).

  • Polymorphism: Different crystal habits of the HCl salt can exhibit variations in dissolution rates.

Comparative Analysis: Performance & Data
Module A: The "Clinical" Case Study – N-Alkyl Chain Impact

Comparison of Ropivacaine HCl vs. Bupivacaine HCl

This comparison illustrates how a single methylene unit difference in the N-alkyl chain alters the physicochemical profile, affecting both solubility and safety (toxicity).

FeatureRopivacaine HCl Bupivacaine HCl Scientific Insight
Structure N-propyl piperidine derivativeN-butyl piperidine derivativeBupivacaine has a longer hydrophobic tail.
Lipophilicity (LogP) ~2.9~3.4Higher LogP correlates with lower aqueous solubility and higher potency.
Aqueous Solubility 53 mg/mL (at pH 6.0)Soluble (lower than Ropivacaine)Ropivacaine is less lipophilic, reducing risk of precipitation in physiological fluids.
Toxicity Threshold Higher (Safer)Lower (Cardiotoxic risk)High lipid solubility allows Bupivacaine to penetrate cardiac tissue more aggressively.
Precipitation pH Precipitates at pH > 6.0Precipitates at pH > 6.0Both are weak bases (pKa ~8.1); solubility drops sharply as pH approaches pKa.

Analyst Note: The lower lipophilicity of Ropivacaine HCl translates to a higher safety margin. In formulation, Bupivacaine HCl requires stricter pH control to prevent precipitation ("crystallization") when mixed with alkaline adjuvants.

Module B: The "Structural" Case Study – C4-Substitution Effects

Comparison of Functional Group Impact on Piperidine Core

DerivativeStructure ModLogP (Free Base)Solubility (HCl Salt)Application Context
Piperidine HCl Unsubstituted0.84Very High (>1000 mg/mL) Reagent / Building Block
4-Piperidone HCl C4-Ketone (=O)-0.55High Synthesis Intermediate (Polar)
4-Phenylpiperidine HCl C4-Phenyl group2.5Moderate to Low Opioid Scaffold (e.g., Pethidine)
Mechanism of Action: Solubility & Bioavailability Pathways

The following diagram illustrates the causal relationship between structural modification, physicochemical properties, and clinical outcome.

SolubilityPathways Base Piperidine Scaffold Mod1 N-Alkyl Extension (e.g., Propyl -> Butyl) Base->Mod1 Mod2 C4-Aryl Addition (e.g., Phenyl) Base->Mod2 Prop1 Increased LogP (Lipophilicity) Mod1->Prop1 Hydrophobic Effect Mod2->Prop1 Pi-Stacking/VDW Prop2 Decreased Aqueous Solubility (HCl Salt) Prop1->Prop2 Inverse Relation Outcome1 Higher Potency (Membrane Penetration) Prop1->Outcome1 Outcome2 Higher Toxicity (Cardiac Accumulation) Prop1->Outcome2 Outcome3 Formulation Risk (Precipitation at phys. pH) Prop2->Outcome3

Figure 1: Structural Activity Relationship (SAR) flow demonstrating how lipophilic modifications drive solubility reduction and toxicity risks.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of piperidine HCl derivatives using the Saturation Shake-Flask method. This protocol is self-validating via pH monitoring and Tyndall effect observation.

Reagents:

  • Piperidine Derivative (HCl salt)

  • Phosphate Buffer (pH 7.4) and 0.1N HCl (pH 1.2)

  • HPLC Grade Water[5]

Workflow Diagram:

ProtocolWorkflow Start Start: Weigh Excess Sample Mix Add Solvent (Buffer/Water) to Supersaturation Start->Mix Shake Incubate/Shake (37°C, 24-72 Hours) Mix->Shake Check Check for Solid Phase Shake->Check AddMore Add More Solid Check->AddMore No Solid Visible Filter Filtration (0.45 µm PVDF) (Pre-heated filter) Check->Filter Solid Present AddMore->Shake Analyze Quantification (HPLC/UV) Filter->Analyze PHCheck Measure Final pH Analyze->PHCheck

Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility method.

Detailed Procedure:

  • Preparation: Add excess quantity of the piperidine HCl derivative to 10 mL of the selected medium (Water, pH 1.2, or pH 7.4) in a glass vial.

  • Saturation: Ensure a solid phase remains visible at the bottom. If the solid dissolves completely, add more substance. Validation Check: The presence of undissolved solid confirms saturation.

  • Equilibration: Place vials in an orbital shaker at 37°C ± 0.5°C for 24 to 72 hours.

  • Phase Separation: Filter the supernatant using a syringe filter (0.45 µm PVDF). Critical Step: Pre-warm the filter to 37°C to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 210-254 nm depending on the derivative's chromophore).

  • pH Validation: Measure the pH of the saturated solution. Since piperidine HCl is a salt of a weak base and strong acid, it may lower the pH of unbuffered water. Record the final pH, as solubility is pH-dependent.

Conclusion & Recommendations

For drug development professionals working with piperidine scaffolds:

  • Select the Salt Wisely: While HCl is the standard, bulky lipophilic derivatives (like 4-phenylpiperidine) may require mesylate or tartrate salts if HCl solubility is insufficient.

  • Monitor pH Drift: In unbuffered aqueous formulations, the acidity of the HCl salt can lead to stability issues. Always profile solubility across the physiological pH range (1.2 – 7.4).

  • Safety Correlation: Use solubility data as a proxy for toxicity screening. As seen with Bupivacaine, lower aqueous solubility often flags higher tissue distribution and potential cardiotoxicity.

References
  • Maimonides Emergency Medicine Residency. (2022). Ropivacaine vs Bupivacaine: Pharmacology and Clinical Implications.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 175805, Ropivacaine Hydrochloride.

  • World Health Organization (WHO). (2018).[6] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series, No. 1010.

  • Hoerner, E., et al. (2023).[7] Crystallization of Ropivacaine and Bupivacaine When Mixed With Different Adjuvants. ResearchGate.

  • BenchChem. (2025).[8] Technical Guide: Enhancing the Solubility of Piperidine-Containing Compounds.

Sources

Definitive Elemental Analysis Benchmarks for 4-(4-Ethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate qualification, 4-(4-Ethylphenoxy)piperidine HCl serves as a critical building block for GPCR ligands and neuroactive agents. However, its secondary amine structure and hygroscopic hydrochloride salt form present distinct analytical challenges.

This guide moves beyond generic datasheets. We objectively benchmark the elemental composition of high-purity reference standards against common "alternatives"—specifically, inferior technical grades compromised by solvation, non-stoichiometric salt formation, or synthetic byproducts. By synthesizing theoretical rigor with field-proven experimental protocols, this document establishes the Gold Standard for validating this compound.

Part 1: The Theoretical Benchmark (The "Gold Standard")

Before analyzing samples, one must establish the immutable laws of stoichiometry for this specific matrix.

Compound Identity:

  • IUPAC Name: 4-(4-Ethylphenoxy)piperidine hydrochloride

  • Molecular Formula: C₁₃H₂₀ClNO

  • Molecular Weight: 241.76 g/mol

  • Structure: A piperidine ring ether-linked at the 4-position to a para-ethyl substituted phenyl ring, stabilized as a mono-hydrochloride salt.

Table 1: Theoretical Elemental Composition (Target Values)

Use these values to calibrate your "Pass/Fail" criteria.

ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance Range (±0.4%)
Carbon (C) 13156.1464.59% 64.19 – 64.99%
Hydrogen (H) 2020.168.34% 7.94 – 8.74%
Nitrogen (N) 114.015.79% 5.39 – 6.19%
Chloride (Cl) 135.4514.66% 14.26 – 15.06%
Oxygen (O) 116.006.62% Calculated by difference

Expert Insight: The Nitrogen-to-Chloride molar ratio must be exactly 1:1 . A deviation here is the primary indicator of salt disproportionation (e.g., formation of dihydrochloride species).

Part 2: Comparative Performance Guide

Here we compare the "Reference Standard" against common process-derived alternatives. This analysis demonstrates how Elemental Analysis (EA) acts as a forensic tool to identify specific failure modes in the supply chain.

Table 2: Diagnostic Fingerprints of Purity Grades

Comparison of analytical signatures between high-purity product and common defective alternatives.

Performance MetricReference Standard (Target) Alternative A: "Wet" Technical Grade Alternative B: Acid-Rich Adduct Alternative C: Inorganic Contamination
Primary Defect None (Anhydrous, 1:1 Salt)Retained Moisture / SolventExcess HCl (Non-stoichiometric)Residual Silica / Salts
% Carbon 64.59% Low (< 63.0%) Low (< 60.0%) Low (< 64.0%)
% Hydrogen 8.34% High (> 8.6%)VariableNormal / Low
% Nitrogen 5.79% Low (< 5.5%)Low (< 5.2%)Low (< 5.6%)
% Chloride 14.66% Low (< 14.0%)High (> 16.5%) Low (< 14.0%)
C/N Ratio 11.15 11.15 (Ratio preserved)11.15 (Ratio preserved)Variable
N/Cl Molar Ratio 1.00 1.00< 0.90 (Excess Cl) 1.00
Likely Cause Optimized RecrystallizationInsufficient Drying / HygroscopicityAggressive AcidificationPoor Filtration Post-Synthesis

Analysis of Alternatives:

  • Alternative A (Moisture): The C, N, and Cl values drop proportionally because the water weight dilutes the sample. The ratios between elements remain correct.

  • Alternative B (Acid-Rich): A common error in piperidine synthesis is "over-salting," creating a partial dihydrochloride or trapped HCl gas. This is flagged immediately by a spike in % Cl and a drop in the N/Cl molar ratio.

  • Alternative C (Inorganic): If %C and %N are low, but the sample is dry, non-combustible material (ash) is likely present.

Part 3: Experimental Protocols (Self-Validating Systems)

To achieve the "Reference Standard" results, you cannot rely on standard "submit-and-forget" service labs. You must employ specific protocols tailored to the piperidine HCl matrix.

Protocol A: High-Precision CHN Combustion

Context: Piperidine salts can be refractory (hard to burn). Standard methods often yield low Nitrogen due to incomplete oxidation of the heterocyclic ring.

  • Sample Prep: Dry 50 mg of sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.00 ± 0.05 mg into a Tin (Sn) capsule .

    • Why Tin? Tin creates a strong exothermic flash (approx 1800°C) essential for breaking the stable piperidine ring.

  • Oxidation Aid: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Causality: WO₃ acts as a catalyst and oxygen donor, preventing the formation of passive carbon char which traps Nitrogen.

  • Combustion Cycle: Run on an analyzer (e.g., Elementar vario EL cube) with an O₂ dosing time of >90 seconds.

  • Validation: Run a Sulfanilamide standard every 10 samples. Drift must be <0.1%.

Protocol B: Potentiometric Titration for Chloride

Context: Combustion analysis for Halogens is often less precise than titration. For the HCl salt, titration is the definitive method for stoichiometry.

  • Solvent System: Dissolve 150 mg of sample in 50 mL of 50:50 Methanol:Water .

    • Note: Pure water may cause hydrolysis issues; methanol ensures full solubility of the organic moiety.

  • Acidification: Add 1 mL of 1M Nitric Acid (HNO₃).

  • Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized against NaCl.

  • Detection: Use a Silver/Silver Chloride (Ag/AgCl) electrode .

  • Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

  • Calculation:

    
    
    (Where V is volume in mL, N is normality, W is sample weight in mg)
    
Part 4: Visualization & Logic Flow
Diagram 1: The Validation Workflow

This flowchart illustrates the decision logic for qualifying a batch of 4-(4-Ethylphenoxy)piperidine HCl.

ValidationWorkflow Start Raw Sample 4-(4-Ethylphenoxy)piperidine HCl Drying Vacuum Drying (60°C, 4h) Start->Drying Combustion CHN Analysis (with WO3) Drying->Combustion Titration Potentiometric Titration (AgNO3) Drying->Titration CheckC Is %C within 64.19 - 64.99%? Combustion->CheckC CheckCl Is %Cl within 14.26 - 15.06%? Titration->CheckCl CheckC->CheckCl Yes FailC FAIL: %C Low CheckC->FailC No Pass PASS: Reference Standard Grade CheckCl->Pass Yes FailCl FAIL: %Cl High CheckCl->FailCl No ActionDry Action: Recalculate for Solvent/Moisture FailC->ActionDry ActionWash Action: Reslurry in Ether (Remove excess HCl) FailCl->ActionWash

Caption: Systematic workflow for validating elemental composition, linking deviations to specific corrective actions.

Diagram 2: Troubleshooting Elemental Deviations

A logic tree to diagnose the root cause of analytical failures.

Troubleshooting Root EA Deviation Detected Branch1 C, H, N all Low (Ratios Correct) Root->Branch1 Branch2 Cl High, N Low (N/Cl < 1.0) Root->Branch2 Branch3 C Low, N Low (Ash Present) Root->Branch3 Cause1 Diagnosis: Solvent/Water Entrapment Branch1->Cause1 Cause2 Diagnosis: Excess HCl / Dihydrochloride Branch2->Cause2 Cause3 Diagnosis: Inorganic Salt Contamination Branch3->Cause3

Caption: Diagnostic tree correlating specific elemental data patterns to chemical impurities.

References
  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning.
  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. (Guideline for ICP-MS and validation limits).

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. (Establishes limits for elemental contaminants in drug products).

  • Patriarche, G. J., & Sepulchre, J. R. (1986).[1] Potentiometric titrations of drugs containing piperazine, piperidine or pyrrolidine groups. Journal de Pharmacie de Belgique, 41(5), 293-297.[1] (Foundational protocol for titrating piperidine salts).

  • PubChem. 4-(4-Ethylphenyl)piperidine hydrochloride (Compound Summary). National Library of Medicine.[2] (Source for molecular weight and structure verification).

Sources

Safety Operating Guide

4-(4-Ethylphenoxy)piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

This guide provides a definitive operational protocol for the disposal of 4-(4-Ethylphenoxy)piperidine hydrochloride (CAS: 67765-33-7). As a pharmaceutical building block featuring a secondary amine and a phenoxy ether moiety, this compound presents specific environmental and handling challenges.

The Core Directive: Unlike benign salts, this compound must be treated as a Hazardous Pharmaceutical Intermediate . It possesses potential aquatic toxicity (H411) and acute irritation properties (H315, H319, H335). The disposal strategy prioritizes high-temperature incineration to ensure the complete destruction of the piperidine ring and the phenoxy group, preventing bioaccumulation in downstream water systems.

Chemical Characterization & Risk Assessment

To dispose of a chemical safely, one must understand its reactivity. We do not simply "throw away" chemicals; we manage their lifecycle to a safe termination.

FeatureChemical LogicDisposal Implication
Salt Form Hydrochloride (HCl) saltAcidic Potential: Aqueous solutions will be acidic (pH < 5). Do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).
Structure Secondary Amine (Piperidine)Nitrogenous Waste: Nitrogen-bearing compounds can form NOx during combustion; requires incineration with scrubbers.
Moiety Ethylphenoxy groupLipophilicity: The ethyl and phenyl groups increase fat solubility, raising the risk of aquatic bioaccumulation. Zero sewer discharge.
State Solid (Crystalline)Dust Hazard: High risk of inhalation during transfer. Double-bagging is mandatory.

Personal Protective Equipment (PPE) Matrix

Safety is the precursor to procedure. The following PPE is non-negotiable when handling waste streams of this compound.

ZonePPE RequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine hydrochloride salt dust, which is a potent respiratory irritant.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The HCl salt can cause severe corneal damage upon contact with moisture in the eye.
Dermal Nitrile Gloves (Double Layer) 4 mil minimum thickness. The compound is an organic salt and may permeate standard latex.
Body Lab Coat (Buttoned) + Apron A chemical-resistant apron is required if handling liquid mother liquors to prevent saturation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

Use this for expired shelf-stock, contaminated solids, or spill cleanup materials.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The amine functionality is reducing and can react exothermically.

  • Primary Containment: Place the solid material into a clear, polyethylene bag (minimum 2 mil).

  • Decontamination: If the waste is from a spill, include the contaminated paper towels/absorbents in this same bag.

  • Secondary Containment: Seal the primary bag with tape or a zip-tie. Place this bag inside a secondary container (e.g., a wide-mouth HDPE jar or a fiber drum lined with plastic).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(4-Ethylphenoxy)piperidine HCl, Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction solvents containing the compound.

  • Characterize the Solvent:

    • Scenario 1 (Organic Solvents): If dissolved in DCM, Methanol, or Ethyl Acetate, dispose of in the Halogenated or Non-Halogenated Organic Waste stream accordingly. The compound will be incinerated along with the solvent.[2]

    • Scenario 2 (Aqueous Solutions): If dissolved in water/buffer, check the pH .

      • Action: If pH < 4, do not neutralize manually unless your facility has a specific treatment permit. Neutralization generates heat and increases splash risk.

      • Disposal: Pour into the "Aqueous Waste (Toxic/Acidic)" drum.

  • Zero Drain Discharge: Under no circumstances should this compound be poured down the sink. The ethylphenoxy group poses a risk of long-term aquatic toxicity.

Workflow Visualization: The Decision Tree

The following diagram illustrates the logical flow for categorizing waste streams containing 4-(4-Ethylphenoxy)piperidine hydrochloride.

DisposalWorkflow Start Waste Generation: 4-(4-Ethylphenoxy)piperidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid SolidAction Action: Double Bag Segregate from Oxidizers SolidPath->SolidAction SolventCheck Solvent Base? LiquidPath->SolventCheck OrganicStream Organic Solvent Stream (DCM, MeOH, EtOAc) SolventCheck->OrganicStream Organic AqueousStream Aqueous Stream (Water, Buffers) SolventCheck->AqueousStream Aqueous OrganicAction Action: Incineration Stream (High BTU Waste) OrganicStream->OrganicAction AqueousAction Action: pH Check -> Toxic Aqueous NO DRAIN DISCHARGE AqueousStream->AqueousAction Final Transfer to EHS/Waste Vendor (Method: High-Temp Incineration) SolidAction->Final OrganicAction->Final AqueousAction->Final

Figure 1: Operational decision tree for segregating 4-(4-Ethylphenoxy)piperidine hydrochloride waste streams to ensure regulatory compliance and safety.

Regulatory Compliance & Transport

  • RCRA Classification (USA): While this specific CAS is not typically "P-listed" or "U-listed" by name, it must be characterized by the generator.

    • Default Classification: If the solid is discarded, it is recommended to classify it as Toxic Solid, Organic, N.O.S. (Not Otherwise Specified).[3]

    • Characteristic Waste: If the waste is an aqueous solution with pH < 2, it carries the D002 (Corrosive) waste code [1].

  • DOT/UN Shipping (for disposal):

    • UN Number: UN 2811 (Toxic Solids, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on the specific LD50 data available at the facility level.

    • Packing Group: III (Minor Danger) is the standard default for piperidine intermediates unless acute toxicity data proves otherwise.

Emergency Procedures (Spills)

  • Evacuate & Ventilate: If a powder cloud is formed, evacuate the immediate area to allow dust to settle.

  • Dry Clean Up: Do not wet the powder initially (this creates a corrosive sludge). Use a HEPA-filtered vacuum or gently sweep using a dustpan and brush.

  • Wet Wipe: After bulk removal, wipe the surface with water and soap. Test the surface pH with litmus paper to ensure no acidic residue remains.

  • Disposal: All cleanup materials (gloves, wipes, dust) enter the Solid Waste stream (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] The National Academies Press.[5][6] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(4-Ethylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(4-Ethylphenoxy)piperidine Hydrochloride

An Essential Operational Briefing for Laboratory Professionals

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides a detailed protocol for the safe handling of 4-(4-Ethylphenoxy)piperidine hydrochloride, a compound with significant potential in various research and development applications. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structural components—a piperidine ring and a hydrochloride salt—we can extrapolate from established safety protocols for analogous compounds to ensure a secure laboratory environment.

This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of chemical causality and laboratory best practices.

Hazard Analysis: Understanding the Risks

4-(4-Ethylphenoxy)piperidine hydrochloride is a substituted piperidine derivative. The primary hazards associated with this class of compounds include:

  • Oral Toxicity : Harmful if swallowed[1][2][3].

  • Dermal and Eye Irritation : Can cause skin irritation and serious eye irritation[1][2][4].

  • Respiratory Tract Irritation : May cause respiratory irritation, particularly if the solid is aerosolized or dust is generated[1][2][4].

The hydrochloride salt form suggests good water solubility, which could facilitate its absorption and mobility in case of a spill[5]. Given the piperidine moiety, it is also prudent to consider the potential for it to act as a corrosive agent, causing severe skin burns and eye damage, a known hazard of piperidine itself[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-(4-Ethylphenoxy)piperidine hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical safety goggles with side shields or a full-face shield.[7][8]Protects against splashes and airborne particles. Standard safety glasses are insufficient. Contact lenses should not be worn as they can trap and concentrate irritants[9].
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal technique to avoid skin contact[7]. For prolonged contact, select gloves with a high breakthrough time[9].
Body A laboratory coat or a chemical-resistant apron.Provides a removable barrier to protect skin and personal clothing from contamination. In cases of significant handling, a complete chemical-resistant suit may be necessary[7].
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used in areas with inadequate ventilation or when there is a potential for dust or aerosol generation. A risk assessment should determine the specific type of respirator needed[7].

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and steps outline a safe handling procedure from receipt of the compound to its use in an experiment.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Store in a cool, dry, well-ventilated area Work_Area Work Area Preparation Storage->Work_Area Transport in secondary containment Weighing Weighing Work_Area->Weighing Don appropriate PPE Dissolution Dissolution Weighing->Dissolution Use a fume hood or ventilated enclosure Reaction Use in Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Clean all equipment and surfaces Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate waste streams

Figure 1: A workflow for the safe handling of 4-(4-Ethylphenoxy)piperidine hydrochloride.

Step-by-Step Procedure:

  • Receipt and Inspection : Upon receiving the container, visually inspect it for any damage or leaks. Ensure the label is intact and legible.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[5][10]. The container should be kept tightly closed[8].

  • Work Area Preparation : Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure[11]. Ensure that an eyewash station and safety shower are readily accessible[10][12].

  • Weighing : When weighing the solid, do so in a manner that avoids generating dust. Use a weighing boat and handle it with care.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Use in Reaction : When introducing the compound into a reaction vessel, do so in a controlled manner.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly[2].

  • Waste Disposal : All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a labeled container for disposal[5][11]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal[8].

  • Decontaminate : Clean the spill area thoroughly.

Exposure Response:

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][5]. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][6].

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of 4-(4-Ethylphenoxy)piperidine hydrochloride and its associated waste can pose a threat to the environment.

Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Segregation Segregation & Collection cluster_Disposal Final Disposal Unused_Compound Excess/Unused Compound Solid_Waste Labeled Hazardous Solid Waste Container Unused_Compound->Solid_Waste Contaminated_PPE Contaminated PPE (gloves, lab coat) Contaminated_PPE->Solid_Waste Empty_Containers Empty Containers Empty_Containers->Solid_Waste Reaction_Waste Reaction Mixtures & Solvent Waste Liquid_Waste Labeled Hazardous Liquid Waste Container Reaction_Waste->Liquid_Waste Licensed_Disposal Licensed Hazardous Waste Disposal Company Solid_Waste->Licensed_Disposal Liquid_Waste->Licensed_Disposal

Figure 2: A comprehensive disposal plan for waste generated from handling 4-(4-Ethylphenoxy)piperidine hydrochloride.

All waste materials must be collected in properly labeled, sealed containers. Do not dispose of this chemical down the drain[5]. Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[13].

By adhering to these guidelines, researchers can confidently and safely work with 4-(4-Ethylphenoxy)piperidine hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Vertex AI Search. (2023, March 16).
  • CDH Fine Chemical.
  • Carl ROTH. (n.d.).
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • AFG Bioscience LLC. (n.d.).
  • SBLCore. (2024, May 7).
  • Fluorochem. (n.d.). 4-(4-ETHYLPHENYL)PIPERIDINE HYDROCHLORIDE.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, September 23).
  • Apollo Scientific. (2023, June 9). 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (2023, August 11).
  • TCI EUROPE N.V. (2024, December 5).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.